Strychnine phosphate

Catalog No.
S3319986
CAS No.
509-42-2
M.F
C21H25N2O6P
M. Wt
432.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Strychnine phosphate

CAS Number

509-42-2

Product Name

Strychnine phosphate

IUPAC Name

(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;phosphoric acid

Molecular Formula

C21H25N2O6P

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C21H22N2O2.H3O4P/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;1-5(2,3)4/h1-5,13,16-17,19-20H,6-11H2;(H3,1,2,3,4)/t13-,16-,17-,19-,20-,21+;/m0./s1

InChI Key

VNIVZTFZIJTNDV-ZEYGOCRCSA-N

SMILES

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.OP(=O)(O)O

Canonical SMILES

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.OP(=O)(O)O

Isomeric SMILES

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.OP(=O)(O)O

strychnine phosphate biosynthesis pathway in plants

Author: Smolecule Technical Support Team. Date: February 2026

The Core Strychnine Biosynthesis Pathway

The complete biosynthetic pathway of strychnine was recently deciphered in 2022, identifying the enzymes that convert central intermediate geissoschizine into strychnine and related alkaloids in Strychnos nux-vomica [1] [2] [3]. The pathway is recapitulated below, starting from the universal monoterpene indole alkaloid precursor, strictosidine.

G Strictosidine Strictosidine Strictosidine_Agl Strictosidine Aglycone Strictosidine->Strictosidine_Agl SGD d4_21dhydro 4,21-Dehydrogeissoschizine Strictosidine_Agl->d4_21dhydro Spontaneous Geissoschizine Geissoschizine d4_21dhydro->Geissoschizine GS1/GS2 Dehydropreakuammicine Dehydropreakuammicine Geissoschizine->Dehydropreakuammicine SnvGO (CYP71AY6) Akuammicine Akuammicine Dehydropreakuammicine->Akuammicine Spontaneous Deformylation Norfluorocurarine Norfluorocurarine Dehydropreakuammicine->Norfluorocurarine SnvNS1/2 OH_Norfluorocurarine 18-OH-Norfluorocurarine Norfluorocurarine->OH_Norfluorocurarine SnvNO (CYP71A144) WGA Wieland-Gumlich Aldehyde (WGA) OH_Norfluorocurarine->WGA SnvWS Prestrychnine Pre-Strychnine WGA->Prestrychnine SnvMAT Strychnine Strychnine Prestrychnine->Strychnine Spontaneous Rearrangement

The biosynthetic pathway of strychnine from strictosidine, highlighting key intermediates and enzymes.

Key Enzymes in Strychnine Biosynthesis

The pathway from geissoschizine to strychnine involves at least nine enzymes, with the function of key catalysts summarized in the table below [1].

Enzyme Name Gene / Protein ID Enzyme Family Catalyzed Reaction / Function
Geissoschizine Oxidase SnvGO (CYP71AY6) Cytochrome P450 Oxidizes geissoschizine to dehydropreakuammicine [1].
Norfluorocurarine Synthase SnvNS1 / SnvNS2 α/β Hydrolase Hydrolyzes dehydropreakuammicine ester, triggering decarboxylation to norfluorocurarine [1].
Norfluorocurarine Oxidase SnvNO (CYP71A144) Cytochrome P450 Hydroxylates norfluorocurarine at the C18 position [1].
Wieland-Gumlich Aldehyde Synthase SnvWS Medium-chain Dehydrogenase/Reductase (MDR) Reduces the 2,16 double bond in 18-OH-norfluorocurarine to form Wieland-Gumlich aldehyde [1].
Malonyltransferase SnvMAT Acyltransferase Malonylates Wieland-Gumlich aldehyde to form pre-strychnine [1] [3].

Critical Experimental Insights

Several findings from the elucidation of this pathway are of particular importance for research and engineering.

  • The Final Step is Non-Enzymatic: The conversion of pre-strychnine to strychnine occurs spontaneously via an acid-catalyzed rearrangement in the plant, not via a dedicated enzyme [2] [3].
  • Pathway Branching is Controlled by a Single Enzyme: The biosynthetic route diverges to form either strychnine or a related alkaloid diaboline. This divergence is controlled by a single acetyltransferase/malonyltransferase enzyme; a single amino acid change determines whether an acetyl or malonyl group is transferred, directing the pathway toward diaboline or strychnine, respectively [2] [3].

Experimental Workflow for Pathway Elucidation

The strychnine biosynthesis pathway was solved using a modern, multi-faceted approach that combined 'omics' technologies with functional validation. The general workflow is applicable to elucidating other complex plant metabolic pathways [1] [4].

G cluster_1 Step 1: Data Generation cluster_2 Step 2: Bioinformatics cluster_3 Step 3 & 4: Validation Step1 1. Tissue Selection & Multi-Omics Data Generation Step2 2. Candidate Gene Identification Step1->Step2 Step3 3. Functional Validation (In Planta) Step2->Step3 Step4 4. Functional Validation (In Vitro / Chassis) Step2->Step4 Alternative path Step3->Step4 Step5 5. Pathway Reconstitution Step4->Step5 A1 RNA-seq (Transcriptomics) A2 MS/NMR (Metabolomics) B1 Co-expression Analysis B2 Chemical Logic & Hypothesis B3 Homology Screening (BLAST) C1 Virus-Induced Gene Silencing (VIGS) C2 Heterologous Expression (N. benthamiana)

A generalized workflow for plant natural product pathway discovery, from data generation to functional validation.

Quantitative Data Summary

The following table consolidates key quantitative information from the strychnine biosynthesis study [1].

Parameter / Aspect Quantitative / Technical Details
Plant Material Strychnos nux-vomica (producer); Strychnos sp. (non-producer of strychnine, produces diaboline) [1].
Key Tissues Roots (primary site of biosynthesis and accumulation) [1].
Gene Selection Criteria Root-specific expression (FPKM ≥ 20); Co-expression with upstream genes (Pearson r ≥ 0.95) [1].
Heterologous System Nicotiana benthamiana (Agrobacterium-mediated transient expression) [1] [4].
Key P450 Identity SnvGO shares 46% amino acid identity with C. roseus geissoschizine oxidase [1].

A Guide to Modern Pathway Discovery

The successful elucidation of the strychnine pathway showcases a powerful strategy that leverages big data and synthetic biology [4] [5].

  • Leveraging Omics and Co-expression: The initial gene candidates were identified by mining RNA-seq data from S. nux-vomica, focusing on genes co-expressed with known upstream enzymes and highly expressed in roots where strychnine accumulates [1] [4].
  • Chemical Logic-Driven Hypothesis: Researchers used chemical intuition to predict the necessary transformations between intermediates, which guided the selection of enzyme families to investigate [1] [4].
  • Combinatorial Expression for Complex Steps: For biosynthetic steps where the order of reactions was unknown, researchers used a combinatorial approach in N. benthamiana, co-expressing multiple candidate genes simultaneously to identify the correct enzyme combination [1].

References

Strychnos nux-vomica strychnine phosphate content

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Nux Vomica Alkaloids

Table 1: Alkaloid Composition in Different Extracts This table compares the alkaloid profiles of a standard total alkaloid fraction (TAF) and a modified fraction (MTAF) where much of the strychnine has been removed [1].

Alkaloid Component TAF (Total Alkaloid Fraction) MTAF (Modified Total Alkaloid Fraction)
Strychnine 42.35% ± 2.22% 18.05% ± 1.07%
Brucine 20.56% ± 0.95% 40.67% ± 1.15%
Brucine N-oxide 0.091% ± 0.007% 0.250% ± 0.029%
Ratio (Brucine:Strychnine) 1:2.05 2.2:1

Table 2: Toxicity and Pharmacological Activity of Key Alkaloids This table compares the toxicity and observed activities of the two main alkaloids [1].

Parameter Strychnine Brucine
Acute Toxicity (Oral LD₅₀ in mice) 6.62 mg/kg [1] 78 mg/kg [1]
Analgesic Activity Not significant [1] Significant [1]
Anti-inflammatory Activity Not significant [1] Significant [1]
Antitumor Activity (IC₅₀ on HepG2 cells) 0.52 mM [1] 0.10 mM [1]
Mechanism of Action Competitive antagonist of glycine receptors [2] [3] Similar to strychnine, but less potent [4]

Experimental Protocols for Alkaloid Handling

For researchers working with these compounds, here are key methodologies for extraction and analysis.

  • Extraction and Purification: One patent describes a method where powdered nux vomica is defatted and then extracted with ethanol. The extract is concentrated, dissolved in acid, and filtered. The supernatant is then basified and subsequently extracted with an organic solvent like dichloromethane to obtain the total alkaloids [5].
  • Toxicity Testing (Acute): The oral LD₅₀ (median lethal dose) of alkaloid fractions can be determined in animal models like mice. The test involves administering increasing doses of the fraction and observing mortality over a set period (e.g., 24 hours). Data is analyzed using standard statistical methods like the Bliss method to calculate the LD₅₀ value and its confidence interval [1].
  • Analytical Methods (HPLC): High-performance liquid chromatography (HPLC) is used to determine the alkaloid composition of extracts. Methods are validated for selectivity, linearity, precision, and accuracy. This allows for the quantification of strychnine, brucine, and other alkaloids in complex mixtures like TAF and MTAF [1].

Mechanism of Action and Signaling Pathway

Strychnine's primary mechanism is the inhibition of postsynaptic glycine receptors in the spinal cord and brainstem. The following diagram illustrates this neurotoxic pathway.

G A Inhibitory Neuron B Glycine Release A->B C Glycine Receptor (Chloride Channel) B->C D Chloride Influx C->D G Unchecked Neuronal Excitation C->G Inhibition Blocked E Neuron Hyperpolarization (Inhibition) D->E F Strychnine F->C Antagonizes H Tonic Muscle Contractions & Convulsions G->H

Interpretation and Research Context

The term you used, "strychnine phosphate," may refer to a specific salt form of the alkaloid. Strychnine is often used in research as strychnine nitrate or strychnine hydrochloride due to their better solubility in water compared to the free base [2]. The phosphate salt could be another such derivative, but it is not a naturally occurring compound in the Strychnos nux-vomica plant. The natural product and the focus of the available technical literature is on the alkaloids themselves, primarily strychnine and brucine.

References

how is strychnine phosphate synthesized in nature

Author: Smolecule Technical Support Team. Date: February 2026

The Strychnine Biosynthetic Pathway

The following table outlines the key enzymes and spontaneous reactions that the poison nut tree (Strychnos nux-vomica) uses to produce strychnine from a central intermediate, geissoschizine [1].

Biosynthetic Step Enzyme Involved Enzyme Abbreviation Reaction Type / Key Notes
Geissoschizine → Akuammicine / Norfluorocurarine Geissoschizine Oxidase SnvGO Oxidative conversion [1].
Norfluorocurarine Synthase SnvNS1/SnvNS2 α/β hydrolase; ester hydrolysis & decarboxylation [1].
Norfluorocurarine → 18-OH Norfluorocurarine Norfluorocurarine Oxidase SnvNO Cytochrome P450 (CYP71A144); hydroxylation at C18 [1].
18-OH Norfluorocurarine → Wieland–Gumlich Aldehyde Wieland–Gumlich Aldehyde Synthase SnvWS Medium-chain dehydrogenase/reductase (MDR); reduces 2,16 double bond [1].
Wieland–Gumlich Aldehyde → Prestrychnine Not identified; spontaneous N/A Aldol-type condensation with acetyl-CoA [2].
Prestrychnine → Strychnine None (spontaneous) N/A Non-enzymatic cyclization; occurs at room temperature [3] [4].

Key Experimental Methods for Pathway Elucidation

The research team used a combination of modern omics technologies and classic biochemical logic to piece together this complex pathway.

  • Omics-Guided Gene Discovery: Researchers sequenced and compared the transcriptomes (all mRNA molecules) of two Strychnos species: one that produces strychnine (S. nux-vomica) and one that does not [4] [5]. This allowed them to identify genes highly expressed in the strychnine-producing plant's roots, where the alkaloid accumulates [1].
  • Chemical Logic for Candidate Selection: For each hypothesized chemical transformation, researchers predicted the type of enzyme family required (e.g., P450, reductase, hydrolase). They then selected candidate genes from the transcriptome data that matched both the predicted function and showed co-expression with known upstream genes [4] [1].
  • Heterologous Reconstitution in Tobacco: The core experimental validation involved cloning candidate genes and transiently expressing them in the tobacco plant Nicotiana benthamiana via Agrobacterium tumefaciens infiltration [6] [1]. When fed with the suspected intermediate (e.g., geissoschizine), the tobacco plant acted as a living test tube. Production of the next expected intermediate, confirmed via liquid chromatography-mass spectrometry, validated the enzyme's function [5] [1]. This high-throughput method allowed for rapid testing of multiple gene candidates simultaneously [4].

Research Workflow and Pathway Logic

The diagram below illustrates the logical process and multi-omics strategies used to discover the strychnine biosynthetic pathway.

frontend Start Start: Unexplained Pathway OmicsData Generate Multi-omics Data (Genomics, Transcriptomics, Metabolomics) Start->OmicsData Compare Compare S. nux-vomica (Producer) vs. Non-producer OmicsData->Compare ChemicalLogic Chemical Logic & Reaction Prediction Compare->ChemicalLogic CandidateGenes Select Candidate Genes (Homology, Co-expression) ChemicalLogic->CandidateGenes Validate Heterologous Expression & Biochemical Validation CandidateGenes->Validate Solved Pathway Solved Validate->Solved

Implications and Key Findings

This discovery has significant implications for future research and application.

  • Critical Enzymatic Divergence: A single amino acid change in a key enzyme (an acetyl transferase) explains pathway divergence within the Strychnos genus. This slight change alters the enzyme's function to a malonyl transferase, shifting the pathway from producing diaboline to producing prestrychnine, the direct precursor to strychnine [3] [4].
  • Foundation for Synthetic Biology: Elucidating this pathway enables the use of metabolic engineering to produce strychnine and its related compounds in more manageable host organisms like yeast or tobacco [5] [1]. This opens doors for generating previously unknown derivatives with potentially useful pharmacological properties, minus the toxicity [3].
  • Regarding Strychnine Phosphate: The search results clarify that This compound (CAS 509-42-2) is a salt form of strychnine, likely produced via chemical processing for use in pesticide formulations [7]. The natural product synthesized by the Strychnos nux-vomica tree is strychnine itself [2].

The complete elucidation of the strychnine biosynthetic pathway marks a triumph of integrating big data analytics with classical biochemical reasoning. This breakthrough paves the way for innovative production of complex plant alkaloids through synthetic biology.

References

Strychnine as a Glycine Receptor Antagonist: Mechanism and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Strychnine is a potent, high-affinity, and highly specific competitive antagonist of the inhibitory glycine receptor (GlyR). As a prototypical alkaloid neurotoxin isolated from Strychnos nux-vomica seeds, it has become an indispensable pharmacological tool for probing the structure, function, and physiological roles of GlyRs in the central nervous system [1]. GlyRs are members of the pentameric Cys-loop ligand-gated ion channel family and mediate fast inhibitory neurotransmission, primarily in the spinal cord, brainstem, and other brain regions [2] [3]. Antagonism of these receptors by strychnine disrupts inhibitory signaling, leading to neuronal hyperexcitability, which manifests in vivo as exaggerated startle reflexes, muscle spasms, and convulsions.

Recent breakthroughs in structural biology, particularly through X-ray crystallography and electron cryo-microscopy (cryo-EM), have elucidated the precise molecular mechanism of strychnine antagonism at an atomic resolution [4] [5] [6]. This whitepaper provides a comprehensive technical summary of strychnine's mechanism of action, its application in experimental protocols, and the quantitative data essential for research and drug discovery efforts targeting the glycinergic system.

Structural Mechanism of Strychnine Antagonism

High-resolution structural studies have revealed how strychnine binding stabilizes the GlyR in a closed-channel state.

Atomic-Level Binding Interactions

The binding site for strychnine is located within the orthosteric binding pocket in the extracellular domain (ECD) of the GlyR, which is formed at the interface between adjacent subunits. Key interactions include:

  • Competitive Binding: Strychnine directly competes with the native agonist, glycine, for binding in the orthosteric pocket, preventing channel activation [5].
  • Pocket Expansion: Binding of the bulky strychnine molecule induces an outward movement of the C-loop of the receptor compared to the agonist-bound state. This expansion of the binding pocket is a critical step in preventing the conformational changes required for channel opening [4].
  • Allosteric Coupling: The structural changes initiated in the ECD are allosterically coupled to the transmembrane domain (TMD). Strychnine binding promotes a rearrangement at the ECD-TMD "wrist" interface and leads to a rotation of the TMD towards the central pore axis, thereby physically occluding the chloride ion conduction pathway and locking the receptor in a closed state [4] [5].

Table 1: Key Structural Determinations of Glycine Receptor with Strychnine

Receptor Construct Technique Resolution PDB Accession Key Findings
Human GlyR-α3 homopentamer X-ray Crystallography 3.0 Å 5CFB [5] Revealed antagonist-bound closed state; showed orthosteric site expansion.
Zebrafish GlyR-α1 homopentamer Electron Cryo-Microscopy ~3.0 Å N/A [4] Illuminated allosteric coupling between ECD and TMD; visualized pore closure.

The following diagram illustrates the conformational changes induced by strychnine binding, leading to channel closure:

G A Glycine Binding B Open Channel State (Chloride Ions Flow) A->B C Strychnine Binding D C-loop Moves Outward (Binding Pocket Expands) C->D E TMD Rotates Inward (Ion Pore Occluded) D->E F Closed Channel State (Antagonism) E->F

Conformational changes from strychnine binding prevent ion channel opening.

Quantitative Pharmacological Data

The binding and functional impact of strychnine can be quantified through various electrophysiological and binding assays.

Table 2: Quantitative Pharmacological Profile of Strychnine at Different GlyR Subunits

GlyR Subtype Experimental System Apparent IC₅₀ / Kᵢ Key Experimental Findings
GlyR-α2 (homomeric) HEK 293 cells, Patch Clamp No significant difference in affinity between systems [7] System-dependent efficacy of partial agonists (taurine, β-alanine); strychnine affinity unaffected.
GlyR-α2/β (heteromeric) HEK 293 cells, Patch Clamp No significant difference in affinity between systems [7] Presence of β-subunit reduced efficacy of partial agonists; strychnine potency was maintained.
GlyR-α2 (homomeric) L-cell fibroblasts, Patch Clamp No significant difference in affinity between systems [7] Demonstrated that expression system can dramatically influence agonist, but not antagonist, pharmacology.
Native GlyRs Cerebellar slices, ex vivo Working concentration: 75 µM [8] Effectively blocked GlyRs to study role in neuroinflammation signaling pathways.

Detailed Experimental Protocols

Protocol 1: Acute Blockade of Native GlyRs in Brain Slices

This protocol is adapted from studies investigating the role of glycinergic signaling in neuroinflammation [8].

  • Preparation of Cerebellar Slices: Sacrifice adult rat and rapidly dissect the cerebellum. Immerse it in ice-cold, aerated (95% O₂ / 5% CO₂) Krebs buffer (composition: 119 mM NaCl, 2.5 mM KCl, 1 mM KH₂PO₄, 26.2 mM NaHCO₃, 2.5 mM CaCl₂, 11 mM glucose, pH 7.4).
  • Sectioning and Stabilization: Cut transverse cerebellar slices (400 µm thick) using a tissue chopper or vibratome. Incubate slices for 20 minutes at 35.5°C in aerated Krebs buffer for stabilization.
  • Drug Application: Apply the glycine receptor antagonist strychnine at a final concentration of 75 µM to the incubation buffer for 30 minutes. This concentration is sufficient to block native GlyRs in the tissue.
  • Downstream Analysis: Following treatment, slices can be homogenized for protein analysis via Western blot, used for cross-linking studies to assess membrane expression of proteins like TNFR1 and ADAM17, or processed for immunohistochemistry.
Protocol 2: Electrophysiological Characterization of Strychnine Antagonism in Heterologous Cells

This protocol is used for quantitative pharmacology and characterizing subunit-specific effects [7].

  • Cell Culture and Transfection: Culture HEK 293 or L-cells in standard media. Transiently or stably transfect with plasmids encoding the desired GlyR subunits (e.g., α2 for homomeric, α2 and β for heteromeric receptors).
  • Whole-Cell Patch Clamp Recording: At 24-48 hours post-transfection, transfer cells to a recording chamber. Establish whole-cell patch clamp configuration under voltage-clamp (typically held at -60 mV). Use an intracellular solution appropriate for chloride currents and an extracellular solution that permits GlyR function.
  • Generating a Glycine Concentration-Response Curve: Apply increasing concentrations of glycine (e.g., from 10 µM to 10 mM) to the cell for 1-2 seconds to evoke inward chloride currents. Plot the normalized current response against the glycine concentration to determine the EC₅₀ value for glycine.
  • Assessing Strychnine Antagonism:
    • To determine the IC₅₀ of strychnine, pre-apply and co-apply various concentrations of strychnine with an EC₅₀ or EC₈₀ concentration of glycine.
    • Plot the normalized glycine-evoked current in the presence of strychnine against the strychnine concentration to calculate its IC₅₀.
    • Alternatively, perform Schild analysis by obtaining glycine concentration-response curves in the absence and presence of different fixed strychnine concentrations to determine its potency and confirm competitive antagonism.

The workflow for the electrophysiological characterization is summarized below:

G A Transfect Cells with GlyR Subunits B Establish Whole-Cell Patch Clamp A->B C Generate Glycine Concentration-Response Curve B->C D Apply Strychnine (Pre- & Co-application) C->D E Analyze Dose-Response & Calculate IC₅₀ D->E

Key steps for electrophysiological analysis of strychnine antagonism.

Research Applications and Pathophysiological Significance

Tool for Elucidating GlyR-Dependent Pathways

Strychnine is critical for defining the physiological and pathophysiological roles of GlyRs:

  • Neuroinflammation Modulation: Research using strychnine in cerebellar slices from hyperammonemic rats demonstrated that enhanced glycinergic neurotransmission promotes neuroinflammation via the ADAM17-TNFR1-NF-κβ pathway. Blocking GlyRs with strychnine reduced microglial activation, pro-inflammatory cytokine levels, and normalized associated neurotransmission deficits [8].
  • Respiratory Pattern Generation: Local microinjection of strychnine into specific brainstem nuclei (e.g., nucleus ambiguus) in a working-heart-brainstem preparation revealed that glycinergic inhibition is essential for generating respiratory sinus arrhythmia and for the proper timing of laryngeal motoneuron activity [9].
Link to Neurological Disorders

GlyR dysfunction, often studied using strychnine-sensitive models, is implicated in several disorders:

  • Startle Disease (Hyperekplexia): Mutations in GlyR α1 and β subunit genes cause this neurological disorder characterized by an exaggerated startle response, muscle rigidity, and apnea, directly mirroring the effects of strychnine poisoning [4] [2].
  • Neurodevelopmental Disorders (NDDs): Mutations in the GlyR α2 subunit gene have been linked to autism spectrum disorder (ASD), intellectual disability, and developmental delay, highlighting its critical role in brain development [2].
  • Chronic Inflammatory Pain: The GlyR α3 subunit is a validated therapeutic target, as its inhibition in the spinal cord dorsal horn by inflammatory mediators contributes to pain sensitization [3].

Conclusion and Future Perspectives

References

strychnine phosphate toxicokinetics absorption distribution

Author: Smolecule Technical Support Team. Date: February 2026

Toxicokinetic Profile of Strychnine

Toxicokinetics describes how a toxic substance moves through the body, encompassing absorption, distribution, metabolism, and excretion.

Absorption
  • Site and Rate: Strychnine is rapidly and completely absorbed from the gastrointestinal tract, primarily in the small intestine [1] [2]. Absorption can also occur through mucous membranes and dermally [1].
  • Onset of Symptoms: Effects manifest quickly, typically within 15 to 30 minutes after oral ingestion, though the presence of food in the stomach can delay this [3] [1]. Intravenous or intranasal routes lead to even faster onset [3].
Distribution
  • Volume of Distribution: Strychnine has a high volume of distribution (~13 L/kg), indicating extensive distribution into tissues beyond the bloodstream [3] [1].
  • Tissue Concentration: The highest concentrations are found in the blood, liver, and kidneys [1]. Strychnine can cross the blood-brain barrier [4].
Metabolism and Elimination
  • Metabolism: Strychnine is primarily metabolized in the liver by microsomal enzymes [1] [2].
  • Elimination and Half-life: It is excreted mainly via the urine [1] [2]. The elimination half-life is approximately 10 to 16 hours in humans [3]. About 50% of a sublethal dose is eliminated within 6 hours, and almost completely within 48-72 hours [2].

The following table summarizes the quantitative toxicokinetic data and lethal doses across species:

Parameter Species Value Source
LD₅₀ (Oral) Rat 0.96 - 2.3 mg/kg [1] [5] [2]
Mouse 2.0 mg/kg [2]
Dog 0.5 mg/kg [1] [2]
Cat 0.5 - 2.0 mg/kg [1] [2]
Rabbit 0.6 mg/kg [2]
Human Lethal Dose Human 30 - 120 mg (oral) [5]
Volume of Distribution Human / Animal ~13 L/kg [3] [1]
Elimination Half-life Human 10 - 16 hours [3]

Molecular Mechanism of Action and Toxicity

Strychnine exerts its profound neurotoxic effects through a specific receptor-level interaction.

  • Primary Mechanism: Strychnine is a competitive antagonist of the inhibitory neurotransmitter glycine at postsynaptic receptors in the spinal cord and medulla [3] [1] [5]. By blocking glycine, it disrupts neuronal inhibition.
  • Cellular Consequences: This blockade results in unchecked reflex stimulation of motor neurons, leading to simultaneous contraction of all strialed muscles [1] [2].
  • Physiological Effects: This manifests as painful, involuntary skeletal muscle spasms and tonic-clonic convulsions, often triggered by minor stimuli [3]. Death typically occurs from respiratory paralysis and asphyxia [1] [5].

The diagram below illustrates this mechanism and its consequences:

G cluster_normal Normal Glycinergic Signaling cluster_toxic Strychnine Poisoning A Inhibitory Neuron releases Glycine B Glycine Binds to Glycine Receptor A->B C Chloride Influx Neuron Hyperpolarization B->C D Inhibition: Reduced Motor Neuron Firing C->D E Strychnine Competitively Blocks Glycine Receptor F No Chloride Influx Loss of Inhibition E->F G Unchecked Motor Neuron Excitation F->G H Generalized Tonic-Clonic Muscle Spasms G->H

Strychnine blocks glycine receptors, leading to uncontrolled muscle contractions.

Analytical and Experimental Methodologies

Analysis of strychnine and investigation of its effects involve several established techniques.

  • Analytical Identification: Thin-layer chromatography (TLC) is a common method for detecting strychnine in gastric aspirate and urine [3]. More advanced techniques like high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), are used for confirmation and quantification in biological samples like stomach contents, blood, urine, liver, and kidneys [1] [2].
  • In Silico Toxicology: Network toxicology and molecular docking are modern computational approaches used to explore multi-target toxicity mechanisms. These methods identify key neurotoxic targets, such as the cholinergic receptor muscarinic 1 (CHRM1), and predict binding affinities and stability of strychnine with target proteins [4].
  • Experimental Workflow: A typical workflow involves retrieving toxic compound data and disease-related genes from public databases, constructing an interaction network, performing functional enrichment analysis, and validating predictions with molecular docking and dynamics simulations [4].

Research and Repurposing Perspectives

Despite its high toxicity, strychnine is a subject of research for potential therapeutic repurposing.

  • Drug Delivery Research: Studies explore ion-pair compounds of strychnine with fatty acids to improve its skin permeability for potential transdermal drug delivery, aiming to achieve zero-order absorption and avoid peak blood concentration associated with subcutaneous injection [6].
  • Anticancer Potential: Computational drug repurposing approaches suggest strychnine could act as a potential inhibitor of aldo-keto reductase family 1 members B1 and B10 (AKR1B1 and AKR1B10), enzymes involved in cancer progression [7].

Critical Considerations for Researchers

  • Therapeutic Index: Strychnine has a very narrow therapeutic index, making it extremely dangerous [6] [8]. The dose required for a lethal outcome is very close to any potential therapeutic dose.
  • No Specific Antidote: Management of poisoning is primarily supportive, focusing on controlling seizures with benzodiazepines or barbiturates, providing respiratory support, and decontaminating the gastrointestinal tract with activated charcoal [3] [1]. Succinylcholine should be avoided during intubation due to the risk of hyperkalemia [3].

References

Application Note: Determination of Strychnine Phosphate by GC-MS and LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Strychnine is a highly toxic alkaloid primarily extracted from the seeds of Strychnos nux-vomica [1] [2]. Its phosphate derivative is a compound of interest in toxicology, forensics, and regulatory safety. Strychnine's toxicity arises from its antagonism of glycine and acetylcholine receptors in the central nervous system, leading to powerful muscle contractions and potential death by asphyxiation [3] [2]. The minimum lethal oral dose for adults is estimated to be between 30-120 mg [4]. Due to its high toxicity, the use of strychnine is banned in many countries [3]. This necessitates robust, sensitive, and specific analytical methods for its determination in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) provides a powerful tool for the unambiguous identification and quantification of strychnine in forensic and clinical toxicology.

Experimental Design and Workflow

The following diagram illustrates the core workflow for strychnine analysis via GC-MS, from sample preparation to final identification and quantification:

G Sample Sample (Tissue, Blood, etc.) Extraction Extraction & Purification Liquid-Liquid Extraction Acid-Base Purification Sample->Extraction Derivatization Optional Derivatization (If required for volatility) Extraction->Derivatization GC_MS GC-MS Analysis Separation & Detection Derivatization->GC_MS Data Data Analysis Identification & Quantification GC_MS->Data

Detailed Materials and Reagents

  • Strychnine Standard: High-purity strychnine or strychnine phosphate (e.g., ≥97% purity from commercial suppliers like Dr. Ehrenstorfer GmbH) [3].
  • Internal Standard (IS): Papaverine is used in the referenced GC-MS method [1]. Other suitable IS can be structurally similar deuterated analogs if available.
  • Solvents: HPLC or GC-MS grade solvents are required, including methanol, acetonitrile, ethyl acetate, dichloromethane, and diethyl ether [1] [2].
  • Chemicals for Extraction: Ammonium hydroxide, formic acid, ammonium formate, primary-secondary amine (PSA) for clean-up [3].
  • Biological Matrices: Post-mortem tissues (liver, blood, stomach content) or antemortem samples (blood, urine) [1] [5].

Step-by-Step Protocols

Sample Preparation Protocol

The sample preparation is critical for isolating strychnine from complex matrices and reducing interference.

  • Homogenization: Accurately weigh 1-2 g of homogenized tissue sample or measure 1-2 mL of fluid sample into a 50 mL centrifuge tube [1] [3].
  • Internal Standard Addition: Add a known amount of internal standard (e.g., papaverine) to the sample to monitor extraction efficiency and correct for analytical variability [1].
  • Alkalinization and Extraction: Add 6 mL of a 2% ammonium hydroxide solution in ethyl acetate to the sample. Shake the mixture vigorously for 30 minutes using a mechanical shaker to ensure efficient extraction of the alkaloid [3].
  • Centrifugation: Centrifuge the mixture at approximately 4,700 × g for 10 minutes at 4°C to separate the organic layer [3].
  • Clean-up (Optional but Recommended): Transfer the supernatant to a new tube and add 50 mg of Primary-Secondary Amine (PSA) sorbent. Vortex for 1 minute and centrifuge again. This step removes fatty acids and other polar interferences [3].
  • Concentration: Transfer the purified supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dry residue in 1 mL of an appropriate solvent (e.g., methanol or a mixture of ACN/MeOH with ammonium formate buffer) suitable for GC-MS injection [3].
GC-MS Instrumental Analysis Protocol
  • Gas Chromatography Conditions:
    • While the specific GC temperature program for strychnine is not detailed in the search results, a general method involves a programmable temperature vaporizer (PTV) or split/splitless injector.
    • A common starting point is an initial oven temperature of 60-100°C, followed by a ramp of 15-20°C per minute to a final temperature of 280-300°C, held for 5-10 minutes to ensure elution.
    • A fused-silica capillary column with a low-polarity stationary phase (e.g., 5% phenyl polysiloxane) is standard.
  • Mass Spectrometry Detection:
    • Ionization Mode: Electron Impact (EI) ionization at 70 eV is standard for GC-MS [5].
    • Operation Mode:
      • Full Scan: Useful for initial method development and unknown screening. Scan a mass range of, for example, m/z 50-400.
      • Selected Ion Monitoring (SIM): For highest sensitivity in quantitative work, monitor the base ion and 2-3 qualifier ions. The referenced method uses SIM mode [1].
      • Tandem MS (GC-MS/MS): For maximum specificity and reduction of background noise, especially in complex matrices like liver. An ion-trap MS/MS can be used, fragmenting the parent ion (m/z 334) to yield characteristic product ions (m/z 319, 306, 277, 261, 246, 233, 220) [5].

Data Interpretation and Analysis

Identification and Quantification
  • Qualitative Identification: Strychnine is identified by matching both the retention time and the mass spectrum (or the ratio of key fragment ions in SIM/MSMS) to those of an authentic standard analyzed under identical conditions [1] [5].
  • Quantification: Use the internal standard method for highest accuracy. A calibration curve is constructed by plotting the peak area ratio (strychnine / internal standard) against the concentration of strychnine standards. The concentration in the unknown sample is then calculated from this curve.
Toxicological Interpretation of Results

The following table summarizes strychnine concentrations found in real-world cases, which aids in interpreting analytical results.

Sample Type Concentration Context / Significance
Liver Tissue 98.6 mg/kg Fatal poisoning case [5]
Subclavian Blood 1.82 mg/L (1.82 µg/mL) Fatal poisoning case [5]
Inferior Vena Cava Blood 3.32 mg/L (3.32 µg/mL) Fatal poisoning case [5]
Stomach Content "Higher than a lethal dose" Fatal poisoning case; indicates recent ingestion [1]
Blood (General) < 2 mg/L Toxic level [2]
Blood (General) 2 - 10 mg/L Potentially lethal level [2]

Complementary LC-MS/MS Methodology

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a prominent technique for strychnine analysis, often offering simpler sample preparation without the need for derivatization.

  • Sample Preparation: A validated method for livestock products uses extraction with ethyl acetate containing 2% ammonium hydroxide and clean-up with PSA sorbent [3].
  • LC-MS/MS Analysis:
    • Column: Waters Xselect HSS C18 (150 mm × 2.1 mm, 3.5 µm) [3].
    • Mobile Phase: (A) 0.1% formic acid in water; (B) 0.1% formic acid in acetonitrile, with a gradient elution [3].
    • MS Detection: Electrospray Ionization in positive mode (ESI+). The precursor ion is [M+H]+ at m/z 335. The most abundant transition for Multiple Reaction Monitoring (MRM) is 335 → 184 [3].
  • Method Performance: This method demonstrates high sensitivity with a Limit of Quantification (LOQ) of 0.005 mg/kg, and average recoveries ranging from 84.7% to 112.9%, which meets international validation guidelines [3].

Summary and Concluding Remarks

This guide provides detailed protocols for the determination of this compound using GC-MS, supplemented by a modern LC-MS/MS approach.

  • GC-MS remains a robust, widely available, and highly specific platform for confirming strychnine poisoning in forensic and clinical settings, with well-characterized fragmentation patterns in EI mode [1] [5].
  • LC-MS/MS is emerging as a highly sensitive and selective alternative that often requires less extensive sample clean-up and is suitable for high-throughput analysis, as demonstrated by its application in food safety monitoring [3].

The choice between techniques depends on laboratory capabilities, required throughput, and the specific matrix being analyzed. Both methods, when properly validated, provide the reliability needed for toxicological investigations, regulatory compliance, and public health protection.

References

Application Note: Analysis of Strychnine in Biological Tissues by GC-MS

Author: Smolecule Technical Support Team. Date: February 2026

This application note provides a validated method for the determination of strychnine in biological tissues using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is suitable for forensic and clinical investigations of strychnine poisoning [1] [2].

Principle

Strychnine is isolated from biological samples via a liquid-liquid extraction procedure. An acid solution clean-up is used for purification. The extracted analyte is then separated and quantified using GC-MS with papaverine as an internal standard to ensure accuracy and precision [2].

Reagents and Materials
  • Strychnine standard: High-purity (e.g., ≥97%).
  • Internal Standard: Papaverine.
  • Solvents: Ethyl acetate, hexane, dichloromethane, isopropanol, and methanol (HPLC grade).
  • Acids/Bases: Sodium hydroxide (NaOH), hydrochloric acid (HCl).
  • Consumables: 50 mL centrifuge tubes, PTFE syringe filters (0.2 μm).
  • Equipment: Mechanical shaker, centrifuge, nitrogen evaporator, GC-MS system.
Sample Preparation Workflow

The following diagram illustrates the sample preparation and analysis workflow:

G a Homogenize Tissue Sample (1-2g) b Add Internal Standard (Papaverine) a->b c Liquid-Liquid Extraction with Ethyl Acetate & 2% Ammonium Hydroxide b->c d Shake for 30 min, then Centrifuge c->d e Transfer Organic Layer d->e f Acidic Clean-up (Optional) e->f g Evaporate to Dryness under N₂ Stream at 40°C f->g h Reconstitute in Methanol or GC-compatible solvent g->h i Filter (0.2 µm PTFE) h->i j GC-MS Analysis i->j k Analyze Data and Quantify Strychnine j->k

Detailed Procedure
  • Extraction: Homogenize 1-2 g of tissue sample (liver, muscle, etc.) and place it in a 50 mL centrifuge tube. Add the papaverine internal standard. Add 6 mL of a 2% ammonium hydroxide in ethyl acetate solution [3]. Shake mechanically for 30 minutes. Centrifuge at 4,700 × g for 10 minutes at 4°C and transfer the organic (upper) layer to a new tube [3] [2].
  • Clean-up: Perform an acidic clean-up by adding a dilute HCl solution to the organic extract, shaking, and centrifuging. The strychnine will partition into the acidic aqueous layer. Separate this layer, make it alkaline with NaOH, and back-extract the strychnine into a fresh organic solvent (e.g., dichloromethane or ethyl acetate) [2].
  • Concentration: Evaporate the final organic extract to dryness under a gentle stream of nitrogen at 40°C [3].
  • Reconstitution: Reconstitute the dry residue in 100 µL of methanol or another solvent suitable for GC-MS injection. Filter through a 0.2 µm PTFE syringe filter prior to analysis [3].
GC-MS Instrumental Conditions

The following conditions are based on published methods and may require optimization for your specific instrument [1] [2].

  • GC Conditions:
    • Column: Fused silica capillary column (e.g., HP-5MS, 30 m × 0.25 mm i.d., 0.25 µm film thickness).
    • Injector Temperature: 250°C.
    • Carrier Gas: Helium, constant flow.
    • Oven Program: Initial temperature 100°C (hold 1 min), ramp to 280°C at 15°C/min (hold 5-10 min).
    • Injection Volume: 1-2 µL, splitless mode.
  • MS Conditions:
    • Ionization Mode: Electron Impact (EI).
    • Ion Source Temperature: 230°C.
    • Quadrupole Temperature: 150°C.
    • Interface Temperature: 280°C.
    • Data Acquisition: Selected Ion Monitoring (SIM). Key confirmatory ions for strychnine (derived from [1]) include:
      • Quantifier Ion: m/z 334 (parent ion)
      • Qualifier Ions: m/z 319, 306, 277, 261, 246
Method Validation Data

The table below summarizes the performance characteristics of the GC-MS method as reported in the literature [2].

Parameter Performance Value Acceptance Criteria
Limit of Quantification (LOQ) 0.1 mg/mL or mg/g -
Recovery Rate 75.0% to 98.7% Typically 70-120%
Coefficient of Variation (CV) 4.8% to 10.5% Typically <15%
Linearity R² > 0.99 (as per Codex guidelines for similar methods [3]) R² ≥ 0.99

A Note on Modern Methodologies: LC-MS/MS

Current analytical research for strychnine in food and biological matrices has largely shifted to LC-MS/MS due to its superior sensitivity and ability to handle complex matrices without extensive derivatization. A recently developed and validated method for livestock and fishery products shows advanced performance, as summarized below [3].

Protocol Highlights: LC-MS/MS Method
  • Extraction: 1 g homogenized sample extracted with 6 mL of 2% ammonium hydroxide in ethyl acetate, shaken, and centrifuged [3].
  • Purification: Clean-up using Primary-Secondary Amine (PSA) to remove interfering compounds [3].
  • Analysis: LC-MS/MS with ESI+ mode and MRM detection. The precursor ion is m/z 335 [M+H]⁺ [3].
Performance Comparison: LC-MS/MS vs. GC-MS

The following table compares the key metrics of the modern LC-MS/MS method with the traditional GC-MS protocol.

Parameter LC-MS/MS Method [3] GC-MS Method [2]
LOQ 0.005 mg/kg 0.1 mg/mL or mg/g
Average Recovery 84.7% to 112.9% 75.0% to 98.7%
Coefficient of Variation < 13.1% 4.8% to 10.5%
Linearity (R²) > 0.99 > 0.99 (inferred)

The significantly lower LOQ achieved by LC-MS/MS demonstrates its advantage for detecting trace-level strychnine residues, making it more suitable for regulatory food safety monitoring [3].

Safety Considerations

  • Strychnine is extremely toxic (minimum lethal oral dose in adults is estimated to be 30–120 mg) [4]. All handling of neat standards and stock solutions must be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves and a lab coat.
  • Properly decontaminate all glassware and waste containing strychnine.

Conclusion

Both GC-MS and LC-MS/MS are reliable techniques for strychnine analysis. The provided GC-MS protocol is a robust method suitable for forensic and clinical toxicology. However, for researchers requiring the highest sensitivity and minimal sample preparation for complex matrices like food, transitioning to an LC-MS/MS-based method is highly recommended.

References

Comprehensive Application Notes and Protocols: Strychnine Transdermal Drug Delivery System

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Therapeutic Rationale

Strychnine (Str), a monoterpene indole alkaloid derived from Strychnos nux-vomica L. seeds, has demonstrated significant therapeutic potential despite its narrow therapeutic index. This compound has traditionally been used in subcutaneous injections for treating conditions such as hemiplegia, amblyopia, and various pain disorders. However, the conventional administration routes present substantial challenges, including rapid peak blood concentration reached within fifteen minutes, pronounced systemic toxicity, and dangerous side effects such as spinal cord excitation, tonic spasms, and potential respiratory muscle paralysis. These limitations have severely restricted its clinical utility and patient safety. [1] [2]

The development of a transdermal drug delivery system (TDDS) for strychnine offers a promising alternative that addresses these critical limitations. TDDS provides zero-order absorption kinetics, which maintains stable plasma drug concentrations and minimizes the peak-trough fluctuations associated with conventional administration methods. This characteristic is particularly advantageous for drugs with narrow therapeutic indices like strychnine. Additionally, the transdermal route effectively bypasses hepatic first-pass metabolism, reduces gastrointestinal discomfort, improves patient compliance through simplified administration, and enables easy termination of treatment if adverse effects occur. The strategic implementation of TDDS for strychnine represents a significant advancement in harnessing its therapeutic potential while mitigating its dangerous side effect profile. [3] [4] [5]

Formulation Strategies and Composition

Ion-Pair Compounds

The ion-pair strategy has emerged as a particularly effective approach for enhancing the skin permeability of strychnine. This method involves forming complexes between the strychnine molecule and various fatty acids, which significantly alters its physicochemical properties without modifying its chemical structure or pharmacological activity. Research has demonstrated that forming ion-pair compounds with homologous fatty acids can dramatically improve transdermal flux, with permeation values reaching 2.2 to 8.4 times that of unmodified strychnine. Among these complexes, Str-C10 (strychnine-decanoic acid ion-pair) has shown exceptional performance, achieving the highest permeation flux of 42.79 ± 19.86 µg/cm²/h. The formation of these ion-pair compounds has been thoroughly confirmed through multiple analytical techniques, including Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and molecular simulation studies. [1]

The mechanism behind this enhanced permeability involves improved affinity for skin tissues. Molecular simulation studies utilizing ceramide, cholesterol, and free fatty acids in equal molar ratios to represent intercellular lipids have demonstrated that strychnine ion-pair compounds exhibit better compatibility with both intercellular lipids and aqueous environments compared to unmodified strychnine. This enhanced compatibility facilitates more efficient distribution from the delivery vehicle to the skin layers, ultimately resulting in superior transdermal permeation. The strategic selection of fatty acid chain length plays a crucial role in optimizing this effect, with C10 (decanoic acid) providing the ideal balance between lipophilicity and hydrophilicity for skin permeation. [1]

Nanocarrier Systems

Advanced nanocarrier systems represent another promising approach for strychnine transdermal delivery. Recent research has focused on developing strychnine-loaded transliposomes (STCN-TLs), which combine the advantages of liposomes and transfersomes to create highly deformable vesicles with enhanced skin-penetrating capabilities. These specialized nanocarriers have demonstrated remarkable performance in preclinical studies, showing a 2.5-fold increase in skin permeability compared to conventional strychnine solutions. The unique structure of transliposomes, incorporating both phospholipids and edge-active surfactants, allows them to deform and navigate through the complex lipid matrix of the stratum corneum more effectively than traditional vesicular systems. [6]

The optimization of STCN-TL formulations typically employs a Box-Behnken design (BBD) approach, systematically evaluating the influence of key composition variables on critical quality attributes. Through this methodology, researchers have identified optimal formulation parameters that yield vesicles with ideal characteristics for transdermal delivery: a vesicle size of approximately 101.5 ± 2.14 nm, polydispersity index of 0.218 ± 0.12 (indicating excellent size homogeneity), and high entrapment efficiency of 81.74 ± 1.43%. These optimized formulations have demonstrated superior dermatokinetic profiles, with significantly increased Cskin max and AUC0-8 values compared to conventional strychnine gels, highlighting their potential for effective skin cancer treatment. [6]

Table 1: Comparison of Strychnine Formulation Strategies for Transdermal Delivery

Formulation Type Composition Key Characteristics Permeation Enhancement Best For
Ion-pair Compounds Strychnine + Fatty acids (C4-C18) Alters physicochemical properties without structural modification 2.2 to 8.4-fold increase; Str-C10 shows highest flux (42.79 µg/cm²/h) Systemic delivery, controlled release
Transliposomes Lipoid S100, Cholesterol, Sodium cholate VS: ~101.5 nm, PDI: ~0.218, EE: ~81.74% 2.5-fold increase vs. solution; Enhanced dermatokinetics Localized treatment, skin cancer therapy
Traditional Gel Polymer matrix + Strychnine Conventional semi-solid formulation Baseline comparison Reference formulation

Table 2: Physicochemical Properties of Strychnine Ion-Pair Compounds with Different Fatty Acids

Ion-Pair Compound Permeation Flux (µg/cm²/h) Q24 (µg/cm²) Saturated Solubility (µg/mL) Log KO/W
Str 5.08 ± 2.39 101.24 ± 50.95 6579.5 ± 426.6 1.18 ± 0.01
Str-C4 8.18 ± 3.79 143.69 ± 34.18 8435.9 ± 30.4 0.17 ± 0.02
Str-C6 21.94 ± 10.84 475.17 ± 104.73 8996.4 ± 92.5 0.61 ± 0.03
Str-C10 42.79 ± 19.86 857.54 ± 157.84 4262.6 ± 173.5 1.07 ± 0.01
Str-C12 37.78 ± 13.72 789.88 ± 130.72 3090.1 ± 274.4 1.16 ± 0.04
Str-C14 27.51 ± 5.85 568.48 ± 112.79 1908.8 ± 123.5 1.11 ± 0.02

Experimental Protocols

Ion-Pair Compound Preparation Protocol

Objective: To prepare and characterize strychnine-fatty acid ion-pair compounds for enhanced transdermal delivery.

Materials:

  • Strychnine base (purity >98%)
  • Homologous fatty acids (C4-C18)
  • Methanol (HPLC grade)
  • Phosphate buffer (pH 6.0)
  • FTIR and NMR solvents

Procedure:

  • Ion-pair Formation:

    • Dissolve 1 mmol strychnine and 1.2 mmol fatty acid in 50 mL methanol
    • Stir the mixture at 40°C for 4 hours under reflux conditions
    • Evaporate the solvent under reduced pressure at 50°C
    • Recrystallize the resulting solid from ethanol
    • Dry the crystals under vacuum for 24 hours
  • Characterization:

    • FTIR Analysis: Prepare KBr pellets and analyze between 4000-400 cm⁻¹. Look for blue-shifted C=O stretching vibration (1722-1716 cm⁻¹) and new COO− absorption band (1567-1556 cm⁻¹)
    • NMR Analysis: Dissolve samples in deuterated chloroform and analyze proton chemical shifts. Key indicators include downfield shifts of H(16), H(17), H(18), H(20), and H(22)
    • Solubility Determination: Add excess compound to phosphate buffer (pH 6.0), shake at 25°C for 24 hours, filter, and analyze supernatant by HPLC
    • Partition Coefficient: Measure octanol/water distribution using shake-flask method

Quality Control:

  • Purity should exceed 95% by HPLC
  • Consistent FTIR and NMR spectra across batches
  • Reproducible solubility and partition coefficient values [1]
Transliposome Preparation Protocol

Objective: To prepare and characterize strychnine-loaded transliposomes for enhanced skin permeation.

Materials:

  • Lipoid S100 (phospholipid)
  • Cholesterol
  • Sodium cholate
  • Strychnine base
  • Ethanol (analytical grade)
  • Phosphate buffer saline (PBS, pH 7.4)

Procedure:

  • Thin Film Hydration Method:

    • Dissolve Lipoid S100, cholesterol, sodium cholate, and strychnine in ethanol (10:4:2:1 molar ratio)
    • Evaporate organic solvent using rotary evaporator at 40°C to form thin lipid film
    • Hydrate the film with PBS (pH 7.4) at 60°C for 1 hour with gentle agitation
    • Sonicate the resulting multilamellar vesicles using probe sonicator (5 cycles of 5 minutes pulse with 2 minutes rest at 100W)
    • Extrude through polycarbonate membranes (200 nm, 400 nm sequentially) for size homogenization
  • Characterization:

    • Vesicle Size and PDI: Analyze by dynamic light scattering (DLS)
    • Entrapment Efficiency: Separate unentrapped drug using mini-column centrifugation method, lyse vesicles with methanol, and analyze by HPLC
    • Surface Morphology: Examine by transmission electron microscopy (TEM) after negative staining
    • In Vitro Release: Use Franz diffusion cells with dialysis membrane, sample at predetermined intervals

Quality Control:

  • Vesicle size: 100-110 nm
  • PDI: <0.3
  • Entrapment efficiency: >80%
  • Sterility tested [6]

Enhancement Strategies and Permeation Protocols

Physical Enhancement Methods

Sonophoresis Protocol:

Objective: To enhance strychnine transdermal permeation using ultrasound energy.

Materials:

  • Ultrasound device (therapeutic grade)
  • Coupling gel (aqueous)
  • Franz diffusion cell system
  • Porcine or nude mouse skin

Procedure:

  • Skin Preparation:

    • Use freshly excised porcine ear skin or nude mouse skin
    • Remove subcutaneous fat carefully
    • Mount skin between donor and receptor compartments of Franz cells
  • Ultrasound Application:

    • Apply strychnine formulation to donor compartment
    • Apply ultrasound at optimal parameters:
      • Frequency: 1 MHz or 3 MHz
      • Intensity: 0.2 W/cm²
      • Duration: 10-15 minutes continuous mode
      • Distance: 2-3 cm from skin surface
    • Maintain receptor phase at 32°C with continuous stirring
  • Post-Treatment Analysis:

    • Sample receptor fluid at predetermined intervals
    • Analyze strychnine content by HPLC
    • Assess skin integrity post-treatment

Optimal Parameters:

  • 1 MHz frequency with 0.2 W/cm² intensity increases intradermal retention by 1.8× (porcine skin)
  • 3 MHz frequency with 0.2 W/cm² intensity increases intradermal retention by 2.63× (nude mouse skin)
  • Avoid thermal damage by monitoring temperature (<40°C) [7]
Chemical Enhancement Methods

Chemical Permeation Enhancers:

Various chemical enhancers can be incorporated into strychnine formulations to improve skin permeation:

  • Fatty Acids: Used in ion-pair compounds as described previously
  • Surfactants: Sodium cholate in transliposomes (0.5-2% w/v)
  • Ethanol: In ethosomal formulations (20-40% v/v)
  • Terpenes: Natural enhancers like limonene, menthol (1-5% v/v)

Formulation Considerations:

  • Maintain enhancer concentration below irritation threshold
  • Conduct skin irritation studies for all final formulations
  • Consider synergistic effects of multiple enhancers [5]

Analytical Methods and Assessment Protocols

In Vitro Permeation Studies

Objective: To evaluate the transdermal permeation performance of strychnine formulations.

Materials:

  • Franz diffusion cells (effective diffusion area: 0.64-1.77 cm²)
  • Excised skin (porcine, rat, or human)
  • Receptor medium (PBS with preservatives)
  • HPLC system with UV detector

Procedure:

  • Experimental Setup:

    • Mount skin between donor and receptor compartments
    • Ensure proper occlusion and no air bubbles
    • Maintain receptor phase at 32±1°C with continuous stirring
    • Apply formulation to donor compartment (equivalent to 1-2 mg strychnine)
  • Sampling and Analysis:

    • Withdraw samples (200-300 µL) from receptor compartment at predetermined intervals (0.5, 1, 2, 4, 6, 8, 12, 24 hours)
    • Replace with fresh receptor medium after each sampling
    • Analyze samples by HPLC (UV detection at 254 nm)
    • Calculate cumulative permeation and flux
  • Data Analysis:

    • Plot cumulative amount permeated per unit area versus time
    • Calculate steady-state flux from linear portion of curve
    • Determine lag time by extrapolating linear portion to time axis
    • Calculate permeability coefficient

Acceptance Criteria:

  • Linear regression coefficient >0.98 for steady-state region
  • Skin integrity confirmed by visual inspection and barrier function tests [1] [6]
Dermatokinetics and Skin Retention

Objective: To determine strychnine concentration in different skin layers.

Procedure:

  • Skin Processing:

    • After permeation study, remove skin from Franz cell
    • Clean skin surface gently with cotton swab and mild solvent
    • Separate epidermis from dermis using heat separation method (60°C for 45 seconds)
    • Homogenize each skin layer separately in PBS
  • Extraction and Analysis:

    • Extract strychnine from homogenates using methanol
    • Centrifuge at 10,000 rpm for 10 minutes
    • Analyze supernatant by HPLC-MS/MS for sensitive detection
  • Data Interpretation:

    • Calculate Cskin max and AUC0-8 for each skin layer
    • Compare formulation performance using dermatokinetic parameters [6]

Table 3: Analytical Methods for Strychnine Quantification and Characterization

Analysis Type Method Conditions Key Parameters
HPLC Quantification Reverse-phase C18 column Mobile phase: Acetonitrile: buffer (70:30), Flow: 1.0 mL/min, Detection: 254 nm Retention time: ~6.5 min, LOD: 0.1 µg/mL
Vesicle Characterization Dynamic Light Scattering Temperature: 25°C, Angle: 90° Vesicle size, PDI, Zeta potential
Skin Permeation Franz diffusion cell Receptor: PBS pH 7.4, Temperature: 32°C Flux (J), Lag time (Tlag), Permeability coefficient (P)
Skin Retention HPLC-MS/MS ESI positive mode, MRM transition Cskin max, AUC0-8, epidermal vs. dermal distribution

Visualization and Experimental Workflow

The following diagram illustrates the comprehensive development workflow for strychnine transdermal drug delivery systems, integrating formulation strategies, characterization methods, and enhancement techniques:

strychnine_workflow cluster_formulation Formulation Strategies cluster_characterization Physicochemical Characterization cluster_permeation Permeation Assessment cluster_enhancement Enhancement Strategies Start Strychnine TDDS Development F1 Ion-pair Compounds with Fatty Acids Start->F1 F2 Nanocarrier Systems (Transliposomes) Start->F2 F3 Polymer Matrix Systems Start->F3 C1 FTIR & NMR Confirmation F1->C1 C3 Solubility & Partition Coefficient F1->C3 C2 Vesicle Size & Entrapment Efficiency F2->C2 F2->C3 F3->C3 P1 In Vitro Skin Permeation Studies C1->P1 C2->P1 C3->P1 P2 Skin Retention & Dermatokinetics P1->P2 E1 Physical Methods: Sonophoresis P1->E1 E2 Chemical Methods: Permeation Enhancers P1->E2 P3 Mechanistic Studies using Molecular Simulation P2->P3 Evaluation Formulation Evaluation & Optimization E1->Evaluation E2->Evaluation Evaluation->P1 Feedback Loop

Diagram 1: Comprehensive workflow for the development of strychnine transdermal drug delivery systems, integrating formulation strategies, characterization methods, permeation assessment, and enhancement techniques.

Conclusion and Future Perspectives

The development of effective strychnine transdermal delivery systems represents a significant advancement in harnessing the therapeutic potential of this powerful alkaloid while minimizing its substantial toxicity risks. The application notes and protocols detailed in this document provide researchers with comprehensive methodologies for formulating, characterizing, and evaluating strychnine TDDS. The ion-pair strategy and nanocarrier approaches have demonstrated remarkable success in enhancing skin permeation while maintaining pharmacological activity.

Future research directions should focus on advanced delivery technologies, including microneedle-assisted delivery, electroporation techniques, and smart polymer systems that respond to physiological stimuli. Additionally, comprehensive toxicological assessments and clinical validation studies are essential next steps for translating these promising laboratory findings into clinically viable therapeutic products. The integration of quality-by-design principles and advanced manufacturing technologies will further enhance the reproducibility and scalability of strychnine TDDS, ultimately expanding treatment options for conditions where strychnine's unique pharmacological properties offer therapeutic benefits.

References

Comprehensive Application Notes and Protocols: Ion-Pair Compounds for Enhanced Transdermal Delivery of Strychnine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: Ion-Pair Strategy and Strychnine Transdermal Delivery

Strychnine (Str) is a bioactive alkaloid with demonstrated therapeutic potential as a spinal cord stimulant for treating conditions such as hemiplegia and amblyopia. However, its clinical application faces significant challenges due to a narrow therapeutic index, where toxic doses are dangerously close to therapeutic levels. Conventional subcutaneous administration presents substantial risks because Str reaches peak blood concentration within fifteen minutes, potentially exciting spinal cord reflexes and causing tonic spasms or even fatal respiratory muscle paralysis. These limitations necessitate the development of safer administration strategies that can provide more controlled delivery of this potent compound [1] [2].

The transdermal drug delivery system (TDDS) represents a promising alternative for Str administration, offering the potential for zero-order absorption kinetics that can maintain stable plasma concentrations and minimize peak-related toxicity risks. However, the skin presents a formidable natural barrier to drug penetration, consisting of lipophilic stratum corneum (SC) and aqueous viable epidermis. This complex structure effectively limits passive diffusion of drugs, particularly those like Str with poor solubility in both aqueous and lipophilic media. To overcome these challenges, the ion-pair strategy has emerged as a promising technique that modifies physicochemical properties of drugs without altering their chemical structure or pharmacological activity [1].

The fundamental principle of ion-pair formation involves combining ionized drug molecules with oppositely charged counterions, creating complexes with modified partition coefficients, solubility profiles, and molecular characteristics that enhance compatibility with skin components. This application note provides comprehensive experimental protocols and analytical methods for developing Str ion-pair compounds, specifically with homologous fatty acids, to significantly enhance skin permeability while maintaining therapeutic efficacy and safety [1] [3].

Experimental Methods and Protocols

Preparation of Strychnine Ion-Pair Compounds
2.1.1 Materials and Equipment
  • Active Pharmaceutical Ingredient: Strychnine (Str) base
  • Counterions: Seven homologous fatty acids (C4-C18): butyric acid (C4), hexanoic acid (C6), decanoic acid (C10), lauric acid (C12), myristic acid (C14), palmitic acid (C16), stearic acid (C18)
  • Solvent: HPLC-grade chloroform
  • Equipment: Magnetic stirrer with temperature control, rotary evaporator, vacuum oven, analytical balance
2.1.2 Synthesis Procedure
  • Solution Preparation: Accurately weigh 2g Str and an equimolar quantity of the selected fatty acid. Dissolve both components in 100mL chloroform within a round-bottom flask [4].

  • Reaction Phase: Stir the mixture continuously at room temperature (25±2°C) using a magnetic stirrer for 5 hours to facilitate ion-pair formation through acid-base neutralization [4].

  • Solvent Removal: Carefully evaporate chloroform using a rotary evaporator at 40°C under reduced pressure until a concentrated residue remains.

  • Drying Process: Transfer the resulting ion-pair compound to a vacuum oven and dry at 40°C overnight to remove residual solvent and moisture [4].

  • Storage: Store the final ion-pair compounds in a desiccator at room temperature protected from light until further characterization.

Characterization of Ion-Pair Compounds
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm proton transfer and ion-pair formation through chemical shift analysis [1].

Procedure:

  • Prepare approximately 10-15mg of each Str ion-pair compound in deuterated chloroform (CDCl₃).
  • Conduct ¹H-NMR analysis using a standard NMR spectrometer (400 MHz or higher).
  • Focus on monitoring chemical shift changes (Δδ, ppm) in key proton positions of Str: H(16), H(17), H(18), H(20), and H(22).
  • Record downfield shifts as evidence of successful ion-pair formation between Str and fatty acids.

Interpretation: Successful ion-pair formation is indicated by consistent downfield chemical shifts in the proton nuclei near the nitrogen atom of Str, confirming altered electron density due to ionic interaction [1].

2.2.2 Fourier Transform Infrared (FTIR) Spectroscopy

Purpose: To identify characteristic functional group changes indicating ion-pair formation [1].

Procedure:

  • Prepare KBr pellets containing approximately 1-2% w/w of each Str ion-pair compound.
  • Acquire FTIR spectra in the range of 4000-400 cm⁻¹ with 4 cm⁻¹ resolution.
  • Analyze specific spectral regions:
    • Carbonyl stretching vibration (υ C=O) region: 1750-1650 cm⁻¹
    • Carboxylate asymmetric stretching (ν COO⁻) region: 1570-1550 cm⁻¹

Interpretation: Successful ion-pair formation is confirmed by:

  • Blue-shifted υ C=O from 1670 cm⁻¹ (Str alone) to 1722-1716 cm⁻¹ (Str-ion pairs with C10-C18)
  • Appearance of a new absorption band at 1567-1556 cm⁻¹, characteristic of COO⁻ group formation [1]
In Vitro Skin Permeation Studies
2.3.1 Skin Preparation and Mounting
  • Skin Source: Obtain fresh porcine ear skin (approximately 1-2mm thickness) as a representative model for human skin.
  • Skin Processing: Carefully remove subcutaneous fat and clean the skin with isotonic phosphate buffer (pH 7.4).
  • Membrane Integrity: Verify skin integrity by visual inspection and transepidermal water loss measurements.
  • Mounting: Mount the skin between the donor and receptor compartments of vertical Franz diffusion cells with the stratum corneum facing the donor compartment.
2.3.2 Permeation Experiment Protocol
  • Receptor Phase: Fill receptor compartments with 7mL phosphate buffer (pH 6.0), maintained at 37±0.5°C with continuous magnetic stirring at 300 rpm [1].

  • Donor Phase: Apply 1mL of vehicle containing Str or Str ion-pair compounds (equivalent to 100μg/mL Str) to the donor compartment.

  • Sampling Schedule: Withdraw 300μL samples from the receptor compartment at predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, 24 hours), replacing with an equal volume of fresh pre-warmed receptor medium.

  • Sample Analysis: Quantify Str concentration in samples using validated HPLC methods.

  • Data Analysis: Calculate cumulative drug permeation (Q₂₄, μg/cm²), steady-state flux (J, μg/cm²/h), and lag time (Tₗₐg, h).

Molecular Simulation Protocol

Purpose: To investigate molecular-level interactions between Str ion-pair compounds and skin components [1].

Procedure:

  • Model Setup: Use Material Studio 8.0 software with the Blends module.
  • Skin Modeling: Represent intercellular lipids using ceramide, cholesterol, and free fatty acids in equal molar ratios. Model viable skin as an aqueous environment.
  • Energy Calculations: Perform binding energy calculations between Str/Str ion-pair compounds and skin models.
  • Analysis: Generate binding energy curves to evaluate compatibility with skin components.

Results and Data Analysis

Quantitative Analysis of Permeation Enhancement

Table 1: Skin Permeation Parameters of Strychnine and Its Ion-Pair Compounds

Compound Q₂₄ (μg/cm²) Flux, J (μg/cm²/h) Enhancement Ratio Lag Time (h)
Str 101.24 ± 50.95 5.08 ± 2.39 1.0 (Reference) 6.02 ± 0.64
Str-C4 143.69 ± 34.18 8.18 ± 3.79 1.6 6.68 ± 0.34
Str-C6 475.17 ± 104.73 21.94 ± 10.84 4.3 6.76 ± 0.43
Str-C10 857.54 ± 157.84 42.79 ± 19.86 8.4 7.05 ± 0.17
Str-C12 789.88 ± 130.72 37.78 ± 13.72 7.4 6.88 ± 0.36
Str-C14 568.48 ± 112.79 27.51 ± 5.85 5.4 7.00 ± 0.12
Str-C16 521.09 ± 38.65 26.17 ± 10.20 5.2 5.85 ± 0.60
Str-C18 247.40 ± 82.73 10.93 ± 5.75 2.2 6.51 ± 0.58

The permeation data reveals that Str-C10 demonstrates the highest permeation enhancement with an 8.4-fold increase in flux compared to unmodified Str. The relationship between fatty acid chain length and permeation follows a parabolic pattern, with optimal performance at medium chain lengths (C10-C12) and reduced enhancement with shorter or longer chains [1].

Table 2: Solubility and Partition Coefficients of Strychnine Ion-Pair Compounds

Compound Aqueous Solubility (μg/mL) Log K_O/W Solubility in IPM (μg/mL)
Str 6579.5 ± 426.6 1.18 ± 0.01 439.8 ± 53.4
Str-C4 8435.9 ± 30.4 0.17 ± 0.02 422.5 ± 51.7
Str-C6 8996.4 ± 92.5 0.61 ± 0.03 605.0 ± 131.2
Str-C10 4262.6 ± 173.5 1.07 ± 0.01 556.6 ± 62.1
Str-C12 3090.1 ± 274.4 1.16 ± 0.04 498.3 ± 34.1
Str-C14 1908.8 ± 123.5 1.11 ± 0.02 420.1 ± 10.5
Str-C16 1701.9 ± 116.8 1.07 ± 0.01 422.6 ± 8.3
Str-C18 1668.5 ± 261.8 1.17 ± 0.02 433.2 ± 16.3

The solubility data indicates that ion-pair formation significantly modifies the physicochemical properties of Str. Shorter-chain fatty acids (C4, C6) increase aqueous solubility and decrease log K_O/W, while medium and long-chain fatty acids (C10-C18) produce partition coefficients similar to native Str but with modified solubility profiles that enhance skin permeation [1].

Molecular Simulation Findings

Molecular simulation studies provide insights into the mechanistic basis for enhanced permeation of Str ion-pair compounds. Binding energy calculations demonstrate that Str ion-pair compounds exhibit better compatibility with both intercellular lipids and aqueous viable skin compared to Str alone. This improved affinity facilitates partitioning from the vehicle into skin components, thereby enhancing overall permeation [1].

The experimental workflow for developing and evaluating strychnine ion-pair compounds can be visualized as follows:

cluster_prep Ion-Pair Preparation cluster_char Compound Characterization cluster_perm Permeation Assessment Start Start: Strychnine Transdermal Development A Select Fatty Acid Counterions (C4-C18) Start->A B Dissolve in Chloroform with Equimolar Str A->B C Stir 5 Hours at Room Temperature B->C D Remove Solvent via Rotary Evaporation C->D E Dry Under Vacuum Overnight at 40°C D->E F NMR Spectroscopy Confirm Proton Transfer E->F G FTIR Spectroscopy Verify Ion-Pair Formation F->G H Solubility Studies Aqueous and Lipophilic G->H I Partition Coefficient Determination H->I J In Vitro Skin Permeation Studies I->J K HPLC Analysis of Permeation Samples J->K L Calculate Flux and Enhancement Ratios K->L M Molecular Simulation Binding Energy Calculations L->M N Data Analysis and Optimization M->N End Protocol Finalization N->End

Diagram 1: Experimental workflow for developing strychnine ion-pair transdermal formulations

Structure-Activity Relationship Analysis

The relationship between fatty acid chain length and permeation enhancement reveals critical insights for optimizing Str ion-pair compounds:

Title Structure-Activity Relationship: Fatty Acid Chain Length vs. Permeation Short Short Chain (C4-C6) High Aqueous Solubility Low Log K_O/W Moderate Permeation Title->Short Medium Medium Chain (C10-C12) Balanced Solubility Optimal Log K_O/W Maximum Permeation Title->Medium Long Long Chain (C14-C18) Reduced Solubility High Log K_O/W Decreased Permeation Title->Long Enhancement Key Finding: Optimal Enhancement with C10-C12 Fatty Acids Short->Enhancement Medium->Enhancement Long->Enhancement

Diagram 2: Structure-activity relationship of fatty acid chain length effects on permeation

Application Notes for Formulation Development

Critical Success Factors
  • Counterion Selection: Medium-chain fatty acids (C10-C12) demonstrate the optimal balance of lipophilicity and molecular size for enhanced Str permeation. These counterions provide sufficient lipid compatibility without excessive molecular bulk that could impede diffusion through skin structures [1].

  • Vehicle Optimization: Based on successful precedents with similar ion-pair systems, consider binary solvent systems such as Transcutol:water (60:40 v/v) or ternary systems incorporating propylene glycol (PG):Transcutol:water (10:40:50 v/v/v) to maximize both solubility and thermodynamic activity of the drug [3].

  • Stability Considerations: Monitor ion-pair stability in the selected vehicle, as premature dissociation can reduce permeation enhancement. Techniques such as FTIR spectroscopy can verify ion-pair integrity in the final formulation [1] [3].

Analytical Quality Control
  • Ion-Pair Formation Verification: Implement both NMR and FTIR as complementary techniques to confirm ion-pair formation before proceeding to formulation studies.

  • Content Uniformity: Develop and validate HPLC methods for quantifying both Str and counterion content in the ion-pair complex and final formulations.

  • Stability Testing: Conduct accelerated stability studies (40°C/75% RH) for at least 3 months to evaluate ion-pair integrity and permeation maintenance.

Safety Considerations

Given Str's narrow therapeutic index, implement rigorous quality control measures:

  • Dose Calibration: Carefully calibrate applied doses in permeation studies to ensure therapeutic relevance.

  • Skin Irritation Assessment: Include skin irritation evaluation as part of formulation screening using validated models (e.g., Epiderm, SkinEthic).

  • Analytical Sensitivity: Ensure HPLC methods can detect Str concentrations well below therapeutic levels to monitor potential overdose risks.

Conclusion and Future Perspectives

The development of Str ion-pair compounds with homologous fatty acids represents a promising strategy for enhancing transdermal delivery of this challenging compound. Experimental data demonstrates that optimized ion-pair complexes can achieve up to 8.4-fold enhancement in skin permeation compared to unmodified Str, with Str-C10 (decanoic acid counterion) showing the most favorable characteristics.

The systematic approach outlined in these application notes—from rational counterion selection and comprehensive characterization to meticulous permeation studies and molecular simulation—provides a robust framework for developing effective transdermal formulations of ionic drugs. The relationship between counterion chain length and permeation enhancement follows a clear parabolic pattern, highlighting the importance of molecular optimization in formulation development.

Future research directions should explore advanced counterion design including amino acid derivatives, investigate synergistic combinations with physical enhancement technologies, and evaluate long-term stability in prototype formulations. The principles and protocols established for Str ion-pair compounds can potentially be extended to other challenging drug molecules with similar physicochemical properties, expanding the toolbox for transdermal drug delivery innovation.

References

Comprehensive Application Notes and Protocols: Strychnine Phosphate as a CNS Stimulant for Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Strychnine, a naturally occurring terpene indole alkaloid derived from the seeds of Strychnos nux-vomica L., has historically been utilized as a central nervous system (CNS) stimulant with particular research focus on its spinal cord activity. While its therapeutic applications in modern medicine are severely limited due to an extremely narrow therapeutic index, strychnine remains an invaluable research tool in neuroscience and neuropharmacology for investigating inhibitory neurotransmission in the CNS. The phosphate salt form of strychnine has been developed to improve aqueous solubility for research applications, facilitating in vitro and in vivo experimental protocols. Strychnine functions primarily as a potent competitive antagonist at glycine receptors in the spinal cord and brain, effectively blocking inhibitory neurotransmission and resulting in neuronal hyperexcitability. This pharmacological property has made it an essential compound for studying the role of glycinergic pathways in various neurological functions and disorders. Current research applications include investigations of motor neuron excitability, spinal reflex circuits, inhibitory neurotransmission mechanisms, and the development of experimental models of convulsive disorders. These application notes provide comprehensive information on the theoretical framework, experimental protocols, and safety considerations for utilizing strychnine phosphate in regulated research environments.

Mechanism of Action

Molecular Signaling Pathway

Strychnine exerts its primary pharmacological effects through specific antagonism of the strychnine-sensitive glycine receptor (GlyR), a ligand-gated chloride channel predominantly located in the spinal cord and brainstem. Under normal physiological conditions, glycine binding to GlyR triggers chloride ion influx into neurons, leading to membrane hyperpolarization and reduced neuronal excitability. Strychnine competitively binds to the glycine binding site on the α-subunit of GlyR, preventing glycine-mediated activation and thereby suppressing inhibitory neurotransmission. This blockade results in disinhibition of motor neurons and uncontrolled propagation of excitatory signals throughout the spinal cord, manifesting as muscle hypertonicity and convulsions. The specific molecular signaling pathway is systematically illustrated in Figure 1.

Figure 1: Molecular signaling pathway of strychnine-mediated glycine receptor antagonism

G cluster_normal Normal Glycinergic Signaling cluster_strychnine Strychnine Inhibition Stimulus Stimulus Glycine Glycine Stimulus->Glycine Strychnine Strychnine Stimulus->Strychnine GlyR GlyR Glycine->GlyR Binding ClInflux ClInflux GlyR->ClInflux Activation NoClInflux NoClInflux GlyR->NoClInflux Blockade Strychnine->GlyR Competitive Antagonism Hyperpolarization Hyperpolarization ClInflux->Hyperpolarization NeuronalInhibition NeuronalInhibition Hyperpolarization->NeuronalInhibition Depolarization Depolarization NoClInflux->Depolarization NeuronalExcitation NeuronalExcitation Depolarization->NeuronalExcitation MuscleContraction MuscleContraction NeuronalExcitation->MuscleContraction

Neurophysiological Consequences

The disruption of glycinergic inhibition by strychnine produces characteristic neurophysiological effects beginning at the molecular level and progressing to systemic manifestations. At the cellular level, strychnine binding induces a significant reduction in chloride conductance through GlyR, diminishing the inhibitory postsynaptic potentials (IPSPs) that normally regulate motor neuron excitability. This leads to enhanced synaptic transmission and amplified reflex responses in spinal circuits. Systemically, these effects manifest as heightened reflex excitability, increased muscle tone, and generalized convulsions in response to minimal sensory stimuli. The convulsions typically follow a tonic-clonic pattern, involving simultaneous contraction of agonist and antagonist muscles, which distinguishes them from the sequential contractions observed in epileptic seizures. Importantly, strychnine's effects are primarily confined to the spinal cord and brainstem, with consciousness typically remaining intact throughout the convulsive episodes, a key characteristic differentiating strychnine-induced seizures from other convulsive states [1] [2].

Therapeutic and Research Applications

Historical Therapeutic Uses

Strychnine has a complex historical profile in medicinal applications, with its use dating back centuries in traditional herbal medicine systems. Before the development of safer alternatives, strychnine was incorporated into various pharmaceutical preparations, primarily as a bitter stomachic to stimulate digestion and appetite. In Western medicine, it was historically used as a central nervous system stimulant for conditions such as asthenia, hypotension, and as an analectic to reverse respiratory depression in cases of barbiturate overdose. Traditional Chinese medicine applications of processed nux vomica seeds, which contain strychnine as a primary active component, included treatments for rheumatic disorders, neurological pain, and inflammatory conditions. However, these therapeutic applications have been largely abandoned in modern medical practice due to strychnine's extremely narrow therapeutic window and the availability of safer alternative medications with more favorable risk-benefit profiles [3] [2].

Contemporary Research Applications

In contemporary research settings, this compound serves as an indispensable pharmacological tool for investigating inhibitory neurotransmission mechanisms. Its primary research applications include: 1) Neuropharmacology Studies: Strychnine is widely utilized to characterize glycinergic neurotransmission in various neural pathways and to investigate the role of inhibitory transmission in neuronal circuit function. 2) Animal Model Development: Researchers employ strychnine to establish experimental models of convulsive disorders and neuronal hyperexcitability conditions for anticonvulsant drug screening. 3) Receptor Characterization: Strychnine remains a fundamental tool for glycine receptor subtype identification, distribution mapping, and functional characterization. 4) Spinal Cord Physiology: The compound facilitates studies of motor control mechanisms, spinal reflex arcs, and sensory processing at the spinal level. Recent investigations have also explored strychnine's potential research applications in learning and memory paradigms, with evidence suggesting that glycine receptors may play a modulatory role in hippocampal synaptic plasticity [4] [1].

Table 1: Historical and Potential Therapeutic Applications of Strychnine

Application Category Specific Use Dosage Range/Concentration Efficacy Evidence Safety Considerations
Historical Medicinal Uses Digestive stimulant 1-5 mg orally Anecdotal reports only High risk of poisoning
Respiratory stimulant 1-3 mg IV Limited clinical data Narrow therapeutic index
Circulatory stimulant 1-3 mg IV Case reports Potential for fatal outcome
Traditional Medicine Rheumatism treatment Processed nux vomica extracts Limited controlled studies Toxicity concerns
Analgesic applications Modified alkaloid fractions Animal studies Requires extensive processing
Research Applications Glycine receptor studies 0.1-10 µM in vitro Well-established Restricted to laboratory use
Convulsion models 1-3 mg/kg (animal studies) Robust experimental data Requires ethical approval

Experimental Protocols

In Vitro Electrophysiology Protocol

4.1.1 Purpose and Scope This protocol describes standardized procedures for investigating strychnine's effects on glycine receptor function in in vitro electrophysiological preparations. The method is applicable to brain slice preparations, spinal cord slices, and cultured neuronal systems expressing native or recombinant glycine receptors. The primary objective is to quantitatively assess strychnine's potency and efficacy as a glycine receptor antagonist through measurement of inhibitory postsynaptic currents (IPSCs) and glycine-evoked currents.

4.1.2 Materials and Reagents

  • This compound stock solution: Prepare 10 mM solution in distilled water, aliquot, and store at -20°C
  • Artificial cerebrospinal fluid (aCSF): 126 mM NaCl, 3 mM KCl, 1.25 mM NaH₂PO₄, 2 mM MgSO₄, 26 mM NaHCO₃, 2 mM CaCl₂, and 10 mM glucose (saturated with 95% O₂/5% CO₂)
  • Glycine working solution: 1 mM glycine in aCSF
  • Recording equipment: Patch-clamp amplifier, data acquisition system, vibration isolation table, Faraday cage
  • Microscopy: Upright microscope with infrared differential interference contrast (IR-DIC) optics
  • Recording pipettes: Borosilicate glass capillaries (resistance 3-6 MΩ when filled with internal solution)
  • Internal pipette solution: 130 mM CsCl, 10 mM HEPES, 5 mM EGTA, 2 mM MgATP, 0.3 mM NaGTP (pH 7.3 with CsOH)

4.1.3 Experimental Procedure

  • Preparation of biological specimens: Prepare acute brain or spinal cord slices (250-350 µm thickness) using a vibratome and maintain in oxygenated aCSF at 34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
  • Electrophysiological recording setup: Transfer individual slices to a recording chamber perfused with oxygenated aCSF at 2-3 mL/min at 30-32°C. Visualize neurons using IR-DIC optics and approach with recording pipettes.
  • Establish whole-cell voltage-clamp configuration at holding potential of -70 mV.
  • Baseline recording: Apply glycine (100 µM) via pressure ejection or perfusion for 5-10 seconds to evoke control responses.
  • Strychnine application: Bath apply this compound at increasing concentrations (0.01, 0.1, 1.0 µM) for 5-10 minutes each, reapplying glycine at each concentration to assess receptor blockade.
  • Washout period: Perfuse with strychnine-free aCSF for 20-30 minutes to assess recovery of glycine responses.
  • Data analysis: Measure peak current amplitude, decay kinetics, and charge transfer for glycine-evoked responses at each strychnine concentration. Calculate IC₅₀ values using nonlinear regression analysis of concentration-response data.

4.1.4 Data Interpretation and Quality Control Expected outcomes include concentration-dependent suppression of glycine-evoked currents with typical IC₅₀ values ranging from 0.1-0.3 µM for native glycine receptors. Appropriate positive controls (such as established GlyR antagonists) and negative controls (aCSF alone) should be included in experimental designs. Data should be normalized to baseline responses to account for potential run-down of receptors. Results demonstrating competitive antagonism should show parallel rightward shifts in glycine concentration-response curves with no reduction in maximal response [4] [3].

In Vivo Convulsion Threshold Protocol

4.2.1 Purpose and Scope This protocol details a standardized procedure for evaluating the convulsant properties of this compound in laboratory animals, primarily used for screening potential anticonvulsant compounds or studying mechanisms of neuronal hyperexcitability. The method quantifies the latency to onset, severity, and duration of strychnine-induced seizures following systemic administration.

4.2.2 Materials and Reagents

  • This compound solution: Prepare fresh in sterile saline (0.9% NaCl) at concentration of 0.1 mg/mL
  • Experimental animals: Typically adult male or female mice (25-30 g) or rats (200-250 g)
  • Administration equipment: Sterile syringes (1 mL) and needles (27-30 gauge)
  • Observation chambers: Transparent plexiglass cages (individual housing)
  • Video recording system: For behavioral documentation and retrospective analysis
  • Environmental controls: Sound-attenuated room with controlled lighting and temperature

4.2.3 Experimental Procedure

  • Acclimatization: House animals in the testing room for at least 60 minutes prior to experimentation to minimize stress effects.
  • Drug administration: Inject this compound intraperitoneally at doses ranging from 1.0-3.0 mg/kg for mice or 0.5-2.0 mg/kg for rats, using an injection volume of 10 mL/kg body weight.
  • Behavioral observation: Immediately place animals individually in observation chambers and record behavior continuously for 60 minutes post-injection.
  • Seizure scoring: Document the onset and progression of seizure activity using the following standardized scale:
    • Stage 0: Normal behavior
    • Stage 1: Increased alertness, muscle twitching
    • Stage 2: Whole-body tremors, extended hindlimbs
    • Stage 3: Intermittent tonic-clonic convulsions
    • Stage 4: Continuous tonic extension, respiratory arrest
  • Parameter measurement: Record latency to first myoclonic jerk, latency to generalized tonic-clonic seizure, duration of seizure activity, and mortality rate.
  • Terminal procedures: Euthanize animals exhibiting continuous tonic seizures lasting more than 60 seconds using approved methods to prevent unnecessary suffering.

4.2.4 Data Analysis and Ethical Considerations Quantitative analysis should include dose-response relationships for seizure induction, with calculation of CD₅₀ (convulsant dose in 50% of animals) and LD₅₀ (lethal dose in 50% of animals) values using appropriate statistical methods (e.g., probit analysis). All procedures must be approved by institutional animal care and use committees (IACUC) and adhere to relevant ethical guidelines for seizure induction studies. Researchers must implement humane endpoints and appropriate anesthesia for surgical procedures when applicable [5] [1].

Safety and Toxicology Profile

Acute Toxicity Parameters

This compound exhibits extreme acute toxicity with a narrow margin between pharmacologically active and lethal doses. The compound is rapidly absorbed across various administration routes, including oral ingestion, inhalation, and parenteral administration, with symptoms typically appearing within 15-30 minutes after exposure. The median lethal dose (LD₅₀) values vary significantly across species and administration routes, reflecting differences in metabolic pathways and receptor sensitivity. For risk assessment and safety planning in research environments, comprehensive quantitative toxicity data is provided in Table 2.

Table 2: Comprehensive Toxicity Profile of Strychnine

Species Route Toxic Dose (LD₅₀) Lethal Dose (LD₉₅) Time to Onset Primary Symptoms
Human Oral 1.5 mg/kg [1] 10-15 mg/kg 15-30 min Muscle spasms, convulsions
Mouse Oral 2.0 mg/kg [3] 5-7 mg/kg 5-15 min Hyperexcitability, tonic extensions
Rat Oral 16.0 mg/kg [3] 30-35 mg/kg 10-20 min Tremors, convulsions
Dog Oral 0.5 mg/kg [3] 1-2 mg/kg 10-25 min Rigidity, seizures
Rat Intravenous 1.5 mg/kg 3-4 mg/kg 2-5 min Immediate convulsions
Clinical Management of Poisoning

Effective management of strychnine poisoning requires rapid intervention and comprehensive supportive care, as no specific antidote is currently available. The primary treatment objectives include preventing further absorption, controlling convulsions, and managing complications arising from excessive muscle activity. Recommended medical interventions include:

  • Gastrointestinal decontamination: Administration of activated charcoal (50-100 g for adults) may be considered in recent ingestions, though caution is required due to risk of aspiration during convulsions. Gastric lavage should only be performed after securing the airway with endotracheal intubation [1] [2].
  • Seizure management: Immediate administration of benzodiazepines (diazepam 5-10 mg IV in adults, repeat as needed) represents first-line therapy for controlling strychnine-induced convulsions. Refractory cases may require barbiturates (phenobarbital 15-20 mg/kg IV) or propofol infusion [1] [6].
  • Supportive care: Patients with severe poisoning typically require endotracheal intubation and mechanical ventilation to prevent respiratory failure from diaphragmatic spasm. Neuromuscular blocking agents (vecuronium, rocuronium) may be necessary to control persistent muscle contractions, but should only be administered after establishing adequate sedation and ventilation [1].
  • Management of complications: Aggressive intravenous fluid therapy is essential for preventing acute renal failure secondary to rhabdomyolysis. Continuous monitoring and correction of metabolic acidosis, hyperthermia, and electrolyte imbalances is critical for optimizing outcomes [1] [2].

Chemical and Pharmaceutical Properties

Physicochemical Characteristics

This compound exhibits distinct physicochemical properties that influence its handling, stability, and application in research settings. The compound is typically obtained as a white crystalline powder with an intensely bitter taste, a characteristic that contributes to its historical use as a bitter tonic. The phosphate salt form offers enhanced aqueous solubility compared to the parent alkaloid, facilitating preparation of accurate dosing solutions for research applications. Detailed characteristics are provided in Table 3.

Table 3: Physicochemical Properties of Strychnine and this compound

Property Strychnine (Base) This compound Research Implications
Molecular Formula C₂₁H₂₂N₂O₂ [4] C₂₁H₂₂N₂O₂ · H₃PO₄ (typical) Confirm identity via mass spectrometry
Molecular Weight 334.419 g/mol [4] ~432.3 g/mol (monophosphate) Adjust molar calculations for salt form
Melting Point 268-290°C [2] Similar range Stable at room temperature
Water Solubility 0.02% (20°C) [3] Significantly enhanced Preferred for aqueous solutions
pKa 8.25 [3] Similar for base moiety Consider ionization in physiological pH
Partition Coefficient log P = 1.68 [4] Lower due to ionization Reduced membrane permeability
Storage Conditions Room temperature -20°C for long-term storage Protect from light and moisture
Analytical Methods

Accurate quantification of this compound in biological and pharmaceutical matrices requires sensitive and specific analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) represents the current gold standard for strychnine quantification, offering superior sensitivity and specificity compared to traditional methods. A validated LC-MS/MS method for strychnine detection in urine employs liquid-liquid extraction with ethyl acetate at pH 9.2, achieving a linear range of 1-100 ng/mL with accuracy between 1.3-4.4% [7]. This sensitivity enables detection of strychnine for over 24 hours post-administration of doses as low as 380 μg in humans, making it suitable for both therapeutic drug monitoring and forensic applications. Alternative analytical approaches include gas chromatography-mass spectrometry (GC-MS), which was successfully employed to identify strychnine in a case of intentional poisoning, demonstrating its utility in clinical toxicology [6].

Regulatory and Handling Considerations

This compound is classified as an extremely hazardous substance under various regulatory frameworks worldwide, with strict controls governing its possession, use, and disposal. Researchers must comply with institutional safety protocols and obtain appropriate approvals before working with this compound. Key regulatory considerations include:

  • Schedule classification: Strychnine and its salts are typically classified as Schedule I or II substances in many jurisdictions, reflecting their high abuse potential and toxicity [3].
  • Occupational exposure limits: The recommended exposure limit (REL) for strychnine in occupational settings is 0.15 mg/m³ as a time-weighted average (TWA), with an immediately dangerous to life and health (IDLH) concentration of 3 mg/m³ [3].
  • Environmental restrictions: Use of strychnine in rodenticides has been prohibited in the European Union since 2006, and its application as a pesticide is heavily restricted in many other countries [3].
  • Research compliance: Laboratory work with this compound requires comprehensive safety protocols including engineering controls (fume hoods), personal protective equipment (gloves, lab coats, eye protection), and specialized training in handling highly toxic compounds. All experiments must be conducted under institutional biosafety committee approval with maintained records of usage, storage, and disposal.

Conclusion

This compound remains a valuable research tool for investigating glycinergic neurotransmission despite its limited therapeutic applications due to extreme toxicity. Its specific mechanism as a competitive glycine receptor antagonist provides researchers with a means to selectively disrupt inhibitory pathways in the CNS, facilitating studies of motor control, seizure mechanisms, and spinal cord physiology. The experimental protocols outlined in this document provide standardized approaches for utilizing this compound in both in vitro and in vivo research settings while emphasizing critical safety considerations. Researchers working with this compound must maintain strict adherence to safety protocols and regulatory requirements due to its narrow therapeutic index and potential for severe toxicity. Future research directions may include development of strychnine analogs with improved safety profiles and continued application of strychnine as a pharmacological tool for deciphering the complex roles of inhibitory neurotransmission in health and disease.

References

Comprehensive Research Guide: Strychnine Phosphate as a Rodenticide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Strychnine is a highly toxic alkaloid historically used as a rodenticide for controlling small vertebrate pests. Although its use has been restricted in many countries due to significant non-target toxicity and safety concerns, it remains an important compound for scientific research and specialized pest control applications. Strychnine is typically formulated as a white, crystalline powder that is bitter-tasting and odorless, characteristics that unfortunately contribute to accidental poisoning in non-target species [1]. The compound is naturally found in the seeds of the Strychnos nux-vomica tree, native to India, Northern Australia, and Southeast Asia [2]. Despite declining use in recent decades, strychnine poisoning cases continue to occur annually, particularly in agricultural regions where it is employed for rodent control [3].

The primary mechanism of action of strychnine involves competitive antagonism of the glycine receptor in the spinal cord and brainstem. Glycine serves as the major inhibitory neurotransmitter in the central nervous system, and strychnine specifically binds to the postsynaptic glycine receptors without activating them, thereby blocking inhibitory signals [2] [1]. This disruption of normal neuroinhibition leads to unchecked excitatory neurotransmission, resulting in generalized muscle contractions and hyperreflexia. The clinical presentation typically includes painful, involuntary skeletal muscle spasms that can progress to full tetanic convulsions with preserved consciousness—a state often described as "awake seizures" [2]. Without therapeutic intervention, death typically occurs due to respiratory paralysis resulting from sustained contraction of the diaphragm and thoracic muscles [4] [1].

Table 1: Physicochemical Properties of Strychnine

Property Specification
Chemical Name Strychnidin-10-one
Molecular Formula C₂₁H₂₂N₂O₂
Molar Mass 334.419 g·mol⁻¹
Appearance White or translucent crystals
Taste Intensely bitter
Melting Point 270°C (518°F; 543 K)
Water Solubility 0.02% at 20°C
pKa 8.25
Primary Mechanism Competitive glycine receptor antagonist

Analytical Detection Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS represents a well-established methodology for the identification and quantification of strychnine in biological samples. The protocol typically involves homogenization of tissues followed by extraction with organic solvents such as chloroform, with detection of the alkaloid by UV spectrophotometry at 255 nm [3]. For enhanced sensitivity, the sample preparation process should include a derivatization step using reagents such as N-Methyl-N-(trimethylsilyl) trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) as catalyst [5]. The analytical conditions should be optimized as follows: injector temperature maintained at 230°C; transfer line temperature set at 230°C; and the column temperature programmed to begin at 85°C for 5 minutes, then increased by 10°C per minute to 300°C, with a final hold time of 5 minutes [5]. The mass spectrometer should be operated in electron impact (EI) mode at 70 eV, with scanning over the mass range of 30-600 m/z [5].

High-Performance Liquid Chromatography (HPLC)

HPLC methods provide a robust alternative for strychnine detection, particularly when coupled with diode array detection (HPLC-DAD) or mass spectrometric detection (LC-MS/MS). For comprehensive analysis of strychnine and its related alkaloids (such as brucine) in traditional medicine preparations, the HPLC-DAD method offers reliable performance [6]. When investigating metabolic perturbations in model organisms, LC-MS/MS systems with quadrupole time-of-flight (Q-TOF) mass spectrometers provide the high sensitivity and mass accuracy required for identifying endogenous metabolites and potential biomarkers [7]. The sample preparation for HPLC analysis typically involves protein precipitation with acetonitrile, followed by centrifugation and concentration of the supernatant prior to injection [5] [7].

Sample Preparation Workflow

The following diagram illustrates the complete experimental workflow for strychnine analysis in biological samples:

G Strychnine Analysis Workflow SampleCollection Sample Collection (Serum, Urine, Tissue) Homogenization Homogenization & Centrifugation SampleCollection->Homogenization Extraction Solvent Extraction (Chloroform/Acetonitrile) Homogenization->Extraction Derivatization Derivatization (MSTFA with 1% TMCS) Extraction->Derivatization For GC-MS only HPLCanalysis HPLC-DAD/LC-MS/MS Analysis Extraction->HPLCanalysis GCAnalysis GC-MS Analysis Derivatization->GCAnalysis DataProcessing Data Processing & Multivariate Analysis GCAnalysis->DataProcessing HPLCanalysis->DataProcessing MetabolicPathways Metabolic Pathway Analysis DataProcessing->MetabolicPathways

Toxicity Profiling and Clinical Management

Species-Specific Toxicity Data

Strychnine exhibits variable toxicity across different species, which is a critical consideration in rodenticide research and environmental risk assessment. The following table summarizes the reported lethal dose values across multiple species:

Table 2: Acute Toxicity of Strychnine Across Species

Species Route LD₅₀ (mg/kg) Source
Rat Oral 2.35-16.0 [4]
Mouse Oral 2.0 [4]
Dog Oral 0.5-0.75 [4] [3]
Cat Oral 0.5 [4]
Rabbit Oral 0.6 [4]
Human (adult) Oral 30-100 (LDLo) [4]
Human (child) Oral 15 (LDLo) [4]
Bird (wild) Oral 16 [4]
Quail Oral 23.0 [4]

In canine populations, which represent a common non-target species for strychnine poisoning, the mortality rate has been documented at approximately 60.2% based on a 16-year retrospective study [3]. Epidemiological data from this study revealed that poisonings followed a distinct seasonal pattern, with the highest incidence occurring during spring months (March-May), corresponding with typical rodent control activities in agricultural regions [3]. The research also identified large dog breeds, particularly Labrador retrievers, German shepherds, and collies, as the most commonly affected, though this likely reflects regional breed popularity rather than specific breed susceptibility [3].

Clinical Presentation and Diagnostic Findings

The onset of strychnine poisoning symptoms typically occurs within 15-30 minutes after ingestion, with faster onset observed following intravenous or intranasal exposure [2]. The initial clinical manifestations include apprehension, heightened awareness, and muscle stiffness, which rapidly progress to intermittent, painful muscle spasms triggered by minimal external stimuli [2]. These spasms often present with opisthotonic posturing (back arched, extremities extended, jaw clenched) and risus sardonicus (a fixed, stiff facial smile) [2]. Between episodes of spasm, patients typically maintain normal mental status without post-ictal confusion, which represents a key diagnostic differentiator from epileptic seizures [2].

Diagnostic confirmation of strychnine poisoning relies on chemical identification in biological samples, with stomach contents, urine, and gastric washings representing the most reliable matrices for detection [4] [3]. Blood assays are generally unreliable due to the rapid tissue distribution of strychnine following absorption [2]. Characteristic laboratory findings include elevated serum enzymes (creatine phosphokinase, lactate dehydrogenase), lactic acidosis, hyperkalemia, and leukocytosis [4]. Additionally, rhabdomyolysis and acute kidney injury may develop secondary to prolonged muscle contractions [2].

Therapeutic Intervention Strategies

The management of strychnine poisoning primarily involves supportive care and symptomatic treatment. For recent ingestions (within 1-2 hours), gastrointestinal decontamination with activated charcoal may be considered, though caution must be exercised as physical manipulation may provoke seizures [2]. Benzodiazepines (diazepam, midazolam) and barbiturates represent the first-line pharmacological interventions for controlling muscle spasms [4] [2]. In severe cases with uncontrollable convulsions, patients should be intubated and paralyzed with non-depolarizing neuromuscular blocking agents to prevent respiratory complications [2]. It is critical to avoid succinylcholine for intubation due to the potential for exacerbating hyperkalemia [2]. Generous intravenous fluid hydration is essential for managing rhabdomyolysis and preventing acute renal failure [2].

Experimental Research Models and Protocols

In Vivo Toxicological Assessment

Animal models remain essential for investigating strychnine toxicity and potential antidotes. The following protocol outlines a comprehensive approach for assessing strychnine toxicity in rodent models:

  • Animal Selection and Grouping: Utilize Sprague-Dawley rats (200-220 g) randomly divided into control, low-dose, and high-dose groups (n=8 per group) [5] [7]. For strychnine phosphate solutions, appropriate dose ranges would be 0.3-0.6 g/kg of crude extract equivalent, reflecting the narrow therapeutic index observed in traditional medicine applications [7] [6].

  • Dosing and Sample Collection: Administer strychnine via intragastric administration, monitoring for clinical signs including muscle twitching, hyperreflexia, and convulsions [7]. Collect blood samples from the tail vein at predetermined intervals, centrifuge at 3000×g for 15 minutes at 4°C to separate serum, and store at -80°C until analysis [5]. Urine samples should be collected over ice with 0.1% sodium azide as preservative, centrifuged to remove particulate matter, and stored at -80°C [5].

  • Metabolomic Analysis: Apply GC-MS or LC-MS-based metabolomic approaches to identify metabolic perturbations. For GC-MS analysis, derivatize samples using a two-step process: first with methylhydroxylamine hydrochloride (15 mg/mL in pyridine) at 70°C for 24 hours, followed by MSTFA with 1% TMCS catalyst [5]. Multivariate statistical analysis using partial least-squares discriminant analysis (PLS-DA) can then identify significantly altered metabolites and pathways [5] [7].

Molecular Mechanism Elucidation

The following diagram illustrates the complex molecular mechanisms underlying strychnine toxicity:

G Strychnine Molecular Mechanism Strychnine Strychnine Exposure (Oral, IV, Inhalation) GlycineReceptor Competitive Binding to Glycine Receptor Strychnine->GlycineReceptor GlycineInhibition Inhibition of Glycine- Mediated Inhibition GlycineReceptor->GlycineInhibition NeuronalExcitation Uncontrolled Neuronal Excitation GlycineInhibition->NeuronalExcitation MuscleContractions Generalized Muscle Contractions NeuronalExcitation->MuscleContractions PhysiologicalEffects Physiological Effects MuscleContractions->PhysiologicalEffects MetabolicEffects Metabolic Consequences MuscleContractions->MetabolicEffects RespiratoryFailure Respiratory Failure & Death PhysiologicalEffects->RespiratoryFailure Rhabdomyolysis Rhabdomyolysis MetabolicEffects->Rhabdomyolysis Hyperthermia Hyperthermia MetabolicEffects->Hyperthermia Acidosis Metabolic Acidosis MetabolicEffects->Acidosis RenalFailure Acute Renal Failure Rhabdomyolysis->RenalFailure

Detoxification Studies

Research on potential antidotes or detoxification approaches represents an important aspect of strychnine research. Traditional Chinese medicine has explored the use of licorice (Glycyrrhiza uralensis Fisch.) as a potential detoxifying agent for Semen Strychni (Strychnos nux-vomica) poisoning [7]. Experimental protocols involve intraperitoneal administration of Semen Strychni extract (0.2 g/kg) followed by licorice extract (18 g/kg) administered via gavage 30 minutes later [7]. Metabolomic studies have demonstrated that licorice treatment can reverse strychnine-induced perturbations in amino acid metabolism, glycerophospholipid metabolism, tricarboxylic acid cycle, and energy metabolism [7]. The proposed mechanism involves both restoration of endogenous metabolic homeostasis and acceleration of toxic component metabolism [7].

Regulatory Status and Safety Protocols

Regulatory Framework

Strychnine use as a rodenticide has been significantly restricted in many jurisdictions due to safety concerns. In the United States, strychnine was ordered removed from food and medicines in 1962 and was outlawed as an indoor pesticide in 1989, though it remains approved for limited outdoor use [2]. In Canada, strychnine use is strictly regulated by the Pest Management Regulatory Agency and is primarily authorized for large-scale Richardson's ground squirrel control in western provinces [3]. The European Union has prohibited rodenticides containing strychnine since the 2000s [1]. These regulatory restrictions have significantly reduced but not eliminated poisoning cases, with the American Association of Poison Control Centers documenting 72 exposures and one death from strychnine poisoning in 2015 [2].

Laboratory Safety Procedures

Researchers working with this compound must adhere to strict safety protocols due to the compound's high toxicity through multiple exposure routes (ingestion, inhalation, dermal absorption). Laboratory procedures should include:

  • Personal Protective Equipment: Wear appropriate gloves (chemical-resistant), lab coats, and safety goggles when handling strychnine or contaminated materials [8].
  • Engineering Controls: Conduct all procedures involving powdered strychnine in a certified fume hood to prevent inhalation exposure [8].
  • Waste Disposal: Collect all strychnine-contaminated materials in clearly labeled, leak-proof containers for appropriate hazardous waste disposal [8].
  • Decontamination: Thoroughly clean all work surfaces with appropriate solvents followed by detergent washing after procedures involving strychnine [8].
  • Emergency Preparedness: Maintain appropriate antidotes (benzodiazepines) and have emergency procedures clearly documented and accessible to all laboratory personnel [2].

Conclusion

This compound remains a potent rodenticide with a well-characterized mechanism of action as a glycine receptor antagonist. Research applications require comprehensive analytical approaches, particularly GC-MS and LC-MS/MS methodologies, for accurate detection and quantification in biological matrices. Toxicity profiles vary significantly across species, with dogs being particularly susceptible to accidental poisoning. Current research continues to explore metabolic consequences of strychnine exposure and potential detoxification approaches, including investigation of traditional antidotes such as licorice. Strict adherence to safety protocols and regulatory guidelines is essential for researchers working with this highly toxic compound to minimize risks to both researchers and non-target species in the environment.

References

Comprehensive Application Notes and Protocols for Strychnine Phosphate Biosynthesis and Metabolic Engineering Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Strychnine Biosynthesis and Engineering Significance

Strychnine phosphate represents an important derivative of the complex monoterpene indole alkaloid strychnine, with applications in neuroscience research and pharmacological studies. As a potent glycine receptor antagonist, it serves as a valuable research tool for investigating neurotransmitter systems and neuronal signaling pathways. The traditional extraction of strychnine from its natural source, Strychnos nux-vomica trees, faces significant challenges including low abundance, extended growth cycles, and complex purification requirements. These limitations have spurred interest in developing metabolic engineering approaches for more sustainable and scalable production [1] [2].

Recent breakthroughs in strychnine biosynthesis have opened new avenues for bioengineering this complex molecule. The complete biosynthetic pathway was elucidated in 2022, revealing the enzymatic transformations that convert primary metabolites into the intricate strychnine architecture. This discovery enables the application of synthetic biology tools and metabolic engineering strategies to reconstruct the pathway in heterologous host organisms. Such approaches offer the potential for controlled production of strychnine and its derivatives like this compound, overcoming the limitations of traditional plant extraction methods [1] [3] [2].

These application notes provide detailed protocols and methodological frameworks for implementing metabolic engineering approaches to this compound production. They integrate the latest research findings with practical experimental procedures, offering researchers a comprehensive resource for designing and executing engineering strategies for this valuable compound.

Biosynthesis Pathway and Key Enzymatic Steps

Pathway Overview and Central Intermediates

The biosynthesis of strychnine follows the monoterpene indole alkaloid pathway, initiating from the universal precursors tryptamine and geranyl pyrophosphate. These substrates undergo condensation catalyzed by strictosidine synthase to form strictosidine, the common precursor for all monoterpene indole alkaloids. Through a series of enzymatic transformations, strictosidine is converted to geissoschizine, which serves as a central branching point in the pathway [3] [4]. Research has demonstrated that the entire biosynthetic pathway from geissoschizine to strychnine, along with related compounds brucine and diaboline, can be successfully recapitulated in the heterologous host Nicotiana benthamiana [1] [3].

A particularly noteworthy aspect of strychnine biosynthesis is the spontaneous chemical transformation that occurs in the final step of the pathway. Researchers discovered that the conversion of prestrychnine to strychnine proceeds without enzymatic catalysis under acidic conditions that mimic the plant cellular environment. This finding explains the previously elusive final cyclization step and simplifies metabolic engineering strategies by reducing the number of enzymatic steps requiring heterologous expression [2].

Key Enzymes and Transformations

Table 1: Key Enzymes in Strychnine Biosynthesis Pathway

Enzyme Gene ID Reaction Catalyzed EC Number Cofactors/Requirements
Strictosidine Synthase STR1 Condenses tryptamine and secologanin 4.3.3.2 -
Geissoschizine Synthase GS1/GS2 Reduces dehydrogeissoschizine to geissoschizine 1.1.1.- NADPH
Geissoschizine Oxidase SnvGO (CYP71AY6) Oxidative rearrangement of geissoschizine 1.14.14.- O₂, NADPH, CYP450 reductase
Norfluorocurarine Synthase SnvNS1/SnvNS2 Ester hydrolysis and decarboxylation 3.1.1.- -
Norfluorocurarine Oxidase SnvNO (CYP71A144) C18 hydroxylation of norfluorocurarine 1.14.14.- O₂, NADPH, CYP450 reductase
Wieland-Gumlich Aldehyde Synthase SnvWS Reduction of 18-OH norfluorocurarine 1.1.1.- NADPH
Malonyl Transferase SnvMAT Malonyl transfer to form prestrychnine 2.3.1.- Malonyl-CoA

The biosynthetic pathway from geissoschizine to strychnine involves several specialized enzymes that perform specific transformations to build the complex polycyclic structure. Geissoschizine oxidase (SnvGO) catalyzes the initial oxidative rearrangement of geissoschizine, leading to the formation of dehydropreakuammicine [3]. Subsequent steps involve the coordinated action of norfluorocurarine synthase (SnvNS1/SnvNS2), which performs ester hydrolysis and decarboxylation, and norfluorocurarine oxidase (SnvNO), which hydroxylates the molecule at the C18 position [3].

A critical branching point in the pathway involves a malonyl transferase (SnvMAT) that distinguishes strychnine-producing plants from those producing diaboline. This enzyme transfers a malonyl group to the indoline nitrogen, leading to prestrychnine formation. Remarkably, a single amino acid substitution in this enzyme determines whether it functions as an acetyltransferase (producing diaboline) or malonyltransferase (producing prestrychnine), highlighting the evolutionary plasticity of alkaloid biosynthesis [2]. The final conversion of prestrychnine to strychnine occurs spontaneously under physiological conditions, completing the biosynthesis without enzymatic catalysis.

G cluster_legend Pathway Legend Tryptamine Tryptamine STR Strictosidine Synthase (STR1) Tryptamine->STR Condensation Secologanin Secologanin Secologanin->STR Strictosidine Strictosidine SGD Strictosidine Glucosidase (SGD) Strictosidine->SGD Deglycosylation Geissoschizine Geissoschizine GO Geissoschizine Oxidase (SnvGO) Geissoschizine->GO Dehydropreakuammicine Dehydropreakuammicine NS Norfluorocurarine Synthase (SnvNS1/2) Dehydropreakuammicine->NS Akuammicine Akuammicine Norfluorocurarine Norfluorocurarine NO Norfluorocurarine Oxidase (SnvNO) Norfluorocurarine->NO OH_Norfluorocurarine OH_Norfluorocurarine WS Wieland-Gumlich Aldehyde Synthase (SnvWS) OH_Norfluorocurarine->WS Wieland_Gumlich Wieland_Gumlich MAT Malonyl Transferase (SnvMAT) Wieland_Gumlich->MAT Prestrychnine Prestrychnine Spontaneous Spontaneous Rearrangement Prestrychnine->Spontaneous Strychnine Strychnine Phosphorylation Chemical Phosphorylation Strychnine->Phosphorylation Strychnine_Phosphate Strychnine_Phosphate STR->Strictosidine SGD->Geissoschizine Rearrangement GO->Dehydropreakuammicine NS->Norfluorocurarine NO->OH_Norfluorocurarine WS->Wieland_Gumlich MAT->Prestrychnine Spontaneous->Strychnine Phosphorylation->Strychnine_Phosphate Precursors Precursors Intermediates Pathway Intermediates Final_Product Final Product Derivative Derivative Enzymes Enzymes/Reactions

Figure 1: Complete Biosynthetic Pathway from Primary Metabolites to this compound. The diagram illustrates the enzymatic transformations from tryptamine and secologanin to strychnine, culminating in chemical phosphorylation to yield this compound. Key enzymes are shown in white rectangles, while colored nodes indicate precursors (yellow), pathway intermediates (green), final product (red), and derivative (blue).

Metabolic Engineering Strategies

Pathway Engineering and Host Selection

Metabolic engineering of strychnine biosynthesis involves reconstructing the complete pathway in heterologous host organisms to enable sustainable production. Successful expression of the strychnine biosynthetic pathway has been demonstrated in Nicotiana benthamiana, a model plant system widely used in synthetic biology [1] [3]. This approach leverages the plant's inherent capacity to produce complex alkaloids and provides the necessary cellular environment for proper enzyme function and subcellular compartmentalization. For industrial production, both plant suspension cultures and microbial chassis offer distinct advantages for scaling up production [5].

When designing metabolic engineering strategies, researchers must consider several critical factors for successful pathway reconstruction and optimization:

  • Host Selection: Choose between plant-based systems (e.g., N. benthamiana, tomato, rice) or microbial chassis (e.g., S. cerevisiae, E. coli) based on the need for plant-specific compartments and cofactors versus faster growth and higher scalability.

  • Gene Expression Optimization: Employ strategies to balance expression levels of pathway enzymes, using combinatorial screening and promoter engineering to prevent metabolic bottlenecks and accumulation of intermediate compounds.

  • Subcellular Targeting: Implement targeting sequences to direct enzymes to appropriate cellular compartments, enhancing pathway efficiency and reducing potential cytotoxicity.

  • Cofactor Regeneration: Engineer systems to maintain adequate supplies of essential cofactors including NADPH, acetyl-CoA, and malonyl-CoA throughout the biosynthetic process.

Implementation in Heterologous Systems

Table 2: Comparison of Host Systems for Strychnine Production

Host System Advantages Limitations Reported Yield Key Engineering Requirements
Nicotiana benthamiana (Plant) Endogenous MIA precursors; Proper enzyme folding and compartmentalization Slower growth; Lower scalability Full pathway reconstitution demonstrated [1] Transient Agrobacterium-mediated expression; VIGS for optimization
Saccharomyces cerevisiae (Yeast) Faster growth than plants; Eukaryotic protein processing Limited endogenous MIA precursors; Potential toxicity Not yet reported for full pathway Mitochondrial engineering for precursor supply; CYP450 reductase coupling
Escherichia coli (Bacteria) Rapid growth; High scalability; Well-characterized genetics Lack of eukaryotic protein modifications; No endogenous MIA pathway Not yet reported for full pathway CYP450 engineering; Cofactor regeneration systems

Implementation of the strychnine pathway in heterologous systems requires careful consideration of enzyme compatibility and metabolic burden. In microbial systems, particularly challenging is the functional expression of cytochrome P450 enzymes like SnvGO and SnvNO, which require specific redox partners for activity. Successful engineering often involves fusion constructs between P450 enzymes and their reductase domains, or co-expression of compatible reductase systems [5]. Additionally, microbial hosts may lack the necessary membrane structures and subcellular environments for optimal plant enzyme function, necessitating further engineering.

In plant systems, the in vitro culture approaches such as suspension cells, adventitious roots, and hairy roots offer alternatives to whole-plant cultivation for strychnine production. These systems provide a controlled environment not influenced by geographical or seasonal changes, ensuring continuity, uniformity, and potentially higher yields of products [5]. Historical success in industrial-scale production of other alkaloids like berberine (achieving 13.2% dry weight) and Taxol (produced in 75,000 L bioreactors) suggests similar approaches could be applied to strychnine production [5].

Analytical Methods and Validation

Quantification and Characterization Protocols

Analytical validation of strychnine and this compound production requires sensitive and specific methods to detect and quantify these compounds in complex biological matrices. Gas chromatography-mass spectrometry (GC/MS) has been established as a reliable method for strychnine determination in tissues and body fluids, with protocols achieving sufficient recovery and precision for accurate quantification [6]. For the analysis of this compound, liquid chromatography-mass spectrometry (LC/MS) methods are preferable due to the compound's higher polarity and thermal instability compared to the parent alkaloid.

A standardized protocol for strychnine quantification involves:

  • Extraction: Biological samples are extracted with organic solvents (e.g., chloroform or ethyl acetate) under basic conditions (pH 8-9) to maximize recovery of strychnine. For this compound, acidified solvents may be required.

  • Derivatization: For GC/MS analysis, strychnine may be derivatized using silylating agents to improve volatility and detection sensitivity. This step is typically unnecessary for LC/MS approaches.

  • Instrumental Analysis: GC/MS analysis is performed using selected ion monitoring (SIM) mode, monitoring characteristic fragment ions at m/z 334, 335, and 362 for strychnine. For LC/MS, electrospray ionization in positive mode with multiple reaction monitoring (MRM) provides optimal sensitivity.

  • Quantification: Using internal standard calibration with compounds like papaverine, which shows similar extraction and ionization characteristics but distinct retention times and mass spectra.

Metabolic Profiling and Pathway Validation

Comprehensive metabolic profiling is essential for validating the functionality of engineered pathways and identifying potential bottlenecks. This involves monitoring not only the final product but also key intermediates throughout the biosynthetic route. For the strychnine pathway, critical intermediates to monitor include geissoschizine (m/z 353), norfluorocurarine (m/z 322), and Wieland-Gumlich aldehyde (m/z 336) [3]. The use of authentic standards for these intermediates, when available, enables accurate quantification and pathway flux analysis.

For engineered microbial systems, it is crucial to monitor potential side products and derailment metabolites that may accumulate due to enzyme promiscuity or insufficient pathway balancing. In plant systems, the native background of secondary metabolites necessitates careful method development to achieve sufficient specificity and selectivity. Advanced techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provide structural confirmation of biosynthetic products, ensuring that engineered pathways produce the correct stereoisomers of strychnine, as the bioactivity is highly dependent on the specific stereochemistry [4].

Experimental Protocols

Plant Cultivation and Transient Expression

Protocol 1: Transient Expression of Strychnine Biosynthetic Pathway in N. benthamiana

This protocol describes the implementation of the strychnine biosynthetic pathway in N. benthamiana using Agrobacterium tumefaciens-mediated transient expression, as demonstrated by Hong et al. [3].

Materials:

  • Nicotiana benthamiana plants (4-6 weeks old)
  • Agrobacterium tumefaciens strains GV3101 harboring binary vectors with strychnine biosynthetic genes
  • Induction medium (10 mM MES, 10 mM MgCl₂, 150 μM acetosyringone, pH 5.6)
  • Sterile syringes (1 mL without needles)

Procedure:

  • Grow Agrobacterium strains overnight at 28°C in appropriate antibiotic-containing media.
  • Centrifuge bacterial cultures at 3,000 × g for 15 min and resuspend in induction medium to an OD₆₀₀ of 0.5 for each strain.
  • Mix equal volumes of Agrobacterium suspensions containing different pathway genes to create the combined infiltration mixture.
  • Incubate the mixture at room temperature for 2-4 hours without shaking.
  • Using a sterile syringe, gently infiltrate the bacterial suspension into the abaxial side of N. benthamiana leaves, ensuring even distribution.
  • Maintain infiltrated plants under standard growth conditions (22-25°C, 16-hour light/8-hour dark cycle) for 5-7 days post-infiltration.
  • Harvest infiltrated leaf tissue and freeze immediately in liquid nitrogen for subsequent metabolite analysis.

Validation:

  • Monitor gene expression 2-3 days post-infiltration using RT-PCR with gene-specific primers.
  • Analyze alkaloid accumulation 5-7 days post-infiltration using LC-MS/MS methods described in Section 4.
In Vitro Enzyme Assays

Protocol 2: Functional Characterization of Strychnine Biosynthetic Enzymes

This protocol outlines the procedure for in vitro enzyme assays to validate the activity of individual strychnine biosynthetic enzymes, particularly cytochrome P450 enzymes and dehydrogenases.

Materials:

  • Heterologously expressed and purified enzymes (e.g., SnvGO, SnvNO, SnvWS)
  • Reaction buffer (50 mM Tris-HCl, pH 7.5, 1 mM DTT)
  • Cofactor solutions (NADPH, acetyl-CoA, malonyl-CoA)
  • Enzyme substrates (geissoschizine, norfluorocurarine, etc.)
  • Extraction solvent (methanol:ethyl acetate, 1:1 v/v)

Procedure for Cytochrome P450 Assays (SnvGO, SnvNO):

  • Prepare reaction mixture containing 50 μM substrate, 1-2 μM enzyme, and 1 mM NADPH in reaction buffer.
  • Incubate at 30°C for 30-90 minutes with gentle shaking.
  • Terminate reactions by adding 2 volumes of extraction solvent.
  • Centrifuge at 10,000 × g for 10 minutes to remove precipitated protein.
  • Collect supernatant and evaporate under nitrogen gas.
  • Resuspend residue in methanol for LC-MS analysis.

Procedure for Dehydrogenase/Reductase Assays (SnvWS):

  • Prepare reaction mixture containing 50 μM substrate, 1-2 μM enzyme, and 1 mM NADPH in reaction buffer.
  • Incubate at 30°C for 30-60 minutes.
  • Monitor NADPH consumption by measuring absorbance at 340 nm.
  • Terminate reactions and process as described for P450 assays.

Troubleshooting:

  • For P450 enzymes with low activity, consider adding cytochrome P450 reductase partners to the reaction.
  • If substrate solubility is limited, include small amounts of organic solvents (≤2% DMSO) in the reaction mixture.
  • For unstable intermediates, shorten reaction times and process samples immediately.
Metabolic Engineering in Microbial Systems

Protocol 3: Engineering Yeast for Strychnine Precursor Production

This protocol describes the initial steps for engineering Saccharomyces cerevisiae to produce early intermediates in the strychnine biosynthetic pathway.

Materials:

  • S. cerevisiae strain (e.g., BY4741 or CEN.PK2)
  • Plasmids containing strictosidine synthase (STR1) and geraniol synthase genes
  • Yeast culture media (SC dropout media for selection)
  • Substrates (tryptamine, geranyl pyrophosphate)

Procedure:

  • Transform yeast with plasmids containing STR1 and other early pathway genes using standard lithium acetate method.
  • Select transformants on appropriate dropout media.
  • Inoculate single colonies into selective media and grow overnight at 30°C with shaking.
  • Subculture into production media (typically YP with 2% galactose) to induce gene expression.
  • Supplement with 0.1-1 mM tryptamine and other pathway intermediates as needed.
  • Culture for 48-72 hours, sampling periodically for metabolite analysis.
  • Extract metabolites and analyze for strictosidine and other pathway intermediates using LC-MS.

Optimization Strategies:

  • Engineer mitochondrial targeting sequences for enzymes requiring subcellular localization.
  • Modify endogenous yeast pathways to enhance precursor supply (e.g., ergosterol pathway for IPP/DMAPP).
  • Implement dynamic regulation to balance growth and production phases.

G cluster_0 Design Phase cluster_1 Implementation Phase cluster_2 Optimization Phase Host_Selection Host_Selection Plant Plant System (N. benthamiana) Host_Selection->Plant Microbial Microbial System (E. coli/Yeast) Host_Selection->Microbial Gene_Assembly Gene_Assembly Transformation Transformation Screening Screening Metabolite_Profiling Metabolite Profiling (LC-MS/GC-MS) Screening->Metabolite_Profiling Enzyme_Assays Enzyme Activity Assays Screening->Enzyme_Assays Pathway_Validation Pathway_Validation Promoter_Engineering Promoter Engineering Pathway_Validation->Promoter_Engineering Cofactor_Balancing Cofactor Balancing Pathway_Validation->Cofactor_Balancing Optimization Optimization Bioreactor Bioreactor Optimization Optimization->Bioreactor Extraction Product Extraction & Purification Optimization->Extraction Scale_Up Scale_Up A_tumefaciens A. tumefaciens Transformation Plant->A_tumefaciens Electroporation Electroporation/ Chemical Transformation Microbial->Electroporation A_tumefaciens->Screening Electroporation->Screening Metabolite_Profiling->Pathway_Validation Enzyme_Assays->Pathway_Validation Promoter_Engineering->Optimization Cofactor_Balancing->Optimization Bioreactor->Scale_Up Extraction->Scale_Up

Figure 2: Metabolic Engineering Workflow for Strychnine Production. The diagram outlines the systematic approach to engineering heterologous hosts for strychnine biosynthesis, from initial host selection through implementation and optimization phases to final scale-up.

Conclusion and Future Perspectives

The application of metabolic engineering approaches to this compound production represents a promising alternative to traditional plant extraction methods. The recent elucidation of the complete biosynthetic pathway in 2022 has provided the foundational knowledge required to engineer biological systems for efficient and sustainable production of this valuable compound. The successful recapitulation of strychnine biosynthesis in N. benthamiana demonstrates the feasibility of these approaches and opens new avenues for optimization and scale-up [1] [3].

Future efforts in this field will likely focus on several key areas:

  • Pathway Optimization: Using advanced tools such as CRISPR-mediated genome editing and synthetic biology approaches to optimize enzyme expression and balance metabolic flux through the complex biosynthetic pathway.

  • Host Engineering: Further development of both plant and microbial chassis through engineering of precursor supply pathways, cofactor regeneration systems, and tolerance to pathway intermediates and products.

  • Process Scale-Up: Translation of laboratory-scale successes to industrial production using advanced bioreactor systems and integrated downstream processing approaches.

  • Derivative Production: Exploitation of the biosynthetic pathway to create novel strychnine derivatives through enzyme engineering and combinatorial biosynthesis, expanding the molecular toolbox available for neuroscience research and therapeutic development.

As these engineering strategies mature, they will likely transform the production landscape for this compound and other complex plant alkaloids, moving from traditional extraction to controlled, sustainable bioprocessing while enabling the creation of novel analogs with tailored properties.

References

Comprehensive Analytical Methods for Strychnine Phosphate Tissue Distribution Analysis: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Strychnine and Analytical Challenges

Strychnine is a highly toxic alkaloid primarily obtained from the seeds of Strychnos nux-vomica, a tree native to India and East Asia [1]. This compound represents a significant analytical challenge in forensic, toxicological, and pharmaceutical research due to its potent toxicity with a minimum lethal oral dose in adults of merely 30-120 mg [2]. The mechanistic action of strychnine involves competitive antagonism of the inhibitory neurotransmitter glycine at postsynaptic motor neurons of the spinal cord [1]. This blockade results in uncontrolled muscular convulsions and eventual death through asphyxia or exhaustion, with consciousness typically retained throughout the agonizing process [1].

The analysis of strychnine in biological tissues presents particular difficulties due to the complex matrix effects, the need for sensitive detection methods capable of quantifying low concentrations, and the requirement for selective techniques that can distinguish strychnine from other alkaloids and endogenous compounds. Furthermore, understanding the tissue distribution kinetics of strychnine is essential for both forensic investigation of poisoning cases and pharmacological studies of traditional medicines containing processed Semen Strychni [3]. These application notes provide detailed methodologies that have been successfully employed to address these analytical challenges, enabling reliable quantification of strychnine in various biological matrices.

Analytical Methodologies for Strychnine Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

GC-MS analysis provides a highly specific and sensitive approach for strychnine determination in biological tissues, particularly valuable in forensic investigations where legal proceedings require unequivocal compound identification. The analytical separation is typically achieved using a DB-1 capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness) with helium as the carrier gas at a flow rate of 1.0 mL/min [4]. The temperature program should be carefully optimized, beginning at 150°C for 1 minute, then increasing to 280°C at a rate of 30°C/min, with a final hold time of 3 minutes [4]. This chromatographic conditions effectively separate strychnine from potential interferents present in complex biological matrices.

For mass spectrometric detection, selected ion monitoring (SIM) mode provides optimal sensitivity, focusing on characteristic mass fragments of strychnine. The method employs papaverine hydrochloride as an internal standard to control for extraction efficiency and instrumental variability [4] [5]. The quantification limits for this method have been established at 0.1 mg/mL or 0.1 mg/g across various biological specimens, with recovery rates ranging from 75.0% to 98.7% and coefficients of variation between 4.8% and 10.5%, demonstrating both the robustness and reliability of the approach [5]. For confirmatory analysis, especially in forensic applications, tandem mass spectrometry (MS-MS) provides additional specificity through collision-induced dissociation, generating characteristic fragment ions with mass-to-charge ratios of 334 (parent ion), 319, 306, 277, 261, 246, 233, and 220 [6].

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV analysis offers a practical alternative for strychnine quantification, particularly in laboratories without access to mass spectrometric detection. This method simultaneously determines strychnine and its related alkaloid brucine, both abundant in processed Semen Strychni [3]. The chromatographic separation utilizes a C18 column (250 × 4.6 mm, 5 μm particle size) maintained at 25°C, with a mobile phase consisting of acetonitrile and water (adjusted to pH 2.5 with phosphoric acid) in a 25:75 (v/v) ratio at a flow rate of 1.0 mL/min [3]. UV detection is performed at 264 nm, where strychnine exhibits strong absorbance.

The sample preparation for HPLC analysis employs a straightforward liquid-liquid extraction procedure, providing limits of quantification in the range of 0.039-0.050 μg/mL for different tissue and plasma samples [3]. This method demonstrates excellent precision with intra- and inter-day variation of less than 15%, and extraction recoveries varying from 71.63% to 98.79% across different tissues [3]. The linear dynamic range extends from 0.05 to 2 μg/mL with correlation coefficients exceeding 0.991, making it suitable for both toxicological and pharmacological studies where strychnine concentrations may vary significantly.

Table 1: Comparison of Analytical Methods for Strychnine Quantification in Biological Tissues

Parameter GC-MS Method HPLC-UV Method
Detection Principle Mass spectrometry UV absorbance
Limit of Quantification 0.1 mg/mL or mg/g 0.039-0.050 μg/mL
Linear Range Not specified 0.05-2 μg/mL
Recovery Rate 75.0-98.7% 71.63-98.79%
Precision (CV%) 4.8-10.5% <15%
Internal Standard Papaverine Not specified
Key Applications Forensic toxicology, fatal poisoning cases Pharmacokinetic studies, quality control

Sample Preparation and Extraction Protocols

Tissue Sample Preparation

Proper sample preparation is critical for accurate strychnine quantification in biological tissues. Tissue samples should be homogenized in distilled water at a ratio of 1:2 (w/v) to create a uniform matrix for analysis [4]. For liquid samples such as blood, plasma, or urine, alkalinization is essential to facilitate efficient extraction of the basic strychnine molecule. This is achieved by adding 500 μL of saturated sodium carbonate solution to 5 mL of sample, adjusting the pH to approximately 9, which promotes the conversion of strychnine to its non-ionized form, significantly improving extraction efficiency [4]. This pH adjustment is a critical step that must be carefully controlled and monitored, as deviations can substantially impact recovery rates and subsequent quantification accuracy.

The alkalinized sample is then subjected to liquid-liquid extraction with 10 mL of chloroform-isopropanol (9:1, v/v) [4]. The organic and aqueous phases must be thoroughly mixed, typically by vortexing for 2 minutes, followed by centrifugation at 3500 rpm for 10 minutes to achieve complete phase separation [4]. The organic phase, containing the extracted strychnine, is then transferred to a clean tube, and the extraction is repeated to maximize recovery. The combined organic extracts are evaporated to dryness under a gentle nitrogen stream at 40°C, and the residue is reconstituted in 100 μL of methanol for GC-MS analysis or mobile phase for HPLC analysis [4] [3]. This meticulous approach ensures optimal recovery while minimizing the introduction of interfering substances from the complex biological matrix.

Clean-up and Purification

A critical clean-up step enhances analytical specificity by removing co-extracted lipids and other non-polar interferents. The extracted residue is dissolved in 1 mL of 0.1 M hydrochloric acid, and 3 mL of n-hexane are added to remove lipophilic compounds [4]. After vigorous shaking and centrifugation, the upper n-hexane layer is discarded, and the acidic aqueous phase containing strychnine is retained. This aqueous phase is then alkalinized again with 500 μL of saturated sodium carbonate solution and extracted with 5 mL of chloroform [4]. The final chloroform extract is evaporated to dryness, and the residue is reconstituted in the appropriate solvent for instrumental analysis.

This purification protocol significantly reduces matrix effects that can adversely impact chromatographic performance and detection sensitivity, particularly in GC-MS analysis where non-volatile contaminants can degrade instrument performance and increase maintenance requirements. The effectiveness of this clean-up procedure is reflected in the excellent recovery rates and precision metrics reported for both GC-MS and HPLC methods [4] [3] [5]. For tissues with high lipid content, such as brain or liver, an additional clean-up step may be incorporated using solid-phase extraction (SPE) cartridges, though this was not specified in the methods reviewed.

Tissue Distribution Data and Interpretation

Distribution Patterns in Animal Models

Tissue distribution studies in rat models following intravenous administration of crude alkaloids fraction (1 mg/kg) from processed Semen Strychni reveal that strychnine and its analog brucine share similar distribution characteristics [3]. The highest concentrations are observed in kidney tissue, suggesting this organ serves as the primary excretion route for unmetabolized strychnine [3]. This renal predominance has important implications for both toxicological analysis and understanding elimination pathways. Importantly, the lowest levels are found in brain tissue, indicating that strychnine has difficulty crossing the blood-brain barrier despite its profound central nervous system effects [3]. This apparent paradox can be explained by the fact that strychnine's primary site of action is the spinal cord, not the brain, and the blood-spinal cord barrier may have different permeability characteristics.

The distribution of strychnine follows a rapid kinetics profile, with no evidence of long-term accumulation in rat tissues following single-dose administration [3]. This rapid clearance is consistent with the quick onset of symptoms observed in strychnine poisoning cases, where clinical manifestations typically appear within 15 minutes to 1 hour after ingestion [1]. The tissue distribution pattern observed in controlled animal studies provides valuable insights for interpreting human poisoning cases and understanding the compound's pharmacokinetic behavior in different biological systems.

Forensic Case Data from Human Poisoning

Analysis of fatal human poisoning cases provides complementary distribution data that generally aligns with findings from animal studies. In one documented fatal case, a 47-year-old woman with depression committed suicide by strychnine ingestion [4]. Post-mortem analysis revealed strychnine concentrations of 1.82 mg/mL in subclavian blood, 3.32 mg/mL in inferior vena cava blood, and 3.35 mg/mL in urine [4]. The significantly higher concentration in inferior vena cava blood compared to subclavian blood reflects both the route of absorption and possible post-mortem redistribution phenomena that must be considered in forensic interpretations.

In tissue analysis, the highest concentrations were found in liver (98.6 mg/kg), followed by lung (12.3 mg/kg), spleen (11.8 mg/kg), brain (2.42 mg/kg), and skeletal muscle (2.32 mg/kg) [6]. Another fatal case report showed similar distribution patterns, with the liver containing the highest strychnine concentration at 18.5 μg/g, significantly exceeding blood levels of 2.21 μg/mL [4]. The elevated liver concentrations correlate with the role of the liver in metabolizing foreign compounds, while the substantial levels in lung and spleen tissue may reflect secondary accumulation sites. These distribution patterns provide crucial reference points for forensic toxicologists when investigating suspected strychnine poisoning cases.

Table 2: Strychnine Distribution in Human Tissues from Documented Fatal Poisoning Cases

Tissue/Body Fluid Case 1 Concentration [6] Case 2 Concentration [4]
Blood (Subclavian) 1.82 mg/mL 2.21 μg/mL
Blood (Inferior Vena Cava) 3.32 mg/mL Not specified
Urine 3.35 mg/mL 7.14 μg/mL
Bile 11.4 mg/mL Not specified
Liver 98.6 mg/kg 18.5 μg/g
Lung 12.3 mg/kg 3.21 μg/g
Spleen 11.8 mg/kg Not specified
Brain 2.42 mg/kg Not specified
Skeletal Muscle 2.32 mg/kg Not specified
Stomach Content Not specified 68.2 μg total

Experimental Workflow and Signaling Pathway Visualization

Analytical Workflow Diagram

The following diagram illustrates the complete experimental workflow for strychnine analysis in biological tissues, integrating sample preparation, extraction, clean-up, and instrumental analysis steps:

G SampleCollection Sample Collection Homogenization Tissue Homogenization SampleCollection->Homogenization Alkalinization Sample Alkalinization (pH ~9 with Na₂CO₃) Homogenization->Alkalinization LLE Liquid-Liquid Extraction (Chloroform:Isopropanol 9:1) Alkalinization->LLE Evaporation Solvent Evaporation (N₂ stream, 40°C) LLE->Evaporation Cleanup Clean-up Procedure (0.1M HCl + n-hexane) Evaporation->Cleanup Reconstitution Residue Reconstitution (Methanol or mobile phase) Cleanup->Reconstitution GCMSAnalysis GC-MS Analysis Reconstitution->GCMSAnalysis GC-MS path HPLCAnalysis HPLC-UV Analysis Reconstitution->HPLCAnalysis HPLC-UV path DataInterpretation Data Interpretation GCMSAnalysis->DataInterpretation HPLCAnalysis->DataInterpretation

Figure 1: Experimental Workflow for Strychnine Analysis in Biological Tissues

Mechanism of Action Pathway

The following diagram illustrates strychnine's molecular mechanism of action at the synaptic level, explaining its profound neurotoxic effects:

G NormalGlycine Normal Glycinergic Transmission GlycineRelease Glycine Release NormalGlycine->GlycineRelease GlycineReceptor Glycine Receptor Activation GlycineRelease->GlycineReceptor ChlorideInflux Chloride Ion Influx GlycineReceptor->ChlorideInflux NeuronalInhibition Neuronal Inhibition (Hyperpolarization) ChlorideInflux->NeuronalInhibition ControlledContraction Controlled Muscle Contraction NeuronalInhibition->ControlledContraction StrychnineEffect Strychnine Exposure StrychnineBinding Strychnine Binding to Glycine Receptors StrychnineEffect->StrychnineBinding GlycineBlockade Glycine Receptor Blockade StrychnineBinding->GlycineBlockade ReducedInhibition Reduced Inhibitory Signaling GlycineBlockade->ReducedInhibition NeuronalExcitation Neuronal Excitation ReducedInhibition->NeuronalExcitation UncontrolledContraction Uncontrolled Muscular Contractions NeuronalExcitation->UncontrolledContraction

Figure 2: Molecular Mechanism of Strychnine Neurotoxicity

Safety Considerations and Regulatory Aspects

Laboratory Safety Protocols

Working with strychnine standards and strychnine-containing samples requires rigorous safety measures due to the compound's extreme toxicity. The permissible exposure limit (PEL) established by NIOSH is 0.15 mg/m³ as a time-weighted average (TWA), with an immediate danger to life and health (IDLH) concentration of 3 mg/m³ [2]. All handling procedures should be conducted in a fume hood with proper personal protective equipment, including gloves, lab coat, and safety goggles. Given that the minimum lethal oral dose in adults is only 30-120 mg, particular caution must be exercised when preparing stock solutions and standards [2]. Any contamination of skin or surfaces must be immediately addressed with comprehensive decontamination procedures.

Special precautions are necessary when handling post-mortem tissues from suspected poisoning cases, as these may contain high strychnine concentrations. All sample processing equipment should be thoroughly cleaned with appropriate solvents to prevent cross-contamination between samples. Waste materials including used extraction solvents, contaminated gloves, and sample containers must be disposed of as hazardous chemical waste in accordance with institutional regulations. These stringent safety protocols are essential to protect laboratory personnel from accidental exposure while ensuring the integrity of analytical results.

Regulatory Status and Control Measures

The regulatory control of strychnine has significantly increased in recent decades due to its high toxicity and potential for misuse. In the European Union, rodenticides containing strychnine have been completely prohibited since the 1990s [2]. Similarly, in the United States, most bait formulations containing strychnine have been replaced with alternative rodenticides such as zinc phosphide [2]. In Portugal, for example, strychnine has not been commercially available since 1974 in either pharmaceutical preparations or rodenticide formulations [4]. Despite these restrictions, strychnine poisoning incidents still occur, often involving old stocks maintained in rural areas or adulterated street drugs [4].

These regulatory restrictions impact analytical laboratories by limiting the legal sources of reference standards and requiring careful documentation of strychnine use for quality control purposes. Researchers requiring strychnine for legitimate scientific investigations must often obtain special permits and maintain detailed records of acquisition, use, and disposal. These control measures necessitate that analytical methods be sufficiently sensitive to detect decreasing environmental concentrations while remaining robust enough to handle complex biological matrices encountered in both clinical and forensic casework.

Conclusion and Applications

The analytical methodologies detailed in these application notes provide robust approaches for quantifying strychnine in biological tissues, addressing the unique challenges presented by this potent neurotoxin. Both GC-MS and HPLC-UV methods offer distinct advantages for different applications, with GC-MS providing superior specificity for forensic investigations and HPLC-UV offering a cost-effective alternative for pharmacological studies. The comprehensive sample preparation protocols effectively isolate strychnine from complex biological matrices while minimizing interferents that could compromise analytical accuracy.

Understanding the tissue distribution patterns of strychnine has significant implications for multiple fields. In forensic science, these distribution data assist in interpreting post-mortem findings and establishing cause of death in suspected poisoning cases. In toxicology, they inform understanding of exposure outcomes and potential treatment strategies. In pharmaceutical research, they guide quality control measures for traditional medicines containing processed Semen Strychni [3]. The continued refinement of these analytical methods will further enhance detection capabilities, potentially leading to earlier diagnosis of poisoning and improved understanding of strychnine's pharmacokinetic behavior across different biological systems.

References

optimizing strychnine phosphate recovery in extraction

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Knowledge: Strychnine Analysis Methods

While not specific to "recovery," the methods below for extracting and detecting strychnine can form the basis of an experimental protocol. Optimizing these steps is crucial for improving recovery rates.

Method Key Application Sample Type Extraction & Cleanup Key Quantitative Data

| Reverse-Phase HPLC [1] | Determining strychnine in baits and stomach contents | Grains, stomach contents | Alkalinization with NaOH, chloroform extraction, filtration | Recovery: 93.9 ± 3.5% Detection Limit: 5 ng | | GC-EI-MS [2] | Identification and quantitation in human blood | Whole blood | Solid-Phase Extraction (SPE) with Oasis HLB cartridges | Limit of Quantitation (LOQ): 0.10 pg/mL Recovery: 90.7% |

The following workflow generalizes the extraction and analysis process derived from these methods.

Start Start: Sample Preparation Step1 Make sample alkaline with NaOH Start->Step1 Step2 Extract with organic solvent (e.g., Chloroform) Step1->Step2 Step3 Filter the extract Step2->Step3 Step4 Optional: Dilute or concentrate as necessary Step3->Step4 Step5 Instrumental Analysis (HPLC, GC-MS, etc.) Step4->Step5 Step6 Data Analysis & Quantification Step5->Step6

Frequently Asked Questions & Troubleshooting

Here are some common issues you might encounter and steps to address them.

Low Recovery Rate
  • Problem: The amount of strychnine phosphate recovered is consistently lower than expected.
  • Possible Causes & Solutions:
    • Incomplete Extraction: The pH during the liquid-liquid extraction may not be optimal. Strychnine is a base (pKa ~8.25) [3]. Ensure the solution is sufficiently alkaline to keep the strychnine in its free base form, which partitions more efficiently into the organic solvent.
    • Inefficient Cleanup: If analyzing complex biological matrices, matrix effects can suppress the signal. The use of Solid-Phase Extraction (SPE), as in the GC-MS method, can provide much cleaner extracts and higher recovery (90.7%) compared to simple liquid-liquid extraction [2].
Poor Chromatographic Results
  • Problem: Poor peak shape, low resolution, or signal drift during HPLC or GC analysis.
  • Possible Causes & Solutions:
    • Carryover or Contamination: Strychnine is highly toxic and can adhere to equipment. Ensure thorough cleaning of syringes, vials, and chromatography systems between runs.
    • Matrix Interference: As above, a more selective cleanup procedure like SPE is recommended to remove contaminants that can degrade the chromatography [2].
    • Instrument Calibration: Regularly calibrate your instrument with fresh standards. The GC-MS method showed excellent linearity (R²=0.9994) in its range, which is critical for accurate quantification [2].

Critical Safety Information

Strychnine and its salts are highly toxic [3]. The minimum lethal oral dose in adults can be as low as 30–120 mg [4].

  • Personal Protective Equipment (PPE): Always wear appropriate gloves, a lab coat, and safety goggles.
  • Engineering Controls: Work in a well-ventilated fume hood to prevent inhalation or accidental exposure.
  • Hygiene: Wash hands thoroughly after handling any materials or equipment that may have been in contact with strychnine.

Key Optimization Parameters

Based on the methodologies, here are the most critical parameters to investigate for optimizing your recovery process.

Parameter Consideration for Optimization Reference Method Example
pH Control Critical for efficient liquid-liquid extraction. Must be alkaline to prevent protonation of strychnine. Alkalinization with NaOH [1]
Extraction Solvent Polarity and volume affect yield. Chloroform is a common choice for the free base. Chloroform [1]
Cleanup Technique SPE can significantly improve recovery, reduce matrix effects, and protect analytical instrumentation. Oasis HLB cartridges [2]
Method Sensitivity The required detection limit guides the choice of instrumentation (e.g., HPLC-UV vs. GC-MS). GC-MS offers ultra-low detection limits (0.03 pg/mL) [2]

Workflow for Systematic Troubleshooting

When faced with an experimental issue, a systematic approach is best. The following diagram outlines a logical troubleshooting pathway.

Start Define Problem (e.g., Low Recovery) Step1 Review Sample Prep Check pH, solvent, time Start->Step1 Step2 Check Instrumentation Calibration, column condition Step1->Step2 Step3 Verify Sample Cleanup Is matrix interference likely? Step2->Step3 Step4 Implement & Test Fix (e.g., adjust pH, use SPE) Step3->Step4 Step5 Problem Resolved? Step4->Step5 Step5->Start No End Document Solution Step5->End Yes

References

reducing strychnine phosphate degradation during analysis

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Preventing Strychnine Degradation

The table below summarizes potential issues and solutions based on general analytical best practices and methodologies from relevant strychnine analysis research.

Potential Issue Possible Cause Recommended Solution Supporting Evidence & Methodologies

| Chemical Degradation | Unstable pH conditions leading to hydrolysis or structural breakdown. | - Maintain a basic pH (pH ~11) during sample preparation [1].

  • Use appropriate buffer systems to stabilize pH throughout the process. | A two-phase hollow fiber liquid-phase microextraction (HF-LPME) method for strychnine used a pH of 11.0 for optimal recovery, suggesting stability at this pH [1]. | | Sample Preparation Losses | Low recovery due to inefficient extraction or adsorption. | - Employ microextraction techniques (e.g., HF-LPME) for high recovery from complex matrices [1].
  • For tissue samples, use an acidic extraction (e.g., 2% acetic acid) to isolate the alkaloid [2]. | HF-LPME achieved a high recovery rate of 95.7% from biological fluids [1]. An HPLC/MS method for insects used a 2% acetic acid extraction [2]. | | Thermal Degradation in GC | High inlet or column temperatures in Gas Chromatography (GC). | - Use robust GC-MS methods with optimized temperature programs [1] [3].
  • Consider derivatization of the sample to improve thermal stability if needed. | Strychnine has been successfully determined in biological fluids and tissues using GC-MS, confirming the feasibility of a thermal separation without degradation when parameters are correctly set [1] [3]. | | Sub-Optimal Chromatography | Poor peak shape or co-elution leading to inaccurate quantification. | - Utilize High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), for better control [2].
  • A reported method uses a C18 column with a mobile phase of 10mM ammonium acetate and acetonitrile for HPLC-MS/MS [2]. | An HPLC-MS/MS method was developed for strychnine in insects, demonstrating effective separation and quantification [2]. |

The following workflow integrates these solutions into a logical, step-by-step process for setting up your analysis.

Start Start Analysis SP Sample Preparation Start->SP SP1 1. Stabilize pH Adjust to ~11.0 SP->SP1 SP2 2. Extract Use HF-LPME or acidic extraction SP1->SP2 Analysis Instrumental Analysis SP2->Analysis A1 HPLC-MS/MS Preferred method Analysis->A1 A2 GC-MS With optimized temperature program Analysis->A2 Check Degradation Observed? A1->Check A2->Check Result Stable Result Check->SP Yes Check->Result No

Key Experimental Protocols

Here are detailed methodologies for the techniques mentioned in the guide:

1. Two-Phase Hollow Fiber Liquid-Phase Microextraction (HF-LPME) [1] This protocol is for extracting strychnine from biological fluids and can be adapted for your sample type.

  • Equipment: Hollow fiber polypropylene membrane, microsyringe, conventional vial.
  • Supported Liquid Membrane (SLM): 1-Octanol.
  • Acceptor Phase: The same organic solvent (1-Octanol) is used in the two-phase mode.
  • Optimal Conditions:
    • Sample pH: 11.0
    • Extraction Time: 89 minutes
    • Ionic Strength: 3.0 mol/L Sodium Chloride (NaCl)
  • Procedure: The hollow fiber is immersed in 1-octanol to impregnate the pores. The acceptor phase is then injected into the fiber lumen. The fiber is placed in the sample solution, and the system is stirred for the designated time. After extraction, the acceptor phase is retracted and injected into the chromatograph.

2. HPLC-MS/MS Method for Strychnine Determination [2] This method can serve as a foundation for developing your analytical separation and detection.

  • Sample Extraction: Homogenize sample with 2% acetic acid in water.
  • Chromatography:
    • Column: C18 reversed-phase column.
    • Mobile Phase: A mixture of 10mM ammonium acetate and acetonitrile.
    • Gradient: A standard gradient elution program is used.
  • Detection: Mass Spectrometer configured for tandem mass spectrometry (MS/MS).

Frequently Asked Questions (FAQs)

  • Why is pH control so critical for strychnine analysis? Strychnine is an alkaloid, and its stability and extraction efficiency are highly dependent on its ionization state. A basic pH (around 11) helps keep the molecule in its neutral form, which improves its partitioning into organic solvents during extraction methods like HF-LPME, thereby increasing recovery and stability [1].

  • Is GC-MS or LC-MS a better choice for analyzing strychnine phosphate? While both can be used, LC-MS (particularly HPLC-MS/MS) is generally preferred. It avoids the high temperatures of a GC inlet, which can be a point of degradation for some labile compounds. LC-MS also more easily handles polar and thermally unstable molecules without the need for derivatization [2]. The cited GC-MS methods show that strychnine can be analyzed by GC, but this requires careful method optimization [1] [3].

  • What is the biggest challenge in analyzing strychnine in biological samples? The primary challenge is achieving high recovery during sample preparation from complex matrices like urine, blood, or tissues while minimizing degradation. Techniques like HF-LPME are favored because they offer a high degree of cleanup and high recovery rates (e.g., 95.7%), which is crucial for accurate trace analysis [1].

References

improving strychnine phosphate detection sensitivity GC/MS

Author: Smolecule Technical Support Team. Date: February 2026

Established GC-MS Methods for Strychnine

The following table summarizes a robust and sensitive GC-MS method for determining strychnine in whole blood, which can serve as a reference point [1] [2].

Parameter Specification
Sample Type Human whole blood
Sample Volume 0.5 mL
Extraction Solid-Phase Extraction (SPE) with Oasis HLB cartridges
Analytical Instrument GC-EI-MS (Gas Chromatography with Electron Impact Mass Spectrometry)
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.10 µg/mL
Linear Range 0.10 - 2.5 µg/mL
Correlation Coefficient (R²) > 0.999
Precision (CV) 5.63% - 8.50%
Accuracy (Bias) Within ±10%
Average Recovery 90.7%

Troubleshooting Guide: Improving GC-MS Sensitivity

Sensitivity issues can arise from multiple parts of the analytical process. The flowchart below outlines a systematic approach to troubleshooting.

Start Sensitivity Issue Step1 Check Sample Preparation • Evaluate extraction recovery (target: ~90%) • Ensure proper sample cleanup to reduce matrix interference Start->Step1 Step2 Check Instrument Performance • Verify tune report • Check for peak tailing/broadening • Inspect column for degradation Start->Step2 Step3 Identify Root Cause Step1->Step3 Step2->Step3 Step4 Low Recovery Step3->Step4 Step5 Matrix Suppression Step3->Step5 Step6 Column/Inlet Issues Step3->Step6 Step7 Detector Performance Step3->Step7 Sol1 Optimize Extraction • Test different solvents (e.g., ethyl acetate) • Adjust pH (alkaline conditions often used) • Use internal standard Step4->Sol1 Sol2 Improve Cleanup • Use PSA (Primary-Secondary Amine) for lipid removal • Consider alternative SPE sorbents Step5->Sol2 Sol3 Maintain Inlet/Column • Replace inlet liner/deactivate liner • Trim 0.2-0.5m from column head • Ensure proper column installation depth Step6->Sol3 Sol4 Service/Maintain MS • Clean ion source • Check electron multiplier voltage • Verify detector calibration Step7->Sol4

Here are detailed explanations and actionable steps for the common issues identified in the flowchart:

  • Optimize Sample Preparation for Higher Recovery

    • Extraction Solvent: For strychnine (a basic alkaloid), using ethyl acetate with 2% ammonium hydroxide has been shown to provide excellent recovery rates between 84.7% and 112.9% in complex matrices [3]. The alkaline condition helps keep the alkaloid in its free base form, improving extraction efficiency.
    • Sample Cleanup: Incorporate a Primary-Secondary Amine (PSA) sorbent during sample cleanup. PSA is effective at removing fatty acids and other polar organic acids from the sample extract, significantly reducing matrix effects that can suppress the analyte signal in the MS [3].
    • Internal Standard: Always use a suitable internal standard (e.g., a deuterated analog of strychnine if available). This corrects for losses during sample preparation and variations in instrument response.
  • Address Instrument and Column Issues

    • Inlet and Liner Activity: A degraded or contaminated inlet liner can cause peak tailing and adsorption, reducing sensitivity. Replace the liner regularly and use a deactivated, high-temperature liner. Inactive sites on the liner or column can be a major cause of loss for polar compounds [4].
    • Column Health: If peak shape deteriorates (tailing or broadening), trimming 20-50 cm from the inlet end of the column can often restore performance by removing contaminated or degraded stationary phase [4]. Ensure the column is properly cut and installed at the correct depth in the inlet and detector.
    • Septum and Carrier Gas: A leaking septum can cause baseline shifts and sensitivity loss. Check the septum purge flow and replace the septum regularly to prevent issues [4].

Methodology: Detailed Workflow for Strychnine Analysis

For a practical laboratory protocol, here is a detailed workflow based on the published method for strychnine in blood [1] [2], which you can adapt for strychnine phosphate.

StepA 1. Sample Preparation (0.5 mL blood) StepB 2. Solid-Phase Extraction • Condition Oasis HLB cartridge • Load sample • Wash with water/buffer • Elute with organic solvent StepA->StepB StepC 3. Concentration & Reconstitution • Evaporate eluent under nitrogen stream at 40°C • Reconstitute in 50-100 µL of injection solvent StepB->StepC StepD 4. GC-EI-MS Analysis • Inject 1-2 µL (splitless mode) • Use DB-5MS or equivalent column • Monitor qualifier/quantifier ions StepC->StepD StepE 5. Data Review • Check peak shape and retention time • Compare ion ratios • Review calibration curve StepD->StepE

Key MS Parameters for Strychnine: While the above method uses GC-EI-MS, other research using LC-MS/MS for food analysis identifies the protonated strychnine ion [M+H]⁺ at m/z 335 as the precursor ion, which can be useful for method development [3]. For GC-MS, the following confirmatory ions have been used: 334 (parent), 319, 306, 277, 261, 246, 233, and 220 [5].

Frequently Asked Questions

  • What is a realistic LOD to target for strychnine using GC-MS? Based on published methods, achieving an LOD of 0.03 µg/mL (30 ng/mL) in blood is a robust benchmark using a 0.5 mL sample and standard EI-MS detection [1] [2]. Further improvement may require more advanced instrumentation or sample concentration.

  • My analyte peaks are tailing. What should I check first? Peak tailing, especially for polar compounds like alkaloids, is often caused by active sites in the flow path. First, check and replace the inlet liner. If the issue persists, trim the first 20-50 cm of the analytical column. Also, ensure that the method uses an appropriate inert, deactivated liner with glass wool [4].

  • Can I use LC-MS/MS instead of GC-MS for this analysis? Yes, LC-MS/MS is an excellent alternative and is increasingly common. Recent methods for strychnine in food products use LC-MS/MS with electrospray ionization in positive mode (ESI+), reporting LOQs as low as 0.005 mg/kg [3]. LC-MS/MS may offer advantages for thermally labile compounds and can often provide superior sensitivity and specificity.

References

controlling strychnine phosphate crystal growth parameters

Author: Smolecule Technical Support Team. Date: February 2026

FAQs & Troubleshooting Guides

Here are some common experimental challenges and their potential solutions, based on general crystallization science and related literature on strychnine compounds.

Question Possible Cause & Solution

| Obtaining an unintended crystal form (polymorph/hydrate) | Strychnine sulfate is known to form at least eight different hydrates, stable under specific humidity conditions [1]. • Solution: Precisely control water activity, relative humidity (RH), and temperature. For strychnine sulfate, storing crystals at ≤12% RH can form a dihydrate, while higher RH leads to penta- or hexahydrates [1]. | | Poor crystal yield or slow growth | The driving force (supersaturation) is insufficient or impurities are inhibiting growth [2] [3]. • Solution: Calculate and carefully increase the supersaturation ratio. Ensure reagent purity and use high-purity solvents to minimize interference from foreign ions or organic impurities [2]. | | Irregular crystal shape or size | The growth environment is unstable, or specific crystal faces are growing at different rates due to impurities [3]. • Solution: Maintain constant temperature and mixing speed. Identify and control the concentration of additives or impurities that may selectively adsorb to certain crystal faces and inhibit their growth [3]. |

Key Parameters for Crystal Growth Control

While specific data for strychnine phosphate is limited, the table below summarizes the primary physicochemical parameters that universally influence crystal growth, based on studies of similar systems [2].

Parameter Influence on Crystallization Experimental Consideration
Supersaturation Ratio (Ω) Primary driving force for nucleation and growth; higher ratios accelerate kinetics but can promote imperfections [2]. Calculate using ion activity product and solubility product (Ksp). Monitor concentration changes during process [2].
pH Affects speciation of ionic components and supersaturation; can alter crystal surface charge and growth rates [2]. Critical for phosphate-containing species. Optimize for this compound system; control precisely with buffers.
Mg:N:P Molar Ratio Stoichiometry determines available building blocks; deviation from ideal can limit yield or introduce impurities [2]. In struvite system, ideal is 1:1:1. For this compound, determine optimal ratio experimentally.
Temperature Influences solubility, supersaturation, and reaction kinetics; higher temperatures typically increase growth and nucleation rates [2]. Determine solubility curve for this compound. Use controlled temperature for reproducible results.
Foreign Ions / Impurities Can drastically inhibit growth by adsorbing to crystal surfaces and blocking kink sites [3]. Use high-purity reagents. If source has consistent impurities, may need to incorporate into kinetic models [3].

Experimental Protocol: A Systematic Approach

This workflow outlines a systematic method for determining the optimal crystallization conditions for this compound. You can use the following diagram to guide your experimental process.

workflow cluster_0 Key Parameter Control Start Define Objective A1 Characterize Crystal Form Start->A1 A2 Measure Growth Kinetics Start->A2 S1 Solution Preparation P1 Select Buffer & Solvent S1->P1 S2 Establish Supersaturation P2 Determine Saturation Point S2->P2 S3 Crystallization & Monitoring P3 Induce Crystallization S3->P3 S4 Product Characterization P4 Analyze Crystal Properties S4->P4 A1->S1 A2->S1 P1->S2 K1 pH P1->K1 K3 Impurity Profile P1->K3 P2->S3 K2 Temperature P2->K2 P3->S4 P3->K2 K4 Agitation P3->K4

Step 1: Solution Preparation

  • Objective: Create a stable, supersaturated solution of this compound.
  • Procedure:
    • Solvent Selection: Choose an appropriate solvent (e.g., water, buffer). Strychnine is an alkaloid (pKa ~8.29), and its phosphate salt is highly soluble in acidic aqueous buffers [4]. A phosphate buffer (pH 6.0) is a suitable starting point to mimic physiological conditions and ensure complete dissolution.
    • Saturation: Slowly add the this compound salt to the solvent at a temperature about 5-10°C above the intended crystallization temperature, with constant stirring, until no more solute dissolves.
    • Filtration: Filter the hot, saturated solution through a 0.22 µm membrane to remove any particulate matter or microscopic crystals that could act as unintended seeds.

Step 2: Establishing Supersaturation

  • Objective: Achieve a defined and reproducible driving force for crystallization.
  • Procedure:
    • Cooling Crystallization: Allow the filtered solution to cool slowly to the target temperature. The difference between the saturation temperature and the final temperature determines the supersaturation.
    • Anti-Solvent Crystallization: Alternatively, slowly add a miscible anti-solvent (in which this compound has low solubility) to the saturated solution to induce supersaturation. Carefully control the addition rate and mixing intensity.

Step 3: Crystallization and Monitoring

  • Objective: Promote controlled crystal nucleation and growth.
  • Procedure:
    • Seeding (Optional): For better size control, add a small amount of pre-characterized seed crystals once a slight supersaturation is achieved.
    • Agitation: Maintain gentle, consistent agitation to ensure uniform conditions but avoid excessive shear that could fracture crystals.
    • Kinetic Monitoring: Track the process by:
      • Sampling: Periodically withdraw small aliquots to measure solution concentration (e.g., via HPLC) and calculate the supersaturation ratio over time [2].
      • Imaging: Use microscopy to observe crystal size, shape, and potential agglomeration.

Step 4: Product Characterization

  • Objective: Analyze the final crystalline product.
  • Procedure:
    • Isolation: Collect crystals by filtration or centrifugation.
    • Analysis:
      • Microscopy: Analyze crystal morphology (shape) and size distribution.
      • PXRD: Determine the solid form (polymorph/hydrate) and phase purity [1].
      • Thermal Analysis (TGA/DSC): Determine hydrate stoichiometry and stability by measuring water loss upon heating [1].

Important Considerations and Data Gaps

A primary challenge is that the search results do not contain specific thermodynamic or kinetic data (e.g., solubility curve, nucleation and growth rate orders) for This compound. The information on hydrate stability and interconversion is based on strychnine sulfate [1], which, while informative for a similar salt, may not directly translate.

Your initial experimental work should therefore focus on empirically determining these fundamental properties for this compound. The protocols and parameter controls outlined above will provide a solid foundation for this investigation.

References

enhancing strychnine phosphate transdermal permeation flux

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

FAQ 1: What are the most effective methods to enhance strychnine permeation? Research indicates that both chemical and physical strategies can significantly improve the transdermal flux of strychnine.

  • Chemical Methods:
    • Ion-Pair Formation: Forming ion-pair compounds with fatty acids has been shown to increase the permeation flux of strychnine (Str) by 2.2 to 8.4 times compared to unmodified strychnine. The compound with capric acid (Str-C10) showed the highest flux at 42.79 ± 19.86 µg/cm²/h [1].
    • Nanocarriers: A formulation of strychnine-loaded transliposomes (STCN-TLs) demonstrated a 2.5-fold increase in skin permeability compared to a strychnine solution. An optimized formulation had a vesicle size of about 101.5 nm and an encapsulation efficiency of 81.74% [2].
  • Physical Methods:
    • Electroporation: Studies on other alkaloids like sinomenine hydrochloride have shown that optimized electroporation can enhance transdermal permeation by 1.6 to 47.1 times in different skin models compared to passive diffusion [3].
    • Microneedles: Research on lidocaine showed that pretreating skin with microneedles increased drug recovery by 1.7-fold and reduced the lag time to 20-50% of the control [4].

FAQ 2: Which chemical enhancers are recommended for strychnine? Evidence supports the use of several classes of chemical permeation enhancers.

The table below summarizes key options:

Enhancer Category Specific Examples Proposed Mechanism of Action Reported Efficacy/Notes
Fatty Acids Capric Acid (C10), Lauric Acid [1] [5] [6] Disrupts the highly organized structure of stratum corneum lipids; forms ion-pairs [1] [6]. Str-C10 ion-pair showed the highest flux in its series [1]. Lauric acid with propylene glycol shows synergistic enhancement [5].
Alcohols & Polyols Propylene Glycol (PG), Ethanol [6] [4] Solvates SC keratin, swells the stratum corneum, improves drug partitioning [6]. In isolation, 50% PG diminished lidocaine flux; its value is in combination with other enhancers [4].
Azone & Derivatives Azone (Laurocapram) [6] Promotes intercellular transport by fluidizing lipids [6]. Effective when combined with PG [6].
Surfactants Sodium Cholate [2] Increases vesicle deformability in nanocarrier systems like transliposomes [2]. Used as an edge activator in optimized transliposomes [2].

FAQ 3: What are the ideal properties of a chemical permeation enhancer? An ideal permeation enhancer should be [6]:

  • Biocompatible: Non-toxic, non-irritating, and non-allergenic.
  • Pharmacologically Inert: Should not exhibit its own drug-like activity.
  • Compatible: Works well with the drug and other formulation excipients.
  • Effective: Has a rapid, reproducible, and sustainable effect.
  • Reversible: The skin barrier should recover its integrity after the enhancer is removed.

Troubleshooting Guide

Problem: Low Permeation Flux In Vitro This is a common issue where the drug fails to cross the skin barrier at the desired rate.

  • Potential Cause 1: Suboptimal Formulation Solubility and Partitioning.

    • Solution: Form strychnine ion-pair compounds. The following protocol is adapted from a published study [1].
    • Experimental Protocol: Formation and Testing of Strychnine Ion-Pair Compounds
      • Objective: To form ion-pair compounds of strychnine with fatty acids and evaluate their transdermal flux.
      • Materials: Strychnine base, homologous series of fatty acids (e.g., C4 to C18), suitable solvent (e.g., ethanol), Franz diffusion cells, excised skin (e.g., porcine or rodent), receptor medium (e.g., phosphate buffer pH 7.4), HPLC system for analysis.
      • Procedure:
        • Synthesis: React strychnine with a molar equivalent of the selected fatty acid in a solvent. Evaporate the solvent to obtain the solid ion-pair complex.
        • Characterization: Confirm formation using FTIR (look for a shift in C=O stretch to ~1720 cm⁻¹ and a new COO⁻ peak at ~1560 cm⁻¹) and NMR (observe downfield chemical shifts in strychnine protons) [1].
        • Solubility & Partitioning: Determine the saturated solubility of the ion-pair in water and n-octanol to calculate the apparent partition coefficient (Log KO/W).
        • In Vitro Permeation Test:
          • Mount excised skin in a Franz diffusion cell.
          • Apply a fixed dose of the strychnine ion-pair formulation (in a suitable vehicle) to the donor compartment.
          • Fill the receptor compartment with buffer maintained at 37°C.
          • Sample the receptor medium at regular intervals over 24 hours and analyze drug content via HPLC.
          • Calculate the steady-state flux (Jss, µg/cm²/h) and compare it to plain strychnine.
  • Potential Cause 2: Inadequate Formulation Penetration Ability.

    • Solution: Develop a nanocarrier system like transliposomes. The following workflow outlines the optimization process [2].
    • Experimental Workflow: Formulation of Strychnine-Loaded Transliposomes

Start Define Independent Variables Step1 Formulate STCN-TLs using Box-Behnken Design (BBD) Start->Step1 Step2 Characterize Dependent Variables: Vesicle Size (VS) Entrapment Efficiency (EE) In Vitro Release (IVR) Step1->Step2 Step3 Statistical Analysis & Model Fitting (Quadratic Model) Step2->Step3 Step4 Identify Optimal Formulation based on constraints Step3->Step4 Step5 Validate Model by creating and testing optimal batch Step4->Step5 End Proceed to Ex-Vivo/ In-Vivo Studies Step5->End

Problem: Skin Irritation or Toxicity Concerns Strychnine has a narrow therapeutic index, and some enhancers can cause irritation.

  • Potential Cause: Inherent toxicity of strychnine and harsh enhancers.
    • Solution 1: Consider using a modified total alkaloid fraction (MTAF) from nux vomica, where a significant portion of the highly toxic strychnine has been removed. One study found this reduced oral toxicity by about 3.17-fold while maintaining or improving therapeutic efficacy [7].
    • Solution 2: Choose chemical enhancers with known safety profiles. For instance, fatty acids like oleic acid and solvents like propylene glycol are widely studied and considered relatively safe for dermal application [5] [6].
    • Solution 3: Prefer physical methods like microneedles or electroporation, which are considered safe and minimize the need for high concentrations of chemical enhancers [4] [3].

Summary of Quantitative Data

The table below consolidates key performance metrics from the research to aid in goal-setting and comparison for your experiments.

Enhancement Strategy Key Performance Metric Reported Value Control / Baseline Source
Ion-Pair (Str-C10) Permeation Flux (J) 42.79 ± 19.86 µg/cm²/h 5.08 ± 2.39 µg/cm²/h (Str) [1]
Ion-Pair (General) Flux Increase (Fold) 2.2 to 8.4 fold Unmodified Strychnine [1]
Transliposomes (STCN-TLs) Permeability Increase 2.5 fold STCN Solution [2]
Transliposomes (Optimal) Vesicle Size (VS) 101.5 ± 2.14 nm Not Applicable [2]
Transliposomes (Optimal) Entrapment Efficiency (EE) 81.74 ± 1.43% Not Applicable [2]

References

strychnine phosphate stability in different pH conditions

Author: Smolecule Technical Support Team. Date: February 2026

Strychnine Behavior in Different pH Conditions

A key study investigated how pH affects strychnine's interaction with soils, which provides strong clues about its stability. The table below summarizes the findings:

pH Condition Sorption Level (to soil) Key Finding
Alkaline (pH ~9) Low (e.g., 54% in sandy soil) Compound is more mobile and less likely to be bound.
Neutral to Acidic (pH 6.5-7) Very High (up to 100%) Compound is strongly bound and immobilized [1].

The research concluded that the sorption of strychnine increases substantially as the pH decreases [1]. This happens because strychnine is a basic compound that becomes increasingly cationic (positively charged) in acidic environments [1]. This positive charge allows it to bind more easily to negatively charged soil particles.

Experimental Protocol for Stability Testing

Since direct data is unavailable, you can adapt this general protocol to determine the stability of strychnine phosphate under your specific conditions.

This compound Stability Testing Workflow Start Start: Prepare this compound Solution Prepare Prepare Buffer Solutions (pH 4.0, 5.5, 7.0, 8.5) Start->Prepare Aliquot Dispense Solution into Aliquots Prepare->Aliquot Store Store Aliquots at Controlled Temp (e.g., 4°C, 25°C, 40°C) Aliquot->Store Analyze Withdraw and Analyze Aliquots at Time Intervals (e.g., 0, 1, 2, 4 weeks) Store->Analyze Analyze->Analyze  Repeat Measure Measure Strychnine Concentration (via HPLC-UV/MS) Analyze->Measure End End: Calculate Degradation Kinetics and Determine Stable pH Range Measure->End

Key Methodological Considerations:

  • Analytical Method: Use High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector to accurately quantify the concentration of this compound and identify any degradation products over time [2].
  • Forced Degradation Studies: To quickly identify potential degradation products, consider conducting stress tests under more extreme conditions (e.g., strong acid/base, oxidative environment, heat, and light) for shorter durations.
  • Solution Preparation: Ensure the compound is fully dissolved in the appropriate solvent (e.g., water, buffer) for testing.

Critical Safety & Handling Information

Strychnine and its salts are highly toxic. The following information is crucial for safe laboratory work.

Safety Aspect Critical Information
Toxicity Extremely toxic; LD₅₀ in dogs is approximately 0.5-0.75 mg/kg body weight [3].
Mechanism of Action Potent convulsant that acts as a competitive antagonist of glycine in the spinal cord and brainstem [3].
Handling & Storage Handle in a fume hood. Wear appropriate PPE (gloves, lab coat, safety glasses). Store in a tightly closed container in a cool, dry, well-ventilated area [4].
First Aid / Antidote No specific antidote exists. Treatment is supportive and symptomatic, focusing on controlling seizures (e.g., with benzodiazepines) and respiratory support [3].

Frequently Asked Questions

Q1: Why is this compound used instead of strychnine base? The phosphate salt form is typically more soluble in water, which is advantageous for preparing standardized solutions for research or formulation. Strychnine base itself is a white, odorless, crystalline powder [3].

Q2: Are there other alkaloids in nux vomica that are relevant? Yes, nux vomica contains several alkaloids. Brucine is a major one and is important to note because it is chemically similar but significantly less toxic than strychnine. Research suggests brucine is responsible for much of the plant's claimed analgesic and anti-inflammatory activity [2]. The ratio of these alkaloids can affect biological activity and toxicity.

Q3: What is the environmental stability of strychnine? Studies show that strychnine released from treated grains into soil can be slow unless the grains are buried. Once in soil, it is rapidly sorbed, a process highly dependent on soil pH and texture. It does not appear to have cumulative toxicity, and sublethal doses are largely eliminated from the body within 48-72 hours [1] [3].

I hope this technical overview provides a solid foundation for your work. The experimental protocol outlined should help you generate the specific stability data you require.

References

minimizing strychnine phosphate matrix effects in biological samples

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Matrix Effects in Strychnine Analysis

Matrix effects occur when co-extracted compounds from a biological sample suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate quantification. This is a significant challenge for strychnine analysis in complex matrices like liver, where endogenous compounds can cause substantial interference [1].

The table below summarizes the core problem and its impact on analysis.

Aspect Description
Core Problem Co-extracted compounds from biological samples (e.g., lipids, proteins) interfere with the ionization of strychnine during LC-MS/MS analysis [1].
Primary Consequence Ion suppression, leading to reduced signal intensity, lower method sensitivity, and inaccurate quantification [1].
Impact on Results Poor precision, inaccurate recovery rates, and elevated limits of detection and quantification, compromising data reliability.

Strategies for Minimizing Matrix Effects

A combination of sample preparation and instrumental techniques is required to overcome matrix effects. The following table compares the most effective solutions.

Strategy Mechanism of Action Key Implementation Details Effectiveness & Notes
Sample Cleanup (PSA) Removes phospholipids, fatty acids, and other polar interferences via dispersive solid-phase extraction [2]. Add 50 mg PSA to sample extract, shake for 1 min, and centrifuge [2]. Highly effective for various matrices (livestock, fishery products); shown to yield excellent recovery and precision [2].
Advanced MS Detection (MS³) Improves selectivity by isolating a primary fragment ion and subjecting it to a second round of fragmentation [1]. Use of an ion trap mass spectrometer to select a second-generation fragment ion as the confirmatory signal [1]. Significantly reduces chromatographic interference and improves signal-to-noise ratio compared to MRM; ideal for complex/decomposed matrices [1].
Optimized Extraction Solvent Improves extraction selectivity for strychnine, reducing co-extraction of non-target compounds. Use ethyl acetate with 2% ammonium hydroxide for extraction from tissues [2]. The basic conditions enhance the recovery of the alkaloid strychnine.
Mobile Phase Modifiers Reduces peak tailing and improves ionization efficiency in the mass spectrometer. Use 0.1% formic acid in both water and acetonitrile as mobile phases [2]. Promotes stable protonation of strychnine, enhancing signal intensity and consistency.

Detailed Experimental Protocols

Protocol 1: PSA Cleanup for Livestock & Fishery Products

This method, validated according to Codex guidelines, is suitable for muscle tissues, milk, and eggs [2].

  • Extraction: Homogenize 1 g of sample. Add 6 mL of ethyl acetate with 2% ammonium hydroxide. Shake mechanically for 30 minutes. Centrifuge at 4,700 × g for 10 min at 4°C [2].
  • Cleanup: Transfer the supernatant to a new tube. Add 50 mg of Primary-Secondary Amine (PSA) sorbent. Vortex for 1 minute to ensure proper mixing. Centrifuge again under the same conditions [2].
  • Post-Cleanup: Evaporate 6 mL of the purified supernatant to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 1 mL of a 1:1 (v/v) mixture of ACN/MeOH (6:4) and 20 mM ammonium formate (pH 4.0). Filter through a 0.2 μm PTFE syringe filter prior to LC-MS/MS analysis [2].
Protocol 2: QuEChERS with HPLC-MS³ for Complex Liver Tissue

This method is specifically designed for challenging matrices like decomposed liver, where matrix effects are most severe [1].

  • Extraction: Homogenize 1 g of liver sample. Add acetonitrile and a 5 M solution of ammonium acetate to partition the sample. This step helps to separate the aqueous layer containing many impurities [1].
  • Instrumental Analysis: Analyze the extract using an HPLC system coupled to an ion trap mass spectrometer.
    • Column: Use a C8 reversed-phase column for a better peak shape.
    • Mobile Phase: Use a gradient of (A) 0.5% isopropanol in 0.1% acetic acid in water and (B) 5% isopropanol in ethanol [1].
    • Detection: Operate the mass spectrometer in MS³ mode. The protonated strychnine ion [M+H]⁺* at m/z 335 is fragmented, a specific product ion is isolated, and then fragmented again to generate a second-generation product ion for highly selective and unambiguous confirmation [1].

The following diagram illustrates the logical decision process for selecting the right strategy based on your sample type and instrumentation.

Start Start: Assessing Matrix Effects Q1 Sample Type Complexity? Start->Q1 Goal Goal: Accurate Strychnine Quantification A1 High (e.g., Liver, Decomposed Tissue) Q1->A1 Yes A2 Low (e.g., Muscle, Fish) Q1->A2 No Q2 MS Instrument Capability? B1 Ion Trap MS³ Available Q2->B1 Yes B2 Standard MS/MS (MRM) Available Q2->B2 No Q3 Sample Preparation Step? C1 Implement Advanced Cleanup Q3->C1 Can be improved S3 Strategy 3: Use Acidic Mobile Phase (0.1% formic acid) Q3->S3 Already optimized A1->Q2 S2 Strategy 2: Optimize Sample Prep (PSA cleanup, basic extraction) A2->S2 S1 Strategy 1: Use HPLC-MS³ for superior selectivity B1->S1 B2->Q3 C1->S2 S1->Goal S2->S3 S3->Goal

Frequently Asked Questions (FAQs)

  • Why should I use acidic mobile phases for strychnine analysis? Strychnine contains amine groups that are easily protonated. Using 0.1% formic acid in the mobile phase promotes the formation of the stable [M+H]⁺ ion in positive electrospray ionization (ESI+) mode. This enhances ionization efficiency and signal stability, which helps counteract some of the variability introduced by matrix effects [2].

  • My laboratory does not have an MS³-capable instrument. Can I still achieve reliable results? Yes. For less complex matrices like muscle tissue or fish, reliable results can be achieved with a standard triple quadrupole MS/MS system by optimizing sample cleanup. The key is to use effective dSPE sorbents like PSA and a selective extraction solvent like ethyl acetate with 2% ammonium hydroxide to minimize co-extractives [2]. Ensuring good chromatographic separation also helps reduce matrix interference.

  • What is the biggest advantage of using MS³ over standard MRM? The primary advantage is greatly enhanced selectivity. MRM can still be affected by isobaric interferences that co-elute with the analyte. MS³ adds a third level of filtering by fragmenting a primary product ion, making it extremely unlikely for a matrix interference to mimic the exact same fragmentation pathway. This results in a much cleaner signal, lower background noise, and more confident confirmation of strychnine's presence, especially in dirty extracts [1].

References

strychnine phosphate purification challenges and solutions

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Strychnine & Alkaloid Purification

Challenge Possible Causes Solutions & Recommendations
Low Purity / Yield Incomplete extraction, inefficient partitioning, co-extraction of impurities (e.g., brucine) [1] [2] Optimize solvent system (e.g., toluene-ethyl acetate-ethanol); use acid-base purification; employ silica gel column chromatography [1].
Inconsistent Analytical Results Sample degradation, improper instrument calibration, insufficient method specificity [3] [2] Validate method (specificity, linearity, recovery); use stable conditions (e.g., ambient temperature HILIC); employ internal standard (e.g., papaverine for GC/MS) [3] [4] [2].
Poor Chromatography Column overloading, solvent incompatibility, degraded analytical column Use carbohydrate column for HILIC; isocratic elution (acetonitrile-water 90:10); ensure proper sample cleanup [2].

Analytical Methodologies for Strychnine

The table below summarizes validated methods from the literature that can be used for quality control during purification.

Method Sample Matrix Key Parameters Performance Data
HILIC-UV [2] Crude seeds, processed products Column: Carbohydrate; Mobile phase: Acetonitrile-Water (90:10); Flow: 1.0 mL/min; Detection: 254 nm. Linearity: 0.1-200 μg/mL; Recovery: Strychnine: 99.9%, Brucine: 98.5%.
GC/MS [3] [4] Biological tissues, fluids Sample Prep: Liquid-liquid extraction with acid cleanup; Internal Standard: Papaverine. LOQ: 0.1 μg/mL or μg/g; Recovery: 75.0% - 98.7%; Precision (CV): 4.8% - 10.5%.

Detailed Experimental Protocols

Protocol 1: HILIC-UV Analysis of Strychnine and Brucine in Seeds [2] This method is optimal for quality control of plant source material.

  • Sample Preparation: Extract powdered seeds with a suitable organic solvent (e.g., ethanol).
  • Chromatography:
    • Column: Carbohydrate column for hydrophilic-interaction.
    • Mobile Phase: Acetonitrile and water in a 90:10 (v/v) ratio.
    • Flow Rate: 1.0 mL min⁻¹.
    • Temperature: Ambient.
    • Detection: Ultraviolet light at 254 nm.
  • Calibration: Prepare standard curves for strychnine and brucine in the range of 0.1–200 μg mL⁻¹.

Protocol 2: GC/MS Determination of Strychnine in Tissues [3] [4] This method is highly specific and sensitive for trace analysis.

  • Extraction: Perform liquid-liquid extraction on the biological sample.
  • Clean-up: Use an acid solution for purification.
  • Internal Standard: Use papaverine for quantification.
  • Instrumental Analysis:
    • Technique: Gas Chromatography/Mass Spectrometry (GC/MS) in Selected Ion Monitoring (SIM) mode.
    • Column: RTX-1 or equivalent.
    • Oven Temperature: 270°C (isothermal).

Purification and Analysis Workflow

The following diagram outlines a generalized workflow for extracting and analyzing strychnine, integrating steps from the cited protocols and patent.

start Start: Plant Material (Strychnos nux-vomica seeds) ext Extraction & Partitioning Solvent extraction (e.g., Ethanol) Acid/Base purification start->ext pur Crude Purification Silica gel column chromatography Solvent recrystallization ext->pur anal Analysis & QC pur->anal end Pure Product anal->end hilic HILIC-UV Method (Carbohydrate column) For routine QC anal->hilic gcms GC/MS Method (Papaverine internal std.) For confirmation/trace anal->gcms

Critical Safety and Handling Information

Strychnine and its derivatives are extremely toxic. Meticulous handling is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear eyes shields, face shields, gloves, and a Type P3 respirator when handling the powder [5].
  • Lethal Dose: The minimum lethal oral dose for adults is estimated to be between 30–120 mg [6]. Ingestion of even small amounts can be fatal.
  • Mechanism of Action: Strychnine is a competitive antagonist of glycine receptors in the spinal cord and brain stem. This leads to uncontrolled neuronal excitability, resulting in severe, painful muscle spasms and convulsions. Death usually occurs from respiratory arrest due to spasm of the respiratory muscles [7] [6] [8].

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for achieving good separation of strychnine from brucine? For HILIC-UV analysis, the ratio of organic solvent in the mobile phase is crucial. A high ratio of acetonitrile (e.g., 90:10 acetonitrile to water) promotes hydrophilic interaction and effective separation on a carbohydrate column [2].

Q2: How can I improve the recovery and precision of strychnine in biological samples? Using a robust internal standard like papaverine during GC/MS analysis corrects for losses during sample preparation and instrumental variability, significantly improving both recovery (reportedly 75-98%) and precision (CV 4.8-10.5%) [3] [4].

Q3: Our purification process is inefficient. What is a common oversight? A common issue is insufficient cleanup of the crude extract. Implementing an acid-base purification step (as described in the general workflow) before column chromatography can dramatically reduce impurities and improve both the yield and purity of the final product [1].

Suggestions for Finding More Specific Information

To obtain more direct information on strychnine phosphate, you could:

  • Search patent databases like Google Patents using terms such as "strychnine phosphate purification", "this compound crystallization", or "CAS 509-42-2".
  • Consult specialized chemical databases from suppliers like Sigma-Aldrich (now MilliporeSigma) for technical data sheets on the phosphate salt.

References

optimizing reaction conditions for strychnine phosphate formation

Author: Smolecule Technical Support Team. Date: February 2026

Strychnine in Scientific Research

The table below summarizes key aspects of strychnine covered in the search results, which provide context for its handling and analysis [1] [2] [3]:

Aspect Summary Relevance to Method Development
Toxicity & Handling Potent neurotoxin; lethal oral dosage of 1.5-2.0 mg/kg body weight [1] [3]. Emphasizes extreme caution, requiring rigorous safety protocols (personal protective equipment, engineering controls) for any experimental work.
Analytical Methods Commonly determined in biological fluids using GC-MS, LC-MS, HPLC [1] [2]. Provides established techniques for verifying strychnine identity and purity in final products or reaction mixtures.
Extraction Techniques Preconcentration from complex biological matrices using methods like HF-LPME, SDME, DLLME, MSPE [1]. Offers principles of isolating and purifying strychnine from mixtures, which may be applicable to purifying its phosphate derivative.

A Framework for Your Technical Support Center

Since direct information on "strychnine phosphate" is unavailable, your technical support center can be structured to guide users through general reaction optimization and problem-solving. The following workflow outlines a logical troubleshooting progression.

Start User Reports Failed Reaction Step1 Initial Data Check (Reactant Purity, Stoichiometry) Start->Step1 Step2 Reaction Condition Review (Solvent, Temperature, Time, Catalyst) Step1->Step2 Step3 Reaction Monitoring (TLC, LC-MS) Step2->Step3 Step4 Product Isolation & Analysis (Purification, NMR, MS) Step3->Step4 Outcome1 Low Conversion Step4->Outcome1 Outcome2 No Desired Product Step4->Outcome2 Outcome3 Impure Product Step4->Outcome3 Outcome4 Successful Synthesis Step4->Outcome4

Based on this workflow, your FAQs and guides could address these common problem areas:

  • Problem: Low or No Conversion of Strychnine

    • Potential Causes & Solutions:
      • Reactant Purity: Strychnine must be of high purity. Absorbed moisture can hinder phosphorylation [4].
      • Activation of Phosphorylating Agent: The phosphorylating reagent may be sensitive to moisture and require activation or drying with molecular sieves [4].
      • Solvent System: The reaction may require strict anhydrous conditions in aprotic solvents.
  • Problem: Formation of Side Products or Degradation

    • Potential Causes & Solutions:
      • Reaction Temperature & Time: Overly vigorous conditions may lead to strychnine decomposition or multiple phosphorylations.
      • pH of the Reaction Medium: The acidity or basicity of the reaction is often critical for selectivity.
      • Post-Reaction Quenching: The quenching method must be compatible with both the phosphate group and the strychnine molecule.

Suggested Avenues for Further Research

To find the specific experimental details you need, I suggest exploring these directions:

  • Consult Specialized Databases: Search Reaxys and SciFinder-n using "this compound" and related terms like "strychnine phosphorylation" or "this compound ester".
  • Review General Phosphorylation Methods: Look for protocols on phosphorylating similar alkaloids or complex alcohols. The core challenge involves transferring a phosphate group to a sterically hindered alcohol.
  • Analyze Patent Literature: Patents can be a valuable source of detailed, practical synthetic procedures that are not always published in journals.

References

troubleshooting strychnine phosphate analytical interference issues

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Parameters for Strychnine Analysis

Method Stationary Phase Mobile Phase Flow Rate Detection Key Application / Note
Reverse Phase HPLC [1] Bondapak C18 (30 cm x 4 mm ID) Methanol:0.005M Phosphate Buffer (40:60) 1.5 mL/min UV @ 254 nm Stomach contents, grain bait; runtime ~3.5 min
Stability-Indicating RP-LC [2] HiQ Sil C18 (25 cm x 4.6 mm ID, 5µm) Methanol:KH2PO4 Buffer pH 3 (50:50) 0.7 mL/min UV @ 254 nm Polyherbal formulation; validated for stability
GC/MS (SIM Mode) [3] [4] N/A (Gas Chromatography) N/A N/A Mass Spectrometry Biological tissues/fluids; papaverine as internal standard

Detailed Experimental Protocols

Here are the detailed methodologies for the key techniques cited.

1. HPLC Determination using a Reverse Phase System [1]

  • Sample Preparation: Make the sample (e.g., stomach contents or grain bait) alkaline with sodium hydroxide. Extract with chloroform, filter the extract, and inject directly into the HPLC. Dilute only if necessary.
  • Chromatographic Conditions:
    • Column: Stainless steel, 30 cm x 4 mm internal diameter, packed with µBondapak C18.
    • Mobile Phase: 0.005M Phosphate Buffer and Methanol in a 60:40 ratio.
    • Flow Rate: 1.5 mL/min, isocratic.
    • Detection: Ultraviolet detector at 254 nm.
    • Injection Volume & Column Temperature: Not specified in the source.
  • Performance: The method has a recovery rate of 93.9 ± 3.5% from spiked stomach contents and a detection capability of 5 ng.

2. GC/MS Determination in Tissues [3] [4]

  • Sample Preparation: Isolate strychnine from biological samples using a liquid-liquid extraction procedure. Use papaverine as the internal standard. A clean-up or purification step is performed using an acid solution.
  • Analysis:
    • Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
    • Mode: Selected Ion Monitoring (SIM).
  • Performance:
    • Limit of Quantification: 0.1 mg/mL or 0.1 mg/g for the analyzed specimens.
    • Recovery Rate: Ranges from 75.0% to 98.7%.
    • Precision: Coefficients of variation range from 4.8% to 10.5%.

3. Stability-Indicating RP-LC Method for a Herbal Formulation [2]

  • Sample Preparation: For polyherbal formulations, moisten the sample with water at pH 9 and let it stand overnight. Transfer to a separating funnel and shake with chloroform to effect complete extraction of alkaloids. Evaporate the chloroform layer and use the residue for analysis.
  • Chromatographic Conditions:
    • Column: HiQ Sil C18 (250 mm x 4.6 mm ID, 5 µm particle size).
    • Mobile Phase: Methanol and 10 mmol KH2PO4 buffer solution (adjusted to pH 3 with orthophosphoric acid) in a 50:50 v/v ratio.
    • Flow Rate: 0.7 mL/min, isocratic.
    • Detection: UV at 254 nm.
  • Method Validation: The method was validated for linearity (1-10 µg/mL), precision, and accuracy. Recovery was in the range of 98-101% from a mixture of degradation products.

Troubleshooting Workflow

This workflow outlines a logical approach to diagnose and resolve analytical interference issues with strychnine phosphate.

Start: Suspected Interference Start: Suspected Interference Step 1: Review Sample Prep Step 1: Review Sample Prep Start: Suspected Interference->Step 1: Review Sample Prep Step 2: Check HPLC Parameters Step 2: Check HPLC Parameters Step 1: Review Sample Prep->Step 2: Check HPLC Parameters Alkaline Extraction & Chloroform Alkaline Extraction & Chloroform Step 1: Review Sample Prep->Alkaline Extraction & Chloroform Step 3: Confirm Peak Identity Step 3: Confirm Peak Identity Step 2: Check HPLC Parameters->Step 3: Confirm Peak Identity C18 Column & Buffered Mobile Phase C18 Column & Buffered Mobile Phase Step 2: Check HPLC Parameters->C18 Column & Buffered Mobile Phase End: Method Suitable End: Method Suitable Step 3: Confirm Peak Identity->End: Method Suitable Use GC/MS for Definitive ID Use GC/MS for Definitive ID Step 3: Confirm Peak Identity->Use GC/MS for Definitive ID

Frequently Asked Questions (FAQs)

Q: What is the most common cause of strychnine interference in complex samples like herbal formulations? A: In multi-component samples, the primary source of interference is co-elution of other compounds with similar polarity, particularly other alkaloids like brucine. Using a stability-indicating method that can separate strychnine from its major and minor degradation products is crucial. The RP-LC method with a C18 column and pH-controlled mobile phase is designed for this purpose [2].

Q: My HPLC peaks are broad or have poor resolution. What should I adjust first? A: First, check your mobile phase pH and buffer concentration. A phosphate buffer (10 mmol, pH 3) is used in one method to achieve good separation [2]. Using a fresh, correctly prepared buffer is essential for peak shape. Second, ensure your column is compatible with the mobile phase and has not degraded.

Q: How can I definitively confirm that my peak is strychnine and not an interferent? A: Gas Chromatography-Mass Spectrometry (GC/MS) is the gold standard for confirmation. It provides a highly specific fingerprint for strychnine, distinguishing it from other compounds with near-certainty. This is especially important in forensic toxicology or when analyzing complex biological matrices [3] [4] [5].

Q: Are there any safety considerations for handling this compound in the lab? A: Yes. Strychnine and its salts are extremely toxic and must be handled with extreme care. Search results consistently classify it as a hazardous material (Hazmat). Always refer to the Safety Data Sheet (SDS) for the specific product you are using and follow all local safety regulations for toxic substances [6] [7].

References

strychnine phosphate toxicity comparison other strychnine salts

Author: Smolecule Technical Support Team. Date: February 2026

The Primary Reference: Strychnine Sulfate

Strychnine sulfate is the most prevalent and thoroughly studied form in scientific literature. Its toxicity is inherent to the strychnine cation, and its properties can be significantly influenced by its physical form, particularly its hydration state.

  • Complex Hydration Behavior: Research has identified that strychnine sulfate can exist in at least eight different crystalline hydrate forms (HyA to HyH) [1]. The stability of these hydrates depends on temperature and relative humidity.
  • Impact of Solid Form: The physical stability and interconversion between these hydrates are critical for product quality. Factors like processing, storage, and handling can cause transformations between forms, which may potentially affect properties like dissolution rate and, consequently, toxicity profile [1]. Among these, the pentahydrate (HyA), a form stable at ambient conditions, and the hexahydrate (HyF), the most stable form at high humidity, are particularly notable [1].

The diagram below illustrates the complex, moisture-dependent interconversion pathways between these hydrate forms:

G High RH at RT High RH at RT HyF (Hexahydrate) HyF (Hexahydrate) High RH at RT->HyF (Hexahydrate)  Transformation ≤12% RH ≤12% RH HyB (Dihydrate) HyB (Dihydrate) ≤12% RH->HyB (Dihydrate) ~5% RH ~5% RH HyG HyG ~5% RH->HyG <5% RH <5% RH HyH HyH <5% RH->HyH HyA (Pentahydrate) HyA (Pentahydrate) HyF (Hexahydrate)->HyA (Pentahydrate) Particle Size & Conditions HyF (Hexahydrate)->HyG  Dehydration HyA (Pentahydrate)->HyB (Dihydrate)  Dehydration HyC (Commercial Form) HyC (Commercial Form) HyD HyD HyC (Commercial Form)->HyD  Dehydration HyG->HyH  Dehydration HyE HyE HyD->HyE  Dehydration ~6% RH ~6% RH ~6% RH->HyD ~2% RH ~2% RH ~2% RH->HyE

Toxicity Profile and Mechanism of Action

The extreme toxicity of all strychnine salts stems from the strychnine molecule itself. The following table summarizes the key toxicological data, which is generally attributed to strychnine regardless of the anion [2] [3].

Aspect Description
Mechanism of Action Competitive antagonism of the inhibitory neurotransmitter glycine and acetylcholine receptors in the spinal cord and brain [3].
Primary Effect Disinhibition of motor neurons, leading to dramatically increased muscular activity [2].

| Reported Lethal Doses (Strychnine) | Human Oral LDLo: ~5-120 mg/kg (varies widely) [2]. Rat Oral LD₅₀: ~2-16 mg/kg [2]. Mouse Oral LD₅₀: ~2 mg/kg [3]. | | Clinical Signs | Agitation, hypersensitivity to stimuli, muscle stiffness, and tetanic convulsions with intact consciousness. Death results from spasm of respiratory muscles [2]. | | Diagnosis | Based on exposure history, clinical signs, and chemical identification in stomach content, blood, or organs using GC-MS [2]. |

Experimental Protocols for Assessment

For a rigorous comparison of strychnine salts, the following experimental approaches, as evidenced in the literature, are critical.

Experiment Detailed Methodology & Key Parameters

| Acute Toxicity (LD₅₀) | Protocol: Following OECD Guideline 423. Administer a single oral dose to groups of laboratory rodents (e.g., rats). Observe for 14 days for mortality and clinical signs (muscle twitches, convulsions). Key Measurements: Mortality at each dose level. Clinical observation scores for convulsion severity and frequency. Calculate LD₅₀ using an appropriate statistical method (e.g., probit analysis) [2]. | | In Vitro Cytotoxicity | Protocol: MTT Assay on mammalian cell lines (e.g., Vero kidney cells). Treat cells with a range of concentrations of each salt for 24-72 hours. Add MTT reagent, incubate, and dissolve the resulting formazan crystals. Key Measurements: Absorbance at 570nm. Calculate cell viability percentage and IC₅₀ values (concentration that inhibits 50% of cell growth) for each salt [4]. | | Solid-State Characterization | Protocol: Gravimetric Moisture Sorption Analysis. Place a sample on a microbalance in a controlled humidity chamber. Measure weight change as humidity is ramped from 0% to 95% RH and back. Key Measurements: Weight gain/loss at each RH step. Construct sorption/desorption isotherms to identify hydrate formation, stability zones, and hygroscopicity [1]. | | Molecular Interaction Studies | Protocol: Molecular Docking. Retrieve 3D protein structure of target (e.g., glycine receptor) from PDB. Prepare ligand structures (strychnine ion) and perform docking simulations (e.g., with AutoDock Vina). Key Measurements: Binding affinity (kcal/mol) and binding pose analysis within the receptor's active site [5]. |

Research Implications and Future Directions

The absence of direct data on strychnine phosphate presents a clear research opportunity. The established knowledge around strychnine sulfate strongly suggests that the anion choice and resulting solid-form properties are critical factors that should not be overlooked.

Future comparative studies should specifically investigate:

  • Relative Hygroscopicity: How does the moisture uptake of this compound compare to the sulfate? This directly impacts formulation stability and handling.
  • Dissolution Kinetics: Differences in dissolution rate between salts could lead to variations in the onset and potency of toxic effects.
  • Bioavailability: While the strychnine ion is ultimately responsible for toxicity, the salt form can influence its absorption and distribution.

References

strychnine phosphate receptor binding affinity compared to glycine

Author: Smolecule Technical Support Team. Date: February 2026

Binding Affinity Comparison

Ligand Binding Affinity (Kd) Receptor Type & Experimental Model
Strychnine ~0.03 μM (30 nM) Synaptic membrane fractions of rat spinal cord [1]
Glycine ~10 μM Synaptic membrane fractions of rat spinal cord [1]

Experimental Protocol for Binding Assay

The quantitative data in the table above was obtained using a radioligand binding assay with [3H]strychnine [1] [2]. Here is a summary of the core methodology:

  • Membrane Preparation: Synaptic membrane fractions were isolated from the spinal cord of rats.
  • Binding Reaction: The membrane preparations were incubated with [3H]strychnine.
  • Saturation and Displacement: The binding of [3H]strychnine was found to be saturable. Glycine and other amino acids were able to displace the bound strychnine in a manner that paralleled their known neurophysiological activity [1].
  • Data Analysis: The affinity constants (Kd) for both strychnine and glycine were calculated from this displacement data [1].

This protocol established that strychnine binding is associated with the glycine receptor's ionic conductance mechanism [2].

Mechanism of Action and Signaling Pathway

Glycine receptors (GlyRs) are ligand-gated ion channels (a type of "Cys-loop receptor") that mediate fast inhibitory neurotransmission in the spinal cord and brainstem [3] [4]. The following diagram illustrates how glycine and strychnine interact with the receptor.

As the diagram shows:

  • Glycine, as the native agonist, binds to the receptor and triggers a conformational change that opens the central ion channel, allowing chloride ions (Cl⁻) to flow into the neuron. This hyperpolarizes the cell and inhibits its ability to fire [3] [4].
  • Strychnine, a potent competitive antagonist, binds to the same site as glycine but with much higher affinity. Its binding does not activate the receptor; instead, it physically prevents glycine from binding, thereby blocking inhibitory signaling and leading to neuronal over-excitation, which is the cause of its toxic effects [3] [1].

Key Takeaways for Researchers

  • High-Affinity Competitive Antagonism: Strychnine's primary value in research stems from its high-affinity and competitive binding at the glycine receptor's agonist site, making [3H]strychnine a quintessential tool for radioligand binding studies and receptor purification [3] [1].
  • Pharmacological Considerations: The efficacy of partial agonists (e.g., taurine, β-alanine) at the glycine receptor can be highly dependent on factors like receptor subunit composition (α1, α2, β) and the cellular environment used in heterologous expression systems [5] [6]. This is a critical consideration when designing experiments or screening potential therapeutic compounds.

References

strychnine phosphate detection different analytical techniques comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Analytical Techniques for Strychnine Detection

Technique Key Application Context Sample Preparation (Extraction & Clean-up) Limit of Detection (LOD) / Limit of Quantification (LOQ) Key Advantages & Limitations

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Safety management in livestock & fishery products [1] | Ethyl acetate with 2% ammonium hydroxide; Primary-Secondary Amine (PSA) for purification [1] | LOQ: 0.005 mg/kg [1] | Advantages: High sensitivity and specificity, reliable confirmation of identity, meets international validation guidelines [1]. Limitations: Requires expensive instrumentation and operational expertise. | | High-Pressure Liquid Chromatography (HPLC-UV) | Analysis of stomach contents, grain baits, and herbal formulations [2] [3] | Alkaline (NaOH) digestion followed by chloroform extraction [2] | LOD: ~5 ng (on-column) [2] | Advantages: Widely accessible, robust, and cost-effective for routine analysis [2] [3]. Limitations: Less specific than MS, potential for interference from complex matrices. | | Gas Chromatography-Mass Spectrometry (GC-MS) | Forensic toxicology (blood, tissues) [4] [5] | Solid-Phase Extraction (SPE) with Oasis HLB cartridges [5] | LOD: 0.03 pg/mL (in blood) [5] | Advantages: Excellent sensitivity and resolution, extensive forensic application libraries [4] [5]. Limitations: May require derivatization; sample preparation can be complex. | | Electrochemical Methods | Research and potential for portable sensing (e.g., in plasma, urine) [6] | Liquid-liquid extraction or use of Molecularly Imprinted Polymers (MIPs) [6] | LOD: Comparable to some chromatographic methods (good sensitivity) [6] | Advantages: Potential for low-cost, rapid, and portable analysis [6]. Limitations: Mostly in research phase; can be less selective in complex biological samples. |

Detailed Experimental Protocols

Here is a deeper look into the methodologies for two of the most robust techniques.

LC-MS/MS Method for Food Products

This protocol is based on a method developed for detecting strychnine in livestock and fishery products, validated according to Codex guidelines [1].

  • Sample Preparation:

    • Extraction: A 1 g homogenized sample is weighed into a centrifuge tube. 6 mL of ethyl acetate with 2% ammonium hydroxide is added.
    • Shaking & Centrifugation: The mixture is shaken for 30 minutes and then centrifuged.
    • Clean-up: The supernatant is transferred to a new tube, and 50 mg of Primary-Secondary Amine (PSA) sorbent is added. The mixture is shaken and centrifuged again.
    • Concentration & Reconstitution: The clean supernatant is evaporated to dryness under a nitrogen stream. The residue is dissolved in a mixture of ACN/MeOH and ammonium formate buffer, then filtered before analysis [1].
  • LC-MS/MS Conditions:

    • Column: Waters Xselect HSS C18 (150 mm × 2.1 mm, 3.5 µm)
    • Mobile Phase: (A) 0.1% formic acid in water; (B) 0.1% formic acid in acetonitrile
    • Gradient: 5% B to 60% B over 5.5 min, then to 100% B.
    • Flow Rate: 0.3 mL/min
    • Ionization: Electrospray Ionization (ESI) in positive mode
    • Detection: Multiple Reaction Monitoring (MRM) [1]

The workflow for this method can be visualized as follows:

G Start Homogenized Sample (1g) Step1 Extract with Ethyl Acetate + 2% NH4OH Start->Step1 Step2 Shake 30 min & Centrifuge Step1->Step2 Step3 Collect Supernatant Step2->Step3 Step4 Clean with PSA Sorbent Step3->Step4 Step5 Shake 1 min & Centrifuge Step4->Step5 Step6 Collect & Evaporate (N2 Stream) Step5->Step6 Step7 Reconstitute in Solvent & Filter Step6->Step7 End LC-MS/MS Analysis Step7->End

GC-MS Method for Forensic Blood Analysis

This protocol outlines a sensitive method for determining strychnine in human blood for forensic purposes [5].

  • Sample Preparation:

    • Extraction & Clean-up: A 0.5 mL blood sample is cleaned up using Solid-Phase Extraction (SPE) with Oasis HLB cartridges. This step isolates and concentrates the analyte while removing interfering substances [5].
    • Preparation for GC: The eluent from the SPE cartridge is typically evaporated and reconstituted in a suitable solvent for injection.
  • GC-MS Conditions:

    • Ionization: Electron Impact (EI) [5]
    • Detection Mode: Selected Ion Monitoring (SIM) or full scan for confirmation. The method is linear from the LOQ up to 2.5 pg/mL, demonstrating high sensitivity for toxicological analysis [5].

Key Selection Guide

  • For Regulatory Testing and Highest Specificity: LC-MS/MS is the preferred method due to its superior sensitivity, ability to confirm analyte identity, and compliance with international standards for food safety and forensic analysis [1].
  • For Routine and Cost-Effective Analysis: HPLC-UV is a reliable workhorse for less complex matrices like herbal formulations or stomach contents where extreme sensitivity is not required [2] [3].
  • For Forensic Toxicology: GC-MS remains a well-established and highly sensitive technique for analyzing biological tissues and fluids, with extensive supporting literature [4] [5].
  • For Future Rapid/Sensing Applications: Electrochemical Methods represent an emerging area of research with potential for developing faster, cheaper screening tools [6].

References

comparative study strychnine phosphate transdermal delivery systems

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison of Strychnine Transdermal Delivery Systems

Delivery System Key Composition Key Performance Metrics Experimental Model Key Findings / Enhancement

| Transliposomes (Nanocarrier) [1] | Lipoid S100, Cholesterol, Sodium Cholate | VS: 101.5 ± 2.14 nm PDI: 0.218 ± 0.12 EE: 81.74 ± 1.43% IVR: 85.39 ± 2.33% | Ex vivo rat skin | 2.5-fold increase in skin permeability compared to strychnine solution; improved dermatokinetics (higher Cskin max and AUC0-8). | | Ion-Pair Compounds [2] | Strychnine-fatty acid compounds (e.g., Str-C10) | Permeation Flux (J): 42.79 ± 19.86 µg/cm²/h (Str-C10) Enhancement Ratio: 2.2 to 8.4 times that of pure Str | In vitro permeation | Str-C10 showed the highest permeation; increased affinity for skin lipids and viable skin due to altered physicochemical properties. | | Iontophoresis [3] | Strychnine Sulfate | Not Quantified (Historical Report) | In vivo (rabbits) | One of the first demonstrations that cationic strychnine could be driven across the skin from the anode chamber. | | Conventional Gel (Control) [1] | Standard gel base | Used as a baseline for comparison | Ex vivo rat skin, in vivo rat | Lower skin permeability and dermatokinetic parameters compared to transliposomal nanogel. |

Detailed Experimental Protocols and Methodologies

For researchers to replicate and evaluate these studies, here are the detailed methodologies from the key experiments.

Formulation and Optimization of Strychnine-Loaded Transliposomes (STCN-TLs) [1]

The development of STCN-TLs was a systematic process:

  • Design of Experiments (DoE): A Box-Behnken Design (BBD) was used to optimize the formulation. Three independent variables were selected: concentrations of Lipoid S100 (X1), Cholesterol (X2), and Sodium Cholate (X3).
  • Evaluation of Dependent Variables: The impact of the independent variables was measured on critical quality attributes: Vesicle Size (Y1), Entrapment Efficiency (Y2), and In Vitro Release (Y3).
  • Preparation Method: The transliposomes were prepared using a thin-film hydration technique. The lipid and surfactant components were dissolved in an organic solvent, which was then evaporated to form a thin film. This film was subsequently hydrated with an aqueous buffer containing the drug to form the vesicles.
  • Ex Vivo Permeation Study: The optimized formulation was tested against a control strychnine solution using Franz diffusion cells and excised rat skin. The amount of drug permeated over time was analyzed to calculate permeability parameters.
  • Dermatokinetic Study: The therapeutic efficacy in deeper skin layers was evaluated in vivo on rats, comparing the STCN-TL nanogel with a conventional gel by measuring drug concentration in the skin over time (Cskin max and AUC0-8).
Preparation and Evaluation of Strychnine Ion-Pair Compounds [2]

This study focused on modifying the drug itself to enhance skin penetration:

  • Ion-Pair Formation: Strychnine (Str) was reacted with seven different homologous saturated fatty acids (e.g., butyric (C4), caproic (C6), capric (C10) acids) to form ion-pair compounds.
  • Compound Characterization: The successful formation of ion-pairs was confirmed using Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy, which detected shifts in key functional groups.
  • Solubility and Partitioning: The saturated solubility of the compounds in phosphate buffer (pH 6.0) and their apparent oil/water partition coefficients (Log KO/W) were determined.
  • In Vitro Skin Permeation: Permeation of the pure strychnine and its ion-pair compounds was evaluated using Franz diffusion cells and excised mouse skin. The cumulative permeation amount over 24 hours (Q24) and steady-state permeation flux (J) were calculated.
  • Molecular Simulation: The Blends module in Material Studio software was used to simulate the interaction and binding energy between the compounds and skin models (represented by ceramide, cholesterol, and free fatty acid for the lipid matrix, and water for the viable skin).
Iontophoresis of Strychnine [3]
  • Protocol: As a historical benchmark, strychnine sulfate in solution was placed in the anode chamber due to its positive charge. A galvanic current was applied, demonstrating the principle of electromigration where charged species are repelled from an electrode of the same charge into the skin.

Visualizing the Transdermal Enhancement Workflows

The following diagrams illustrate the logical relationships and experimental workflows for the two primary advanced methods discussed.

G Start Start: Strychnine Transdermal Development SubMethod1 Nanocarrier Approach Start->SubMethod1 SubMethod2 Ion-Pairing Approach Start->SubMethod2 Step1_1 Formulate Transliposomes (Lipids + Surfactants) SubMethod1->Step1_1 Step2_1 Synthesize Ion-Pairs (Str + Fatty Acids) SubMethod2->Step2_1 Step1_2 Characterize System (Size, PDI, EE) Step1_1->Step1_2 Step1_3 Ex Vivo Permeation (Franz Diffusion Cell) Step1_2->Step1_3 Step1_4 In Vivo Assessment (Dermatokinetics) Step1_3->Step1_4 Result1 Result: Enhanced Permeation and Retention Step1_4->Result1 Step2_2 Characterize Compounds (FTIR, NMR) Step2_1->Step2_2 Step2_3 In Vitro Permeation (Franz Diffusion Cell) Step2_2->Step2_3 Step2_4 Molecular Simulation (Binding Energy) Step2_3->Step2_4 Result2 Result: Optimized Affinity for Skin Layers Step2_4->Result2

The diagram below details the structure-activity relationship discovered in the ion-pair study, which is critical for selecting the optimal fatty acid chain length.

G Title Ion-Pair Structure-Activity Relationship ChainStart Fatty Acid Chain Length (Number of Carbon Atoms) Short Short Chain (C4, C6) ChainStart->Short Medium Medium Chain (C10, C12) ChainStart->Medium Long Long Chain (C14-C18) ChainStart->Long Effect1 Effect: Significantly Reduced Log KO/W Short->Effect1 Effect2 Effect: Optimal Balance & Highest Permeation Flux Medium->Effect2 Effect3 Effect: Log KO/W similar to pure Strychnine Long->Effect3

Interpretation of Findings and Research Implications

  • Transliposomes vs. Ion-Pairs: While both systems significantly enhance delivery, they operate through different mechanisms. Transliposomes act as sophisticated, deformable carriers that navigate skin lipids, ideal for sustained delivery [1]. Ion-pairs chemically modify the drug's properties to optimize its inherent interaction with the skin, with performance highly dependent on the chain length of the fatty acid used [2].
  • Critical Parameter for Ion-Pairs: The ion-pair study highlights that permeation is not a linear function of lipophilicity. The capric acid (C10) ion-pair (Str-C10) demonstrated the highest flux, indicating an optimal balance between solubility in the vehicle and partitioning into the skin lipids [2].
  • Research Gap on Strychnine Phosphate: The specific salt form This compound was not mentioned in the available studies, which used strychnine, strychnine sulfate, or strychnine in herbal extracts. The performance of the phosphate salt in these advanced systems would require new experimental validation.

References

validation of strychnine phosphate biosynthetic pathway enzymes

Author: Smolecule Technical Support Team. Date: February 2026

The Strychnine Biosynthetic Pathway

The complete biosynthetic pathway for strychnine was elucidated in 2022 by researchers from the Max Planck Institute for Chemical Ecology [1] [2] [3]. The table below summarizes the key findings regarding the pathway's validation.

Aspect of Validation Key Findings
Overall Approach Comparative transcriptomics of two Strychnos species, combined with "chemical logic" to hypothesize enzymatic functions [2] [3].
Key Experimental Method Transient gene expression in the model plant Nicotiana benthamiana (tobacco) to test enzyme activity [2] [3].
Number of Enzymes Identified A total of 9 enzymes were discovered to be involved in the pathway [3].
A Critical Non-Enzymatic Step The final conversion of prestrychnine to strychnine occurs spontaneously without enzyme catalysis [1] [2] [3].
Key Pathway Divergence A single amino acid change in a specific enzyme (acetyl transferase to malonyl transferase) diverts the pathway from producing diaboline to prestrychnine [1].

Experimental Workflow for Pathway Validation

The following diagram illustrates the multi-step process researchers used to identify and validate the enzymes in the strychnine biosynthetic pathway.

Start Start: Two Strychnos Species Step1 Transcriptome Comparison & Gene Selection Start->Step1 Step2 Gene Cloning Step1->Step2 Step3 Transient Expression in Tobacco Step2->Step3 Step4 Feed Precursor Molecule Step3->Step4 Step5 Analyze for Product Formation Step4->Step5 Success Pathway Validated Step5->Success

The general methodology involved several key stages [2] [3]:

  • Comparative Transcriptomics: Gene expression profiles of the strychnine-producing Strychnos nux-vomica were compared with a closely related species that does not produce strychnine to identify candidate genes highly active in the poison nut tree [2] [3].
  • Heterologous Expression in Tobacco: Candidate genes were cloned and transiently expressed in Nicotiana benthamiana (tobacco), a model plant system. This allowed researchers to test the function of each enzyme outside the native plant [2] [3].
  • Feeding and Analysis: After introducing the genes, specific precursor molecules were fed to the tobacco plants. The resulting chemical products were then analyzed to confirm whether the hypothesized chemical transformation had occurred, thereby validating the enzyme's function [2] [3].

The Strychnine Biosynthesis Pathway

Based on the elucidated pathway, the following map outlines the key intermediates and the decisive branching point controlled by a single enzyme.

Geissoschizine Geissoschizine Intermediate Common Intermediate Geissoschizine->Intermediate Divergence Pathway Divergence Intermediate->Divergence Enzyme Malonyl Transferase (S. nux-vomica) Divergence->Enzyme One amino acid change Diaboline Diaboline (Other Strychnos species) Divergence->Diaboline Prestrychnine Prestrychnine Enzyme->Prestrychnine Strychnine Strychnine Prestrychnine->Strychnine Spontaneous Conversion

Implications and Future Directions

The successful elucidation and validation of this pathway open new avenues for drug discovery and production [1] [2] [3]:

  • Synthetic Biology: The genes identified can be used with metabolic engineering in microorganisms or plants to sustainably produce strychnine and, more importantly, novel derivatives with potentially improved pharmacological profiles and reduced toxicity.
  • Enzyme Engineering: Understanding the role of specific amino acids, like the one that diverts the pathway, allows scientists to engineer enzymes to produce new compounds.

References

×

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

432.14502352 g/mol

Monoisotopic Mass

432.14502352 g/mol

Heavy Atom Count

30

UNII

09703TJV4U

Other CAS

509-42-2

Wikipedia

Strychnine phosphate

Dates

Last modified: 04-14-2024

Explore Compound Types